Triethylgermanium chloride
Description
The exact mass of the compound Triethylchlorogermane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158926. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
chloro(triethyl)germane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15ClGe/c1-4-8(7,5-2)6-3/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZKMPDNXOGQMFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Ge](CC)(CC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClGe | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3049382 | |
| Record name | Triethylgermanium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3049382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
994-28-5 | |
| Record name | Chlorotriethylgermane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=994-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorotriethylgermane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000994285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 994-28-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158926 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Triethylgermanium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3049382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorotriethylgermane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.376 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLOROTRIETHYLGERMANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M5C1118J0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
triethylgermanium chloride chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triethylgermanium (B15089029) chloride ((C₂H₅)₃GeCl) is an organogermanium compound with significant applications in organic synthesis and materials science.[1] This document provides an in-depth overview of its chemical and physical properties, molecular structure, and reactivity. Detailed experimental protocols for its synthesis, purification, and key reactions are presented, along with a summary of its spectroscopic characteristics to aid in its identification and characterization.
Chemical and Physical Properties
Triethylgermanium chloride is a colorless liquid with a pungent odor that is soluble in organic solvents but insoluble in water.[1] It is known to be moisture-sensitive and should be handled with appropriate care in a controlled environment.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₅ClGe | [1] |
| Molecular Weight | 195.23 - 195.28 g/mol | [2] |
| CAS Number | 994-28-5 | [2] |
| Appearance | Colorless, clear liquid | [1] |
| Density | 1.175 g/mL at 25 °C | [2] |
| Boiling Point | 173 °C | [2] |
| Melting Point | < -50 °C | [2] |
| Refractive Index (n²⁰/D) | 1.459 | [2] |
| Solubility | Insoluble in water; Soluble in organic solvents | [1] |
Molecular Structure
The molecular structure of this compound consists of a central germanium atom covalently bonded to three ethyl groups and one chlorine atom in a tetrahedral geometry.
Synthesis and Purification
Synthesis via Grignard Reaction
A common method for the synthesis of this compound involves the reaction of germanium tetrachloride with a Grignard reagent, such as ethylmagnesium bromide.
Experimental Protocol:
-
Apparatus Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen or argon inlet to maintain an inert atmosphere. All glassware must be thoroughly dried prior to use.
-
Grignard Reagent Preparation: In a separate flask, prepare ethylmagnesium bromide by reacting magnesium turnings with ethyl bromide in anhydrous diethyl ether.
-
Reaction: The solution of ethylmagnesium bromide is added dropwise to a stirred solution of germanium tetrachloride in anhydrous diethyl ether, typically at a controlled temperature (e.g., 0 °C).[3]
-
Reaction Monitoring: The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is carefully hydrolyzed with a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine and dried over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate).
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.
Purification by Vacuum Distillation
The crude this compound is purified by vacuum distillation to obtain the final product with high purity.
Experimental Protocol:
-
Apparatus Setup: A standard vacuum distillation apparatus is assembled using dry glassware.
-
Distillation: The crude product is transferred to the distillation flask. The system is evacuated to the desired pressure, and the flask is heated.[4]
-
Fraction Collection: Fractions are collected at the appropriate boiling point and pressure. The boiling point of this compound is 173 °C at atmospheric pressure, which can be lowered under vacuum.[2]
-
Product Characterization: The purity of the collected fractions should be assessed using analytical techniques such as GC-MS and NMR spectroscopy.
Reactivity
This compound is a versatile reagent in organic synthesis, primarily serving as a precursor for the introduction of the triethylgermyl group.[1]
Reduction with Lithium Aluminum Hydride
This compound can be reduced to triethylgermane (B74486) using a reducing agent like lithium aluminum hydride (LiAlH₄).[5]
Experimental Protocol:
-
Reaction Setup: A solution of this compound in an anhydrous ether (e.g., diethyl ether or THF) is prepared in a flame-dried, three-necked flask under an inert atmosphere.
-
Reagent Addition: A solution or suspension of lithium aluminum hydride in the same anhydrous solvent is added slowly to the this compound solution at a controlled temperature, typically 0 °C.[6][7]
-
Reaction and Work-up: The reaction is stirred until completion, monitored by TLC or GC. The reaction is then carefully quenched by the slow, sequential addition of water, followed by an aqueous base solution (e.g., 15% NaOH), and finally more water.
-
Isolation: The resulting mixture is filtered, and the organic layer is separated, dried, and the solvent removed to yield triethylgermane.
Reaction with Nucleophiles
This compound reacts with various nucleophiles, such as organolithium or Grignard reagents, to form new carbon-germanium bonds. For example, reaction with an alkyllithium or alkylmagnesium halide will yield a tetraalkylgermanium compound.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl groups. The methylene (B1212753) protons (-CH₂-) adjacent to the germanium atom will appear as a quartet, and the methyl protons (-CH₃) will appear as a triplet, with coupling constants typical for ethyl groups.
-
¹³C NMR: The carbon NMR spectrum will display two distinct signals corresponding to the methylene and methyl carbons of the ethyl groups.
Table 2: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| ¹H NMR | ~1.2 (CH₂) | Quartet |
| ~1.1 (CH₃) | Triplet | |
| ¹³C NMR | ~15 | Methylene (CH₂) |
| ~9 | Methyl (CH₃) |
Note: Actual chemical shifts may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands corresponding to the various vibrational modes of the molecule.
Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (sp³) | 2850 - 3000 | Strong |
| C-H bend | 1350 - 1470 | Medium |
| Ge-C stretch | 500 - 600 | Medium |
| Ge-Cl stretch | Below 400 | Strong |
Mass Spectrometry (MS)
In the mass spectrum of this compound, the molecular ion peak ([M]⁺) would be observable. The fragmentation pattern would likely involve the loss of ethyl groups and the chlorine atom.[8][9] The presence of germanium and chlorine isotopes will result in a characteristic isotopic pattern for the molecular ion and chlorine- or germanium-containing fragments.[10]
Safety and Handling
This compound is a reactive and corrosive compound.[1] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is moisture-sensitive and should be stored under an inert atmosphere in a tightly sealed container.[1]
Applications
This compound is a key intermediate in the synthesis of a variety of organogermanium compounds.[1] These compounds have applications in areas such as semiconductor manufacturing, where they can be used as dopants, and in catalysis.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. strem.com [strem.com]
- 3. US3083242A - Preparation of certain organomagnesium chlorides in ethylene polyethers - Google Patents [patents.google.com]
- 4. How To [chem.rochester.edu]
- 5. 396. Preparation of germane. Part I. Reaction between lithium aluminium hydride and germanium tetrachloride - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. homework.study.com [homework.study.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. rsc.org [rsc.org]
An In-depth Technical Guide to Triethylgermanium Chloride (CAS: 994-28-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triethylgermanium (B15089029) chloride (Et₃GeCl), CAS number 994-28-5, is an organometallic compound featuring a germanium central atom bonded to three ethyl groups and one chlorine atom. This colorless, moisture-sensitive liquid is a versatile reagent and precursor with significant applications in organic synthesis and materials science. Its utility extends to the semiconductor industry as a germanium source for thin-film deposition and as a dopant. While the biological activities of organogermanium compounds are an area of active research, the specific roles of triethylgermanium chloride in drug development are still being explored. This guide provides a comprehensive overview of its chemical and physical properties, safety and handling protocols, synthesis and reactivity, and its current and potential applications.
Physicochemical and Safety Data
A thorough understanding of the physicochemical properties and safety hazards is paramount for the handling and application of this compound.
Physicochemical Properties
The key physical and chemical characteristics of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 994-28-5 | [1] |
| Molecular Formula | C₆H₁₅ClGe | [1] |
| Molecular Weight | 195.26 g/mol | [1] |
| Appearance | Colorless liquid | [2][3] |
| Boiling Point | 173 °C (lit.) | [2] |
| Melting Point | < -50 °C | [2] |
| Density | 1.175 g/mL at 25 °C (lit.) | [2] |
| Refractive Index (n²⁰/D) | 1.459 (lit.) | |
| Solubility | Insoluble in water | [3] |
| Moisture Sensitivity | Yes | [2] |
Safety and Hazard Information
This compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |
| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed |
| Acute Toxicity, Dermal (Category 4) | GHS07 | Warning | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation (Category 4) | GHS07 | Warning | H332: Harmful if inhaled |
| Skin Corrosion/Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | GHS07 | Warning | H335: May cause respiratory irritation |
Precautionary Statements: P261, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338[1].
Synthesis and Reactivity
Experimental Protocol: Synthesis via Grignard Reaction
A common and effective method for the laboratory-scale synthesis of this compound is the reaction of germanium tetrachloride (GeCl₄) with a Grignard reagent, such as ethylmagnesium bromide (EtMgBr).
Materials:
-
Germanium tetrachloride (GeCl₄)
-
Magnesium turnings
-
Ethyl bromide (EtBr)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Anhydrous hexane
-
Standard Schlenk line and glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation of Ethylmagnesium Bromide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), prepare ethylmagnesium bromide by the slow addition of ethyl bromide dissolved in anhydrous diethyl ether to a stirred suspension of magnesium turnings in anhydrous diethyl ether[4]. The reaction is exothermic and may require initial heating to initiate, followed by cooling to maintain a gentle reflux.
-
Reaction with Germanium Tetrachloride: Once the Grignard reagent formation is complete, cool the flask in an ice bath. Slowly add a solution of germanium tetrachloride in anhydrous diethyl ether to the stirred Grignard reagent via a dropping funnel[5]. A molar ratio of 3:1 of EtMgBr to GeCl₄ is typically used to favor the formation of the tri-substituted product.
-
Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Isolation: Filter the drying agent and remove the solvent by rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.
Caption: Workflow for the synthesis of this compound.
General Reactivity
The Ge-Cl bond in this compound is the primary site of reactivity. It is susceptible to nucleophilic substitution, making it a valuable precursor for the synthesis of other triethylgermanium derivatives. For example, it can react with organolithium or other Grignard reagents to form new Ge-C bonds. It can also be reduced to form triethylgermanium hydride (Et₃GeH), another important reagent in organic synthesis.
Applications
Organic Synthesis
This compound serves as a key intermediate in organogermanium chemistry. It is used to introduce the triethylgermyl group into organic molecules. This moiety can influence the electronic and steric properties of the target compound and can be a precursor for other germanium functionalities.
Materials Science and Semiconductors
In the field of materials science, this compound is explored as a precursor for the chemical vapor deposition (CVD) of germanium-containing thin films. These films have applications in the semiconductor industry due to germanium's high charge carrier mobility. While germane (B1219785) (GeH₄) is a more common precursor, organometallic sources like this compound offer potential advantages in terms of handling and safety.
Experimental Workflow: Chemical Vapor Deposition (CVD)
A generalized workflow for the deposition of germanium films using an organometallic precursor like this compound is outlined below.
Caption: Generalized workflow for Chemical Vapor Deposition of Germanium.
Drug Development and Biological Activity
While this compound itself is not typically the active pharmaceutical ingredient, organogermanium compounds, in general, have garnered interest for their potential biological activities. Compounds like Ge-132 (carboxyethylgermanium sesquioxide) have been investigated for their immunomodulatory and anti-tumor effects. This compound can serve as a starting material for the synthesis of more complex, biologically active organogermanium molecules. The incorporation of a germanium center can modulate a molecule's lipophilicity, metabolic stability, and interaction with biological targets. Further research is needed to fully elucidate the potential of this compound derivatives in drug discovery.
Analytical Characterization
The identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show two multiplets corresponding to the methyl (-CH₃) and methylene (B1212753) (-CH₂-) protons of the ethyl groups. Due to the coupling between them, the methylene protons will appear as a quartet, and the methyl protons will appear as a triplet.
-
¹³C NMR: The carbon NMR spectrum will show two distinct signals for the two types of carbon atoms in the ethyl groups.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be dominated by absorptions corresponding to C-H stretching and bending vibrations of the ethyl groups. Characteristic C-H stretching bands for alkanes are typically observed in the 2850-3000 cm⁻¹ region[6]. C-H bending vibrations appear in the 1350-1470 cm⁻¹ range[7][8]. The Ge-C bond vibrations occur at lower frequencies.
Mass Spectrometry (MS)
Electron impact mass spectrometry (EI-MS) of this compound will show a molecular ion peak (M⁺). Due to the natural isotopic abundance of germanium and chlorine, the molecular ion peak will appear as a characteristic cluster of peaks. Common fragmentation patterns would involve the loss of ethyl radicals (•C₂H₅) or a chlorine atom (•Cl)[9][10].
Conclusion
This compound is a valuable organometallic compound with established utility in organic synthesis and emerging applications in materials science. Its reactivity, centered on the germanium-chlorine bond, allows for its use as a precursor to a wide range of other organogermanium compounds. While its direct role in drug development is not yet well-defined, it represents a potential building block for the synthesis of novel, biologically active molecules. As with all reactive chemical reagents, proper safety precautions are essential when handling and using this compound. Further research into its applications, particularly in the synthesis of functional materials and potential therapeutic agents, is warranted.
References
- 1. Chlorotriethylgermane | C6H15ClGe | CID 70438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. strem.com [strem.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN101723326B - Preparation method of germane - Google Patents [patents.google.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. FTIR [terpconnect.umd.edu]
- 8. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 9. uni-saarland.de [uni-saarland.de]
- 10. chem.libretexts.org [chem.libretexts.org]
triethylgermanium chloride molecular weight and formula
Audience: Researchers, scientists, and drug development professionals.
This document provides core technical data on Triethylgermanium (B15089029) Chloride, a compound utilized in organometallic chemistry.
Chemical Identity and Molecular Formula
Triethylgermanium chloride, also known as chlorotriethylgermane, is an organometallic compound.[1][2] Its fundamental structure consists of a central germanium atom bonded to three ethyl groups and one chlorine atom.[3] The standard molecular formula for this compound is presented below.
| Parameter | Value |
| Molecular Formula | C₆H₁₅ClGe[1][2][3][4] |
| Alternate Formula | (C₂H₅)₃GeCl[4][5] |
Molecular Weight
The molecular weight of this compound has been reported across multiple sources, with slight variations. These values are summarized for comparative analysis.
| Reported Molecular Weight | Source |
| 195.28 g/mol | Chemical Suppliers[6] |
| 195.2763 g/mol | CymitQuimica[1] |
| 195.276 g/mol | ECHEMI[7] |
| 195.266 g/mol | Guidechem[3] |
| 195.26 g/mol | PubChem[2] |
| 195.23 g/mol | Strem, CymitQuimica[4][5] |
Physicochemical Properties
This compound is typically a colorless liquid with a pungent odor.[3] It is soluble in organic solvents but insoluble in water.[3][8] Key physical properties are detailed in the following table.
| Property | Value |
| Appearance | Clear colorless liquid[3][6] |
| Density | 1.175 g/mL at 25 °C[6][8] |
| Boiling Point | 173 °C[6][8] |
| InChI Key | CZKMPDNXOGQMFW-UHFFFAOYSA-N[1] |
| CAS Number | 994-28-5[1] |
Structural Information
The relationship between the constituent elements of this compound can be visualized as a central germanium atom linked to its substituents.
Caption: Elemental composition of this compound.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Chlorotriethylgermane | C6H15ClGe | CID 70438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. strem.com [strem.com]
- 5. This compound, 98% | CymitQuimica [cymitquimica.com]
- 6. This compound | CAS 994-28-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 7. echemi.com [echemi.com]
- 8. This compound | 994-28-5 [chemicalbook.com]
An In-depth Technical Guide to the Physical Properties of Triethylgermanium Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physical properties of Triethylgermanium (B15089029) Chloride (C₆H₁₅ClGe), an organometallic compound used as an organic intermediate.[1][2][3] The data presented is compiled from various chemical data sources to ensure a thorough summary for research and development applications.
Quantitative Physical Properties
The key physical characteristics of triethylgermanium chloride are summarized in the table below for easy reference and comparison.
| Property | Value | Citations |
| Boiling Point | 173 - 180 °C | [1][4][5][6][7] |
| Density | 1.175 g/mL at 25 °C | [2][4][5][6] |
| Molecular Weight | 195.23 - 195.28 g/mol | [4][5][6][8][9] |
| Melting Point | < -50 °C | [4][6] |
| Refractive Index | n20/D 1.459 | [2][5] |
| Flash Point | 43.2 - 113 °C | [1][4][5] |
| Appearance | Clear, colorless liquid | [3][4] |
| Water Solubility | Insoluble | [2][3][5] |
| CAS Number | 994-28-5 | [1][2][3][8] |
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties listed above are not available in the consulted reference materials. The values, often marked as "(lit.)", indicate they are cited from established scientific literature.[2][4][5] These fundamental properties are typically determined using standardized methodologies outlined below:
-
Boiling Point Determination: The boiling point is generally measured at atmospheric pressure. A common laboratory method involves distillation, where the temperature of the vapor in equilibrium with the boiling liquid is recorded. For more precise measurements, an ebulliometer is used, which measures the boiling point of a liquid by measuring the temperature of the vapor-liquid equilibrium.
-
Density Measurement: The density of a liquid is typically determined using a pycnometer or a digital density meter. The method involves measuring the mass of a known volume of the substance at a specific temperature, in this case, 25 °C.[4]
-
Refractive Index Measurement: The refractive index is measured using a refractometer, most commonly an Abbé refractometer. This instrument measures the angle at which light is bent (refracted) as it passes through the liquid sample at a specified temperature and wavelength (typically the sodium D-line, 589 nm), indicated by "n20/D".[2][5]
Logical Relationships and Workflows
The determination of basic physical properties such as the boiling point does not involve complex signaling pathways or experimental workflows that would necessitate a diagrammatic representation. The process is a direct, standardized measurement of an intrinsic material property.
Below is a simplified logical workflow for the characterization of a chemical substance like this compound.
Caption: Logical workflow for chemical characterization.
References
- 1. Chlorotriethylgermane | this compound | (C2H5)3GeCl – Ereztech [ereztech.com]
- 2. This compound | 994-28-5 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. This compound | CAS 994-28-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. echemi.com [echemi.com]
- 6. americanelements.com [americanelements.com]
- 7. strem.com [strem.com]
- 8. This compound, 98% | CymitQuimica [cymitquimica.com]
- 9. Chlorotriethylgermane | C6H15ClGe | CID 70438 - PubChem [pubchem.ncbi.nlm.nih.gov]
Triethylgermanium Chloride: A Comprehensive Safety and Handling Guide for Laboratory Professionals
An In-depth Technical Review for Researchers, Scientists, and Drug Development Professionals
Triethylgermanium (B15089029) chloride ((C₂H₅)₃GeCl) is an organometallic compound utilized in various chemical synthesis applications, including as a precursor for other organogermanium compounds used in materials science and catalysis.[1] As with many reactive organometallic reagents, a thorough understanding of its hazard profile and proper handling procedures is critical to ensure laboratory safety. This technical guide provides a comprehensive overview of the safety data sheet (SDS) information for triethylgermanium chloride, tailored for professionals in research and development.
Core Safety and Physical Data
A clear understanding of the fundamental physical and chemical properties of a substance is the first step in a robust safety assessment. The following tables summarize the key quantitative data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₁₅ClGe | [1] |
| Molecular Weight | 195.28 g/mol | [2] |
| Appearance | Colorless clear liquid | [1] |
| Boiling Point | 173 °C (lit.) | |
| Melting Point | < -50 °C | |
| Flash Point | > 230 °F (> 110 °C) | |
| Density | 1.175 g/mL at 25 °C (lit.) | |
| Solubility | Insoluble in water. Soluble in organic solvents. | [1] |
Table 2: Toxicological Data
The following acute toxicity values have been reported. It is important to note that these values are indicative of significant hazard upon exposure.
| Toxicity Endpoint | Species | Value | Reference |
| LD₅₀ (Oral) | Rat | 50 mg/kg | [3] |
| LD₅₀ (Dermal) | Rabbit | 125 mg/kg | [3] |
| LC₅₀ (Inhalation) | Rat | 103 mg/m³ (4 h) | [3] |
Table 3: GHS Hazard Classification
This compound is classified under the Globally Harmonized System (GHS) with the following hazard categories, indicating that it is harmful if swallowed, inhaled, or in contact with skin, and causes skin and serious eye irritation.[2][4]
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 4 |
| Acute Toxicity, Dermal | Category 4 |
| Acute Toxicity, Inhalation (Vapors) | Category 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) |
Hazard Identification and Emergency Response Workflow
Effective response to an exposure incident relies on a clear and logical sequence of actions. The following diagram illustrates the workflow from hazard recognition to first aid and emergency procedures.
Safe Handling and Storage Protocol
Proper handling and storage are paramount to preventing exposure and ensuring a safe laboratory environment. This workflow outlines the essential procedures for managing this compound.
Experimental Protocols for Hazard Determination
The GHS classifications listed in Table 3 are determined by standardized experimental protocols, primarily those developed by the Organisation for Economic Co-operation and Development (OECD). The following are summaries of the methodologies relevant to this compound's hazard profile.
Acute Oral Toxicity (Category 4)
-
Guideline: OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure) or 423 (Acute Toxic Class Method).
-
Methodology: The test substance is administered orally to a group of fasted animals (typically rats) in a stepwise procedure.[5] In the Fixed Dose Procedure, doses are selected from a series of fixed levels (5, 50, 300, 2000 mg/kg). The initial dose is selected based on a sighting study and is the one expected to produce clear signs of toxicity without mortality. Depending on the presence or absence of toxicity or mortality, further groups may be dosed at higher or lower levels. Animals are observed for up to 14 days for signs of toxicity and mortality. Classification in Category 4 is warranted if toxic effects are observed at the 300 mg/kg dose level and mortality is observed at the 2000 mg/kg dose level.
Acute Dermal Toxicity (Category 4)
-
Guideline: OECD Test Guideline 402 (Acute Dermal Toxicity).
-
Methodology: The substance is applied to a shaved area of the skin (at least 10% of the body surface) of an animal (typically a rat or rabbit) and held in contact with the skin for a 24-hour period. A limit test may be performed at 2000 mg/kg. If no mortality is observed, no further testing is needed. If mortality occurs, a full study with multiple dose groups is conducted to determine the LD₅₀. Animals are observed for 14 days for signs of toxicity and mortality. A substance is classified as Category 4 if the dermal LD₅₀ is between 1000 and 2000 mg/kg.
Acute Inhalation Toxicity (Category 4)
-
Guideline: OECD Test Guideline 403 (Acute Inhalation Toxicity).
-
Methodology: Animals (typically rats) are exposed to the test substance as a vapor, dust, or mist in an inhalation chamber for a defined period, usually 4 hours.[1][4] A range of concentrations is tested to determine the LC₅₀, the concentration that is lethal to 50% of the test animals.[4] The animals are then observed for a period of 14 days.[1][4] For vapors, a substance is classified as Category 4 if the 4-hour LC₅₀ is between 10.0 and 20.0 mg/L.
Skin Irritation (Category 2)
-
Guideline: OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion).
-
Methodology: A single dose of the substance is applied to a small patch of skin on a test animal (albino rabbit).[3] The exposure duration is typically 4 hours. The skin is then observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.[3] The reactions are scored, and if the substance produces reversible skin damage (mean score of ≥ 2.3 and < 4.0 for erythema or edema in at least 2 of 3 animals), it is classified as a Category 2 skin irritant.
Serious Eye Irritation (Category 2)
-
Guideline: OECD Test Guideline 405 (Acute Eye Irritation/Corrosion).
-
Methodology: A single dose of the test substance is applied into the conjunctival sac of one eye of an animal (albino rabbit), with the other eye serving as a control. The eyes are examined at 1, 24, 48, and 72 hours after application for effects on the cornea, iris, and conjunctiva. These effects are scored, and if the substance produces changes in the eye that are fully reversible within a 21-day observation period, it is classified as a Category 2 eye irritant.
Conclusion
This compound is a valuable reagent in chemical synthesis but presents significant health hazards. It is harmful through oral, dermal, and inhalation routes of exposure and is an irritant to the skin and eyes.[2][4] Adherence to strict safety protocols, including the use of appropriate engineering controls and personal protective equipment, is mandatory. All laboratory personnel must be thoroughly familiar with the information presented in the safety data sheet and the emergency procedures outlined in this guide before handling this compound.
References
An In-depth Technical Guide to the Handling and Storage of Triethylgermanium Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safe handling, storage, and key reactions of triethylgermanium (B15089029) chloride ((C₂H₅)₃GeCl). The information is intended to support laboratory personnel in the safe and effective use of this organogermanium compound in research and development settings.
Chemical and Physical Properties
Triethylgermanium chloride is a colorless liquid with a pungent odor.[1] It is a reactive organometallic compound used as a precursor in the synthesis of various organogermanium compounds, which have applications in semiconductor materials and catalysis.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 994-28-5 | [1][2] |
| Molecular Formula | C₆H₁₅ClGe | [1][3][4] |
| Molecular Weight | 195.27 g/mol | [3][5] |
| Appearance | Colorless clear liquid | [1][2][6] |
| Density | 1.175 g/mL at 25 °C | [2][7] |
| Boiling Point | 173 °C | [2][7] |
| Melting Point | < -50 °C | [2] |
| Solubility | Insoluble in water; Soluble in organic solvents | [1][7] |
| Stability | Moisture sensitive | [1][4][8] |
Safety and Hazard Information
This compound is a hazardous substance that requires careful handling to prevent exposure and ensure laboratory safety. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and it causes serious eye irritation and skin irritation.[4][8]
Table 2: GHS Hazard Information for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[4][8][9] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[4][8][9] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[4][8][9] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[4] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[4][9] |
| Specific target organ toxicity - single exposure | Category 3 | H335: May cause respiratory irritation[4] |
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory.
-
Eye Protection: Chemical safety goggles and a face shield should be worn.[10]
-
Hand Protection: Wear appropriate chemical-resistant gloves. Inspect gloves before use.[11][12]
-
Skin and Body Protection: A lab coat, and in some cases, an apron, is required to prevent skin contact.[13] Long-sleeved clothing and closed-toe shoes are mandatory.[12][14]
-
Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood.[10][15] If ventilation is inadequate, a NIOSH/MSHA-approved respirator should be used.[8][13]
First Aid Measures
In case of exposure, follow these first aid procedures:
-
After Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4][11]
-
After Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention.[4]
-
After Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[4][11]
-
After Ingestion: Do NOT induce vomiting. Clean mouth with water. Seek immediate medical attention.[4][11]
Handling and Storage
Handling
-
Handle in a well-ventilated place, preferably within a chemical fume hood.[16]
-
Avoid contact with skin, eyes, and clothing.[15]
-
Avoid breathing vapors or mist.[15]
-
Do not eat, drink, or smoke when using this product.[15][16]
-
Keep away from heat, sparks, and open flames.[11]
Storage
-
Keep the container tightly closed and sealed until ready for use.[8][15]
-
Store under an inert atmosphere, such as nitrogen or argon, as it is moisture-sensitive.[4][8]
-
Store away from incompatible materials, such as strong oxidizing agents.[4][8]
Experimental Protocols and Reactivity
This compound is a versatile reagent in organometallic synthesis. Its reactivity is primarily centered around the electrophilic germanium center and the labile Ge-Cl bond.
General Workflow for Handling Air- and Moisture-Sensitive Reagents
The following diagram outlines a general workflow for handling this compound, emphasizing the use of inert atmosphere techniques.
Caption: General inert atmosphere workflow for handling this compound.
Key Chemical Reactions
The reactivity of this compound is analogous to that of other reactive acid chlorides.[14][17]
Caption: Key reaction pathways of this compound.
Experimental Protocol: Synthesis of a Triethylgermyl Ether
This protocol is a representative example of a nucleophilic substitution reaction using this compound to form a triethylgermyl ether, a common protecting group strategy. The procedure is adapted from standard methods for the silylation of alcohols.[6]
Materials:
-
This compound
-
Alcohol (e.g., a primary or secondary alcohol)
-
Anhydrous dichloromethane (B109758) (DCM) or dimethylformamide (DMF)
-
Imidazole (B134444) or triethylamine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 equivalent) and a base such as imidazole (1.5 equivalents).[6]
-
Dissolve the solids in an anhydrous solvent like DCM or DMF with magnetic stirring.[6]
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add this compound (1.2 equivalents) to the stirred solution via a syringe. A precipitate of the hydrochloride salt of the base will form.[6]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[6]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.[6]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.[6]
-
Combine the organic layers and wash with brine.[6]
-
Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure triethylgermyl ether.[6]
Experimental Protocol: Reduction to Triethylgermane (B74486)
This protocol describes the reduction of this compound to triethylgermane using a standard hydride reducing agent. This procedure is based on the general reduction of acid chlorides.[18][19]
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere, prepare a suspension of LiAlH₄ (1.1 equivalents) in anhydrous diethyl ether or THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the stirred LiAlH₄ suspension.[18]
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.[18] Monitor the reaction by TLC or GC.
-
Carefully quench the reaction by slowly adding water dropwise at 0 °C, followed by the addition of 1 M HCl until the solution becomes clear.[18]
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.[18]
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.[18]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[18]
-
Purify the crude triethylgermane by distillation.
Waste Disposal
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[15] Empty containers may retain product residue and can be hazardous.[15] Do not reuse containers.[15] Contaminated absorbent material may pose the same hazard as the spilled product.[15]
Conclusion
This compound is a valuable but hazardous reagent. Strict adherence to safety protocols, including the use of appropriate personal protective equipment and handling in a well-ventilated area, is essential. Proper storage under inert and anhydrous conditions is crucial to maintain its integrity. The experimental protocols provided herein offer a foundation for its use in common synthetic transformations. Researchers should always consult the Safety Data Sheet (SDS) before use and perform a thorough risk assessment for any new experimental procedure.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis of Some Trityl Ethers and Their Disproportionation Reaction - Henry Jeffay - Google 圖書 [books.google.com.tw]
- 4. strem.com [strem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. people.uleth.ca [people.uleth.ca]
- 8. Synthesis of chiral germanium center enabled by poly-deborylative alkylation and desymmetrization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chlorotriethylgermane | C6H15ClGe | CID 70438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. gcms.cz [gcms.cz]
- 13. researchgate.net [researchgate.net]
- 14. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 15. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jfda-online.com [jfda-online.com]
- 17. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 18. benchchem.com [benchchem.com]
- 19. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Reactivity of the Germanium-Chlorine Bond
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The germanium-chlorine (Ge-Cl) bond is a cornerstone of organogermanium chemistry, serving as a versatile functional group for the synthesis of a wide array of novel compounds. Its reactivity is characterized by the polar nature of the bond, which renders the germanium atom electrophilic and highly susceptible to nucleophilic attack. This guide provides a comprehensive overview of the core principles governing Ge-Cl bond reactivity, details key transformations, presents quantitative data for comparative analysis, and outlines relevant experimental protocols. Furthermore, it explores the emerging applications of organogermanium compounds in materials science and drug development, underscoring the foundational importance of understanding and manipulating the Ge-Cl bond.
Core Reactivity Principles
The chemical behavior of the germanium-chlorine bond is primarily dictated by its polarity, bond strength, and the accessibility of germanium's vacant d-orbitals. Compared to its lighter homologue silicon, germanium is slightly more electropositive, influencing the characteristics of the Ge-Cl bond.
-
Bond Polarity and Electrophilicity: The difference in electronegativity between germanium (Pauling scale: 2.01) and chlorine (3.16) results in a significantly polar covalent bond. This polarity creates a partial positive charge (δ+) on the germanium atom and a partial negative charge (δ-) on the chlorine atom, making the germanium center an electrophile and a prime target for nucleophiles.
-
Bond Strength: Ge-X bond energies are generally about 10% lower than the corresponding Si-X bonds, which contributes to the somewhat lower thermal stability of germanium compounds.[1] This moderate bond strength allows for cleavage under relatively mild conditions, facilitating a wide range of chemical transformations.
-
Cleavage Mechanisms: The Ge-Cl bond can undergo two primary types of cleavage:
-
Heterolytic Cleavage: This is the most common pathway, where the chlorine atom retains both electrons from the bond, forming a chloride ion (Cl⁻) and a germyl (B1233479) cation (Ge⁺) intermediate or undergoing a concerted substitution.[2][3][4] This mechanism dominates in nucleophilic substitution reactions.
-
Homolytic Cleavage: In this process, the bond breaks, and each atom receives one electron, generating a germyl radical (•Ge) and a chlorine radical (•Cl).[2][3][4] This pathway is typically initiated by high temperatures or UV light and is relevant in radical reactions.[5][6]
-
Key Reactions and Transformations
The electrophilic nature of the germanium atom in the Ge-Cl bond is the driving force behind its most important reactions.
Nucleophilic Substitution Reactions
This is the most versatile and widely utilized reaction class for Ge-Cl bonds. A nucleophile (Nu⁻) attacks the germanium center, displacing the chloride ion.
General Reaction: R₃Ge-Cl + Nu⁻ → R₃Ge-Nu + Cl⁻
-
Formation of Ge-C Bonds: The alkylation of germanium halides with organometallic reagents like organolithium compounds and Grignard reagents is the most common method for synthesizing organogermanium compounds with stable Ge-C bonds.[7][8]
-
GeCl₄ + 4 R-MgX → R₄Ge + 4 MgXCl
-
R₃GeCl + R'-Li → R₃Ge-R' + LiCl
-
-
Formation of Ge-O Bonds (Hydrolysis & Alcoholysis): Germanium tetrachloride and other chlorogermanes react readily with water in a hydrolysis reaction to form germanium oxides or hydroxides.[1][9] The reaction is often stepwise and can lead to the formation of germoxane (Ge-O-Ge) linkages through condensation.[10]
-
Formation of Ge-H Bonds (Reduction): The Ge-Cl bond can be reduced to a germanium-hydride (germane) bond using reducing agents such as lithium aluminum hydride (LiAlH₄).[9]
-
4 R₃GeCl + LiAlH₄ → 4 R₃GeH + LiCl + AlCl₃
-
Reduction to Lower Oxidation States
Germanium tetrachloride (Ge(IV)) can be reduced to germanium(II) chloride, a valuable synthon in itself.
-
Comproportionation: Passing GeCl₄ vapor over germanium metal at elevated temperatures yields germanium(II) chloride (GeCl₂).[9][12]
-
Hydrogen Reduction: High-temperature reduction with hydrogen can also produce GeCl₂.[12]
-
GeCl₄ + H₂ → GeCl₂ + 2 HCl[12]
-
Radical Reactions
Under specific conditions, the Ge-Cl bond can participate in radical reactions. For example, quantum chemical studies have investigated the reaction of GeCl₄ with atomic hydrogen, which proceeds via a radical mechanism to form trichlorogermane (B72276) (GeHCl₃) as the main product at lower temperatures.[13]
-
GeCl₄ + H• → •GeCl₃ + HCl[13]
-
•GeCl₃ + H₂ → GeHCl₃ + H•
Quantitative Data
The following tables summarize key quantitative data related to the reactivity of the germanium-chlorine bond.
| Bond | Bond Dissociation Enthalpy (kJ/mol) | Notes |
| Ge-H | ~343 | Reactivity is between that of Si-H and Sn-H bonds.[14] |
| Ge-C | ~250 | Generally stable and resistant to air oxidation.[7] |
| Ge-Cl | ~356 | A strong but reactive polar covalent bond. |
| Ge-O | ~363 | The formation of Ge-O bonds is thermodynamically favorable, driving hydrolysis reactions.[10] |
| Si-Cl | ~406 | Stronger than the Ge-Cl bond, making chlorosilanes generally less reactive. |
| Sn-Cl | ~324 | Weaker than the Ge-Cl bond, making chlorostannanes generally more reactive. |
Table 1: Selected Bond Dissociation Enthalpies.
| Reaction Type | Reagents | Typical Conditions | Product | Yield (%) | Reference |
| Nucleophilic Substitution (Alkylation) | GeCl₄, R-MgX | Diethyl ether, reflux | R₄Ge | Good to excellent | [7] |
| Nucleophilic Substitution (Alkylation) | GeCl₄, R-Li | Diethyl ether, 0 °C to RT | R₄Ge | Good to excellent | [8] |
| Hydrolysis | GeCl₄, H₂O | Deionized water | GeO₂ | Quantitative | [11] |
| Reduction to Metal | GeCl₄, H₂ | 450 °C, P = 0.1 MPa, H₂/GeCl₄ ratio = 20 | Ge(s) | 36.12% | [15] |
| Comproportionation | GeCl₄, Ge | 300 °C, reduced pressure | GeCl₂ | N/A | [12] |
Table 2: Summary of Key Reactions with Conditions and Yields.
Experimental Protocols
Protocol 1: Synthesis of Tetraethylgermane (B1293566) via Grignard Reaction
This protocol describes a standard method for forming Ge-C bonds from germanium tetrachloride.
-
Setup: A flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings and anhydrous diethyl ether under a nitrogen atmosphere.
-
Grignard Formation: A solution of ethyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the formation of the Grignard reagent (ethylmagnesium bromide). The reaction is typically initiated with gentle heating.
-
Reaction with GeCl₄: After the Grignard reagent has formed, the flask is cooled in an ice bath. A solution of germanium tetrachloride in anhydrous diethyl ether is added dropwise with vigorous stirring.
-
Reflux: Once the addition is complete, the reaction mixture is brought to reflux and maintained for several hours to ensure the reaction goes to completion.
-
Workup: The reaction is quenched by the slow addition of aqueous ammonium (B1175870) chloride or dilute hydrochloric acid. The organic layer is separated, washed with water and brine, and dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed by distillation, and the resulting crude tetraethylgermane is purified by fractional distillation under reduced pressure.
Protocol 2: Controlled Hydrolysis of GeCl₄ to Germanium Dioxide
This protocol is fundamental for producing high-purity GeO₂, an important precursor for germanium metal.[11]
-
Setup: A reaction vessel is charged with high-purity, deionized water. The vessel should be equipped with a robust stirring mechanism.
-
Addition: Germanium tetrachloride, a fuming liquid, is added slowly and carefully to the deionized water with vigorous stirring.[11] The reaction is exothermic and generates HCl gas. This should be performed in a well-ventilated fume hood.
-
Precipitation: As the GeCl₄ is hydrolyzed, a white precipitate of pure germanium dioxide (GeO₂) forms.[11]
-
Isolation: The precipitate is collected by filtration.
-
Washing and Drying: The collected GeO₂ is washed thoroughly with deionized water to remove any residual hydrochloric acid and other impurities. The pure GeO₂ is then dried in an oven.
Visualization of Pathways and Workflows
Diagram 1: Core Reactivity Pathways of the Ge-Cl Bond
Caption: Key reaction pathways originating from a germanium-chlorine bond.
Diagram 2: Experimental Workflow for Organogermanium Synthesis
Caption: A typical experimental workflow for synthesizing tetraalkylgermanes.
Relevance in Drug Discovery and Development
While organogermanium compounds are less prevalent in pharmaceuticals than their silicon or carbon counterparts, they hold unique potential. The Ge-Cl bond is the critical starting point for synthesizing biologically active organogermanium molecules.
-
Synthesis of Bioactive Molecules: A range of organogermanium compounds, including germanium sesquioxides and germatranes, have been synthesized and evaluated for biological activities such as antitumor and immune-stimulating properties.[16] The synthesis of these complex molecules invariably begins with a germanium halide precursor, where the Ge-Cl bond is displaced to build the organic framework.[16]
-
Physicochemical Property Modulation: In broader drug design, the incorporation of chlorine atoms is a well-established strategy to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity.[17][18] While this primarily applies to C-Cl bonds, the principles can inform the design of organogermanium therapeutics where a Ge-Cl bond might be a synthetic intermediate to a final, stable structure.
-
Bio-orthogonal Chemistry: The unique reactivity of germanium has recently been harnessed in the development of "Germanium Fluoride Exchange (GeFEx-S)" click chemistry.[19] This reaction, which forms stable Ge-S bonds under aqueous conditions, highlights the potential for creating germanium-based bioconjugates for chemical biology and covalent drug discovery.[19] Although this specific example uses a Ge-F bond, it builds on the fundamental principles of nucleophilic substitution at a germanium center, first established with the more common Ge-Cl bond. This opens new avenues for using germanium chemistry in complex biological systems.
References
- 1. gelest.com [gelest.com]
- 2. Homolytic and Heterolytic Bond Cleavage - Chemistry Steps [chemistrysteps.com]
- 3. Bond cleavage - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. Organogermanium chemistry - Wikipedia [en.wikipedia.org]
- 8. d-nb.info [d-nb.info]
- 9. Page loading... [wap.guidechem.com]
- 10. mdpi.com [mdpi.com]
- 11. Germanium tetrachloride - Wikipedia [en.wikipedia.org]
- 12. Germanium dichloride - Wikipedia [en.wikipedia.org]
- 13. sites.uom.ac.mu [sites.uom.ac.mu]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. pharmacy180.com [pharmacy180.com]
- 17. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06638J [pubs.rsc.org]
- 18. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. repository.cshl.edu [repository.cshl.edu]
Fundamental Principles of Organogermanium Chemistry: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Organogermanium chemistry, the study of compounds containing carbon-germanium bonds, has emerged as a field of significant interest, particularly in the realm of medicinal chemistry and materials science.[1] Situated in Group 14 of the periodic table, germanium possesses a unique set of properties, positioning it between silicon and tin.[1] This placement imparts organogermanium compounds with reactivity and stability profiles that are advantageous for various applications, including drug development.[1][2] While the field is less explored than its silicon and tin counterparts, primarily due to the higher cost of germanium, recent advancements have highlighted the potential of organogermanium compounds as novel therapeutic agents and versatile synthetic intermediates.[1][3] This technical guide provides a comprehensive overview of the fundamental principles of organogermanium chemistry, focusing on its core concepts, experimental methodologies, and applications relevant to researchers, scientists, and drug development professionals.
Core Principles of Organogermanium Chemistry
History and Overview
The field of organogermanium chemistry dates back to 1887 with the synthesis of the first organogermanium compound, tetraethylgermane, by Clemens Winkler.[1][4][5] However, it was not until the mid-20th century that the synthesis and study of these compounds became more widespread.[4] Organogermanium compounds are primarily tetrahedral, and the germanium-carbon (Ge-C) bond is notably stable in the presence of air.[1]
Structure and Bonding
The structural diversity of organogermanium compounds is vast, though most common examples feature germanium in the +4 oxidation state with a tetrahedral geometry.[1][6] The reactivity of organogermanes is intermediate between that of organosilanes and organostannanes.[1] Compounds with multiple bonds to germanium, such as germenes (Ge=C) and digermenes (Ge=Ge), are generally highly reactive and require sterically bulky substituents for isolation.[1]
Table 1: Selected Bond Lengths and Angles in Organogermanium Compounds
| Compound Class | Bond | Bond Length (Å) | Bond Angle | Angle (°) | Reference(s) |
| Arylgermoxanes | Ge-O | 1.73 - 1.82 | Ge-O-Ge | 124.5 - 133.86 | [3] |
| Ge-C (aryl) | 1.931 - 1.946 | O-Ge-O | 108.8 | [3] | |
| O-Ge-C | 99.3 - 114.6 | [3] | |||
| C-Ge-C | 110.46 - 115.4 | [3] | |||
| Cyclic Digermenes | Ge=Ge | 2.284 - 2.380 | - | - | [7][8] |
| Heteroallene | C=Ge | 1.7740 - 1.7764 | C-Ge-C | 178.16 | [9] |
| Germatranes | Ge-N (transannular) | 2.011 - 2.29 | - | - | [8][10] |
Synthesis of Organogermanium Compounds
Several synthetic routes are employed to create organogermanium compounds. The most common methods include:
-
Alkylation of Germanium Halides: This involves the reaction of germanium halides (e.g., GeCl₄) with organolithium or Grignard reagents.[1][11]
-
Nucleophilic Substitution: This method is also a common route to forming Ge-C bonds.[1]
-
Palladium-Catalyzed Cross-Coupling Reactions: These reactions have proven effective for creating aryl- and vinylgermanes.[1][2]
-
Hydrogermylation: This process involves the addition of a Ge-H bond across a double or triple bond and is another important route to organogermanium compounds.[1]
Reactivity
Organogermanes are generally considered to be nucleophilic.[1] Their reactivity in cross-coupling reactions can be advantageous, offering orthogonality compared to their silicon and boron analogues.[1][2] A unique aspect of their reactivity is the ability to be activated through an electrophilic aromatic substitution (SEAr)-type pathway, which allows for chemoselective transformations.[2]
Experimental Protocols
Synthesis of 2-Carboxyethylgermanium Sesquioxide (Ge-132)
The following is a detailed protocol for the synthesis of the immunomodulatory agent Ge-132.
Materials:
-
Germanium dioxide (GeO₂)
-
50% Hypophosphorous acid (H₃PO₂)
-
Concentrated Hydrochloric acid (HCl)
-
Acrylic acid
-
Ether
-
Distilled water
Procedure:
-
Preparation of Trichlorogermane (HGeCl₃) in Ether:
-
In a reflux apparatus, mix 0.01 mol of GeO₂, 2 mL of 50% H₃PO₂, and 9 mL of concentrated HCl.
-
Reflux the mixture for 4 hours to obtain a colorless solution of HGeCl₃.
-
Extract the solution three times with ether to yield an ethereal solution of HGeCl₃.[12]
-
-
Hydrogermylation:
-
To the ethereal solution of HGeCl₃, add 0.01 mol of acrylic acid dropwise with stirring.
-
Continue stirring the reaction mixture. The trichlorogermylpropanoic acid will form.[1]
-
-
Hydrolysis to Ge-132:
-
The resulting trichlorogermylpropanoic acid is then hydrolyzed by the addition of distilled water.
-
This hydrolysis step leads to the formation of 2-carboxyethylgermanium sesquioxide (Ge-132) as the major product.[1]
-
The product can be purified by recrystallization.
-
Characterization: ⁷³Ge NMR Spectroscopy
⁷³Ge is the only NMR-active nucleus of germanium, but it presents significant challenges for NMR spectroscopy due to its low natural abundance (7.73%), low magnetogyric ratio, and large quadrupole moment.[13][14] This results in low sensitivity and broad resonance signals, especially in asymmetric environments.[13] High-field NMR spectrometers are often necessary to obtain useful data.[14][15]
General Protocol for ⁷³Ge NMR:
-
Sample Preparation: Due to the low sensitivity, samples should be as concentrated as possible in a suitable deuterated solvent. Organogermanes can be poisonous and flammable, and germanium tetrahalides are corrosive and react violently with water, so appropriate safety precautions must be taken.[13]
-
Instrumentation: A high-field NMR spectrometer (e.g., 21.1 T) is highly recommended to improve sensitivity and resolution.[14][15]
-
Acquisition Parameters:
-
A wide spectral width is necessary to cover the large chemical shift range of ⁷³Ge (over 1200 ppm).[13]
-
Due to the broad lines, a short acquisition time and a large number of scans are typically required.
-
Techniques like Quadrupolar Carr-Purcell-Meiboom-Gill (QCPMG) can be employed to enhance the signal from broad resonances.
-
-
Referencing: Tetramethylgermane (GeMe₄) is commonly used as an external reference (δ = 0 ppm).[13]
Table 2: Representative ⁷³Ge NMR Chemical Shifts
| Compound Type | Example | Chemical Shift (δ, ppm) | Reference(s) |
| Alkylgermanes | Ge(CH₃)₄ | 0 | [13] |
| Arylgermanes | Ph₄Ge | -30 | [15] |
| Oligogermanes (Ge-Ge) | Ph₃Ge-GeBuⁿ₂CH₂CH₂OEt | -30 to -65 (Ge with one Ge neighbor) | [16] |
| PhGe(GeBuⁿ₂CH₂CH₂OEt)₃ | -100 to -120 (Ge with two Ge neighbors) | [16] | |
| -195 to -210 (Ge with three Ge neighbors) | [16] | ||
| Germanium Halides | GeCl₄ | -31 | [13] |
Applications in Drug Development
Organogermanium compounds have shown promise in a variety of therapeutic areas, owing to their diverse biological activities.
Anticancer Agents
Several organogermanium compounds have been investigated for their anticancer properties.
-
Spirogermanium: This was one of the first organogermanium compounds to enter clinical trials as an anticancer agent.[17] Its mechanism of action is believed to involve the inhibition of DNA, RNA, and protein synthesis.[17] While it showed some activity, its clinical development was hampered by neurotoxicity.[17]
-
Propagermanium (Ge-132): This compound has demonstrated antitumor activity, which is thought to be mediated by its immunomodulatory effects.[18]
Table 3: Cytotoxicity of Selected Organogermanium Compounds
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |
| Spirogermanium | Various human tumor cell lines | ~2.6 (1 µg/mL) | [17] |
| Compound 5 (γ-thiocarbamido propyl germanium sesquioxide) | KB | >90% inhibition at test concentration | [12] |
| HCT | >80% inhibition at test concentration | [12] | |
| Bel | >70% inhibition at test concentration | [12] | |
| Various Organometallic Complexes | A2780 (ovarian) | 65 | [19] |
| MCF-7 (breast) | >100 | [19] | |
| HCT-116 (colon) | >100 | [19] |
Immunomodulators
Ge-132 is a well-studied immunomodulatory agent. Its mechanism involves the stimulation of T-cells to produce interferon-gamma (IFN-γ), which in turn activates macrophages.[18] Activated macrophages play a crucial role in the immune response against tumors and pathogens.
Antiviral Agents
Some organogermanium compounds have been explored for their antiviral activity. The development of effective and safe antiviral agents remains a significant area of research.
Table 4: Antiviral Activity of Selected Organometallic Complexes
| Compound | Virus | EC₅₀ (µg/mL) | Reference(s) |
| Complex 4 (Organometallic) | SARS-CoV-2 | 0.4381 | [20] |
| Complex 2 (Organometallic) | SARS-CoV-2 | 15.31 | [20] |
Toxicity Profile
The toxicity of germanium compounds is a critical consideration. Inorganic germanium compounds, such as germanium dioxide (GeO₂), are known to cause nephrotoxicity.[16] In contrast, many organogermanium compounds, including Ge-132, have a more favorable safety profile.[16] However, as seen with spirogermanium, neurotoxicity can be a dose-limiting factor.[17]
Table 5: Toxicity Data for Selected Germanium Compounds
| Compound | Test | Value | Species | Reference(s) |
| Germanium Sesquioxide (Ge-132) | NOAEL (90-day oral) | 2000 mg/kg bw/day | Rat | [16] |
Visualizing Pathways and Workflows
Signaling Pathway of Ge-132 Immunomodulation
Caption: Immunomodulatory signaling pathway of Ge-132.
Proposed Mechanism of Spirogermanium Anticancer Activity
Caption: Proposed mechanism of spirogermanium's anticancer activity.
Experimental Workflow for In Vitro Anticancer Screening
Caption: General workflow for in vitro anticancer screening of organogermanium compounds.
Conclusion
Organogermanium chemistry presents a promising frontier in the development of novel therapeutics and advanced materials. The unique properties of germanium, bridging the gap between silicon and tin, allow for the synthesis of compounds with tailored reactivity and biological activity. While challenges such as cost and potential toxicity remain, ongoing research continues to unveil the vast potential of this fascinating class of compounds. This guide has provided a foundational understanding of the core principles, experimental methodologies, and applications of organogermanium chemistry, with the aim of equipping researchers and drug development professionals with the knowledge to further explore and innovate in this exciting field.
References
- 1. benchchem.com [benchchem.com]
- 2. noblelifesci.com [noblelifesci.com]
- 3. Structural Motifs in Aryl Organogermanium Ge-O Derivatives for Material Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Collection - Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - ACS Omega - Figshare [acs.figshare.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Organogermanium Analogues of Alkenes, Alkynes, 1,3-Dienes, Allenes, and Vinylidenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. paperpublications.org [paperpublications.org]
- 11. [PDF] 73 Ge Nuclear Magnetic Resonance Spectroscopy of Germanium Compounds | Semantic Scholar [semanticscholar.org]
- 12. benchchem.com [benchchem.com]
- 13. (73Ge) Germanium NMR [chem.ch.huji.ac.il]
- 14. Comparison of antiviral compounds against human herpesvirus 6 and 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A Toxicological Evaluation of Germanium Sesquioxide (Organic Germanium) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Spirogermanium: a new investigational drug of novel structure and lack of bone marrow toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Organogermanium chemistry - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. Noble Metal Organometallic Complexes Display Antiviral Activity against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of Organogermanium Chemistry: A Technical Guide to Discovery and History
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and history of organogermanium compounds. It details the foundational synthesis of the first organogermanium compound, tetraethylgermane (B1293566), and explores the subsequent development of biologically active organogermanium compounds, namely spirogermanium (B1201630) and 2-carboxyethylgermanium sesquioxide (Ge-132). The guide includes detailed experimental protocols, quantitative data, and visualizations of synthetic and biological pathways to serve as a valuable resource for researchers in chemistry and drug development.
The Genesis: From a Predicted Element to a New Class of Compounds
The story of organogermanium chemistry is intrinsically linked to the prediction and subsequent discovery of the element germanium. In 1871, Dmitri Mendeleev, in his formulation of the periodic table, predicted the existence of an element he named "ekasilicon," which would reside between silicon and tin.[1] This prediction was validated in 1886 when German chemist Clemens Winkler, while analyzing the mineral argyrodite, isolated the new element and named it germanium in honor of his homeland.[2][3][4][5]
Just one year after this monumental discovery, in 1887, Winkler synthesized the first-ever organogermanium compound: tetraethylgermane (Ge(C₂H₅)₄).[2][6] This seminal work, published in the Journal für Praktische Chemie, demonstrated that germanium could form stable carbon-germanium bonds, thus laying the groundwork for a new field of organometallic chemistry.[2][6][7] However, the field experienced relatively slow growth for several decades, with a significant resurgence of interest in the mid-20th century, driven by the quest for novel therapeutic agents.[2][6]
The First Organogermanium Compound: Tetraethylgermane
Experimental Protocol: Synthesis of Tetraethylgermane (Winkler, 1887)
Reaction: GeCl₄ + 2 Zn(C₂H₅)₂ → Ge(C₂H₅)₄ + 2 ZnCl₂
Methodology:
-
Reaction Setup: The reaction would have been conducted in a glass apparatus under an inert atmosphere, such as hydrogen or carbon dioxide, to prevent the decomposition of the pyrophoric diethylzinc.
-
Addition of Reactants: Diethylzinc would have been carefully added portion-wise to germanium tetrachloride. The reaction is exothermic, so some form of cooling would have been necessary to control the reaction rate.[2] The reaction was likely performed without a solvent or in an inert solvent like diethyl ether.[2]
-
Reaction Workup and Purification: Following the reaction, the non-volatile zinc chloride byproduct would have been separated from the volatile tetraethylgermane product by distillation.[2]
Quantitative Data: Tetraethylgermane
The following table summarizes the key physical and chemical properties of tetraethylgermane.
| Property | Value |
| Molecular Formula | C₈H₂₀Ge |
| Molar Mass | 188.87 g/mol [5] |
| Appearance | Colorless liquid[6] |
| Boiling Point | 163-165 °C[6] |
| Melting Point | -90 °C[8] |
| Density | 0.998 g/cm³ at 25 °C[6] |
| Refractive Index (n20/D) | 1.442[9] |
The Rise of Biologically Active Organogermanium Compounds
The mid-20th century saw a surge in research into the biological activities of organogermanium compounds, leading to the synthesis of two particularly noteworthy compounds: spirogermanium and 2-carboxyethylgermanium sesquioxide (Ge-132).[2][6]
Spirogermanium: An Early Anticancer Agent
Synthesized in the 1970s, spirogermanium was one of the first organogermanium compounds to be investigated in clinical trials as an anticancer drug.[1][2]
The industrial synthesis of spirogermanium involves a multi-step process, the specifics of which are often proprietary. However, the key steps have been described and involve the reaction of germanium tetrachloride with a bifunctional amine, N-methyl-4-piperidone, followed by a reaction with 3-(dimethylamino)propylmagnesium chloride.[2] The resulting intermediate is then hydrolyzed to yield spirogermanium.[2]
Spirogermanium's mechanism of action is distinct from many other chemotherapeutic agents of its time.[2] It is not a phase or cell-cycle-specific drug.[1] Its primary mode of action is the inhibition of DNA, RNA, and protein synthesis, with protein synthesis being the most significantly affected.[1][10]
Ge-132 (2-carboxyethylgermanium sesquioxide): An Immunopotentiator
Ge-132 is a water-soluble organogermanium compound synthesized in 1967.[11] It has been extensively studied for its biological activities, particularly its immunomodulatory and antitumor effects.[3][12][13]
The synthesis of Ge-132 typically involves the hydrolysis of 3-trichlorogermylpropionic acid.[2][4][13] This precursor is prepared through the free-radical-initiated addition of trichlorogermane (B72276) (HGeCl₃) to acrylic acid.[2] The subsequent hydrolysis of the trichlorogermyl group leads to the formation of the sesquioxide structure.[2][4]
Reaction Scheme:
-
Hydrogermylation: HGeCl₃ + CH₂=CHCOOH → Cl₃GeCH₂CH₂COOH
-
Hydrolysis: 2 Cl₃GeCH₂CH₂COOH + 3 H₂O → (O₁.₅GeCH₂CH₂COOH)₂ + 6 HCl
Methodology:
-
Preparation of 3-trichlorogermylpropanoic acid: Trichlorogermane is reacted with acrylic acid.[11] This can be done using a trichlorogermane-ether complex or by conducting the reaction in concentrated hydrochloric acid.[11] The latter is often preferred for large-scale preparations.[11]
-
Hydrolysis: The resulting 3-trichlorogermylpropanoic acid is then hydrolyzed to yield Ge-132.[11]
The antitumor mechanism of Ge-132 is primarily attributed to its immunopotentiating properties.[3][12] It is believed to stimulate T-cells to produce interferon-gamma (IFN-γ).[3] IFN-γ, in turn, activates macrophages, rendering them cytotoxic towards tumor cells.[3] Ge-132 has also been shown to enhance the phagocytic activity of macrophages, promoting the clearance of senescent red blood cells.[14] Additionally, it exhibits antioxidant properties by suppressing intracellular reactive oxygen species (ROS).[15]
Conclusion
From its theoretical prediction to the synthesis of the first organometallic compound by Clemens Winkler, the field of organogermanium chemistry has evolved significantly. The initial slow pace of research gave way to a period of intense investigation, particularly in the realm of medicinal chemistry, leading to the development of compounds like spirogermanium and Ge-132. These early discoveries have paved the way for modern applications of organogermanium compounds in materials science, catalysis, and as synthetic tools in drug discovery. This guide provides a foundational understanding of the key historical milestones and experimental work that have shaped this unique area of organometallic chemistry.
References
- 1. Spirogermanium: a new investigational drug of novel structure and lack of bone marrow toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Biological activities and antitumor mechanism of an immunopotentiating organogermanium compound, Ge-132 (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Germanium Compounds | Encyclopedia MDPI [encyclopedia.pub]
- 5. Tetraethylgermane | C8H20Ge | CID 11703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Tetraethylgermanium - Wikipedia [en.wikipedia.org]
- 7. books.google.cn [books.google.cn]
- 8. americanelements.com [americanelements.com]
- 9. tetraethylgermane [stenutz.eu]
- 10. Phase I clinical trial of spirogermanium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gelest.com [gelest.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Organogermanium, Ge-132, promotes the clearance of senescent red blood cells via macrophage-mediated phagocyte activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. waseda.elsevierpure.com [waseda.elsevierpure.com]
An In-depth Technical Guide to Triethylgermanium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethylgermanium (B15089029) chloride, an organogermanium compound, is a versatile reagent in chemical synthesis and holds potential for applications in materials science and drug development. This guide provides a comprehensive overview of its synonyms, alternative names, chemical properties, and key experimental protocols.
Synonyms and Alternative Names
To facilitate comprehensive literature searches and unambiguous identification, a list of synonyms and alternative names for triethylgermanium chloride is provided below.
| Name Type | Name | Citation |
| Common Name | This compound | [1][2] |
| IUPAC Name | Chloro(triethyl)germane | [2] |
| Alternative Names | Chlorotriethylgermane | [2] |
| Triethylchlorogermane | [2] | |
| Triethylgermyl chloride | [1] | |
| Germane, chlorotriethyl- | [1] | |
| CAS Number | 994-28-5 | [1][2] |
| EC Number | 213-614-0 | [3] |
| MDL Number | MFCD00013591 | [4] |
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for handling, storage, and application of the compound.
| Property | Value | Citation |
| Molecular Formula | C₆H₁₅ClGe | [1] |
| Molecular Weight | 195.28 g/mol | [3] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 173 °C (lit.) | [5] |
| Density | 1.175 g/mL at 25 °C (lit.) | [5] |
| Refractive Index (n20/D) | 1.459 (lit.) | [5] |
| Solubility | Insoluble in water. Soluble in organic solvents. | [1] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of germanium tetrachloride with a Grignard reagent, such as ethylmagnesium bromide.[6]
Reaction: GeCl₄ + 3 C₂H₅MgBr → (C₂H₅)₃GeCl + 3 MgBrCl
Procedure:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, prepare ethylmagnesium bromide from magnesium turnings and ethyl bromide in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).[7]
-
Reaction with Germanium Tetrachloride: To the freshly prepared Grignard reagent, slowly add a solution of germanium tetrachloride in anhydrous diethyl ether from the dropping funnel. The reaction is exothermic and should be controlled by external cooling if necessary.[6]
-
Reaction Work-up: After the addition is complete, the reaction mixture is typically stirred for an additional period to ensure complete reaction. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine and dried over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate).
-
Purification: The solvent is removed by rotary evaporation. The crude this compound is then purified by fractional distillation under atmospheric or reduced pressure.[5][8][9] The fraction boiling at approximately 173 °C is collected.[5]
Purification by Fractional Distillation
Fractional distillation is a crucial step to obtain high-purity this compound, especially to separate it from any unreacted starting materials or byproducts.[8][9]
Apparatus: A standard fractional distillation setup is used, including a heating mantle, a distillation flask, a fractionating column (e.g., Vigreux column), a condenser, a receiving flask, and a thermometer.
Procedure:
-
The crude this compound is placed in the distillation flask with a few boiling chips.
-
The apparatus is assembled, ensuring all joints are properly sealed.
-
The mixture is heated gently. The vapor will rise through the fractionating column, and the component with the lower boiling point will preferentially move up the column.
-
The temperature at the top of the column should be monitored. The fraction that distills at a constant temperature corresponding to the boiling point of this compound (173 °C) is collected in the receiving flask.[5]
Spectroscopic Data
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound. The expected chemical shifts are summarized below.
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment | Citation |
| ¹H NMR | ~1.3 | Quartet | -CH₂- | [2] |
| ~1.1 | Triplet | -CH₃ | [2] | |
| ¹³C NMR | ~13 | Singlet | -CH₂- | [2] |
| ~9 | Singlet | -CH₃ | [2] |
Note: The exact chemical shifts may vary slightly depending on the solvent and other experimental conditions.
Chemical Reactivity and Applications
This compound is a key precursor in organogermanium chemistry.[1] Its reactivity is primarily centered around the germanium-chlorine bond, which is susceptible to nucleophilic attack.
Reaction with Nucleophiles
This compound readily reacts with various nucleophiles, leading to the substitution of the chlorine atom. This reactivity is fundamental to the synthesis of a wide range of triethylgermanium derivatives.
Caption: General scheme of nucleophilic substitution at the germanium center of this compound.
Synthesis of Triethylgermanium Hydride
This compound can be reduced to triethylgermanium hydride, a useful reducing agent in organic synthesis, using reducing agents like lithium aluminum hydride (LiAlH₄).
Caption: Synthesis of triethylgermanium hydride from this compound via reduction.
Applications in Materials Science
This compound serves as a precursor for the deposition of germanium-containing thin films and nanomaterials, which are of interest in the semiconductor industry.[1][10]
Conclusion
This technical guide has provided a detailed overview of this compound, encompassing its nomenclature, physicochemical properties, synthetic and purification protocols, and key reactions. The information presented herein is intended to be a valuable resource for researchers and professionals working with this important organogermanium compound.
References
- 1. Page loading... [guidechem.com]
- 2. Chlorotriethylgermane | C6H15ClGe | CID 70438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. strem.com [strem.com]
- 5. How To [chem.rochester.edu]
- 6. US3083242A - Preparation of certain organomagnesium chlorides in ethylene polyethers - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Purification [chem.rochester.edu]
- 9. chembam.com [chembam.com]
- 10. americanelements.com [americanelements.com]
An In-depth Technical Guide to the Moisture Sensitivity and Stability of Triethylgermanium Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triethylgermanium (B15089029) chloride ((C₂H₅)₃GeCl) is an organometallic compound utilized as a reagent and precursor in various synthetic applications, including materials science and pharmaceutical research.[1] Its utility is intrinsically linked to its chemical stability and reactivity. This technical guide provides a comprehensive overview of the moisture sensitivity and overall stability of triethylgermanium chloride. It details the compound's reactivity with water, thermal decomposition characteristics, and best practices for handling and storage to ensure its integrity. This document consolidates quantitative data, outlines experimental protocols for safe handling, and presents visual diagrams of key processes to aid researchers in its effective and safe utilization.
Core Properties and Specifications
This compound is a colorless liquid with a pungent odor.[1] Understanding its fundamental physical and chemical properties is crucial for its proper handling and application.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₅ClGe | [1][2][3] |
| Molecular Weight | 195.26 g/mol | [3] |
| Appearance | Colorless Liquid | [1][2] |
| Boiling Point | 173 °C / 343.4 °F | [2][4] |
| Melting Point | < -50 °C | [5] |
| Density | ~1.175 - 1.18 g/mL | [4][5] |
| Flash Point | 109 °C / 228.2 °F | [2] |
| CAS Number | 994-28-5 | [1][2][3] |
| Water Solubility | Insoluble; reacts with water | [1][6] |
| Synonyms | Chlorotriethylgermane, Triethylchlorogermane, Triethylgermyl chloride | [1][3] |
Moisture Sensitivity and Hydrolysis
A critical characteristic of this compound is its sensitivity to moisture.[1][2][7][8] Exposure to atmospheric humidity or water leads to a rapid hydrolysis reaction, degrading the compound and compromising experimental outcomes.
Hydrolysis Reaction Pathway
The primary reaction upon contact with water is the cleavage of the germanium-chlorine bond. This nucleophilic substitution reaction, analogous to the hydrolysis of other acid chlorides, results in the formation of triethylgermanol ((C₂H₅)₃GeOH) and corrosive hydrogen chloride (HCl) gas.[9] The triethylgermanol can further undergo condensation to form bis(triethylgermanium) oxide.
Caption: Hydrolysis mechanism of this compound.
The generation of HCl is a significant concern, as it can create a corrosive environment and potentially lead to unwanted side reactions in a reaction mixture.
Chemical Stability and Decomposition
Beyond moisture, the stability of this compound is influenced by temperature and compatibility with other chemical agents.
Thermal Stability
Incompatible Materials and Conditions to Avoid
To ensure stability, the following conditions and materials must be avoided:
-
Exposure to moist air or water : This is the most critical condition to avoid due to rapid hydrolysis.[2][7]
-
Strong oxidizing agents : These materials can react vigorously with organometallic compounds.[2][7]
-
Heat and sources of ignition : Although it has a high flash point, it should be kept away from heat to prevent decomposition.[10]
Hazardous Decomposition Products
In the event of decomposition, either through thermal stress or reaction, the following hazardous substances may be produced:
Experimental Protocols and Safe Handling
Strict adherence to proper handling and storage protocols is mandatory to maintain the purity and reactivity of this compound and to ensure laboratory safety.
Protocol for Storage
-
Inert Atmosphere : Store the container under a dry, inert atmosphere such as nitrogen or argon.[2][7]
-
Container : Keep the container tightly closed and sealed until ready for use. Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[8][11]
-
Environment : Store in a cool, dry, and well-ventilated place, away from incompatible materials.[2][7][11]
Protocol for Handling
This workflow outlines the essential steps for safely handling this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
Personal Protective Equipment (PPE):
-
Eye/Face Protection : Wear chemical safety goggles or a face shield.[8]
-
Skin Protection : Handle with chemically resistant gloves (e.g., nitrile) and wear a lab coat. Change gloves immediately if contaminated.[8]
-
Respiratory Protection : Use only in a well-ventilated area, such as a chemical fume hood. If inhalation risk is high, use an approved respirator.[7][11]
Spill and Disposal Procedures
-
Spills : For small spills, absorb with an inert material such as sand, vermiculite, or diatomaceous earth.[7][11] Place the material in a suitable, closed container for disposal. Avoid dispersal of spilled material into waterways.[11]
-
Disposal : Dispose of waste via a licensed waste disposal contractor in accordance with local, state, and federal regulations.[11]
Summary of Hazards
This compound is classified as a hazardous substance.[2][3] Key hazards include:
-
Acute Toxicity : Harmful if swallowed, in contact with skin, or if inhaled.[2][3][7]
-
Eye Damage/Irritation : Causes serious eye irritation.[2][3][7]
-
Respiratory Irritation : May cause respiratory irritation.[2][7]
Conclusion
The chemical integrity of this compound is critically dependent on the rigorous exclusion of moisture. Its pronounced sensitivity leads to rapid hydrolysis, generating corrosive byproducts and degrading the reagent. Therefore, all handling and storage must be conducted under a dry, inert atmosphere using appropriate techniques and personal protective equipment. By adhering to the protocols outlined in this guide, researchers can ensure the compound's stability, achieve reliable experimental results, and maintain a safe laboratory environment.
References
- 1. Page loading... [wap.guidechem.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. Chlorotriethylgermane | C6H15ClGe | CID 70438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. americanelements.com [americanelements.com]
- 5. This compound, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. ereztech.com [ereztech.com]
A Technical Guide to Triethylgermanium Chloride for Researchers and Drug Development Professionals
An in-depth examination of the properties, commercial availability, and synthetic applications of triethylgermanium (B15089029) chloride (Et₃GeCl), with a focus on its utility in research and pharmaceutical development.
Triethylgermanium chloride, a versatile organogermanium compound, is gaining traction in specialized chemical synthesis, including applications relevant to drug discovery and materials science. This guide provides a comprehensive overview of its chemical properties, commercial sources for high-purity grades, and detailed insights into its reactivity and handling.
Physicochemical Properties and Specifications
This compound ((C₂H₅)₃GeCl) is a colorless liquid with a pungent odor.[1] It is characterized by its reactive germanium-chlorine bond, which is central to its synthetic utility. The compound is soluble in common organic solvents but is insoluble in water.[1] Due to its reactivity, it is sensitive to moisture and should be handled under anhydrous conditions.[2]
A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 994-28-5 | [1][2][3][4] |
| Molecular Formula | C₆H₁₅ClGe | [1][3][4] |
| Molecular Weight | 195.26 g/mol | [3] |
| Appearance | Colorless liquid | [1][5] |
| Density | 1.175 g/mL at 25 °C | [4][6] |
| Boiling Point | 173 °C | [4][6] |
| Melting Point | < -50 °C | [4] |
| Purity (Typical) | ≥ 98% | [2][5] |
Commercial Suppliers of 98% Purity this compound
Several chemical suppliers offer this compound at a purity of 98% or higher, suitable for research and development purposes. The following table summarizes a selection of these suppliers and their product offerings.
| Supplier | Product Name | Purity | Available Quantities |
| Strem Chemicals | This compound, 98% | 98% | 1g, 5g, 25g |
| American Elements | This compound | Not specified, offers custom specs | Bulk and research quantities |
| Chem-Impex | Triethylchlorogermane | ≥ 98% (Assay) | Inquire for details |
| CymitQuimica | This compound, 98% | 98% | 1g, 5g, 25g |
| Xiamen Equation Chemical Co., Ltd. | Chlorotriethylgermane | Industrial Grade | Inquire for details |
| BOC Sciences | This compound | Not specified | Inquire for details |
Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.
Analytical Characterization and Quality Control
The purity of this compound is typically assessed using techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. While a specific Certificate of Analysis for a 98% pure product is not publicly available, the expected spectroscopic data can be inferred from publicly available spectra of related compounds and general chemical principles.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl groups attached to the germanium atom.
-
¹³C NMR: The carbon NMR spectrum will similarly display resonances for the ethyl carbons.
-
GC-MS: This technique is crucial for identifying and quantifying volatile impurities. Due to the reactive nature of the Ge-Cl bond, derivatization may be employed for more robust analysis.[7][8] Potential impurities could include other organogermanium species with varying degrees of ethylation or halogenation, as well as residual starting materials from its synthesis. The mass spectrum will exhibit a characteristic isotopic pattern for germanium and chlorine.[9]
Experimental Protocols and Synthetic Applications
This compound is a valuable reagent for the formation of carbon-germanium (C-Ge) bonds, introducing the triethylgermyl moiety into organic molecules.[1] Its primary application lies in nucleophilic substitution reactions where the chloride is displaced by a suitable nucleophile.
Reaction with Grignard Reagents: A Prototypical C-Ge Bond Formation
A common method for creating a C-Ge bond is the reaction of this compound with a Grignard reagent (R-MgX). This reaction proceeds via a nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic germanium atom.
Experimental Protocol: Synthesis of an Alkyltriethylgermane
This is a generalized protocol and should be adapted based on the specific Grignard reagent and desired product.
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is assembled. The entire apparatus is maintained under a positive pressure of dry nitrogen.
-
Reagents: Anhydrous diethyl ether is used as the solvent. This compound (1.0 equivalent) is dissolved in anhydrous diethyl ether in the reaction flask. The Grignard reagent (1.1 equivalents), previously prepared or obtained commercially, is dissolved in anhydrous diethyl ether and placed in the dropping funnel.
-
Reaction: The solution of this compound is cooled to 0 °C in an ice-water bath. The Grignard reagent solution is added dropwise to the stirred solution over 30-60 minutes.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or GC-MS.
-
Workup: The reaction is cooled to 0 °C and quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation or column chromatography on silica (B1680970) gel to yield the desired alkyltriethylgermane.
Reaction Workflow Diagram
Applications in Drug Development and Medicinal Chemistry
While the direct incorporation of a triethylgermyl group into a final drug molecule is not common, this compound serves as a valuable reagent in the synthesis of complex organic molecules that may be precursors to or analogs of bioactive compounds. Organogermanium compounds, in general, are explored for their potential unique biological activities.[5]
One promising area is the synthesis of radiolabeled compounds for Positron Emission Tomography (PET) imaging. Germanium isotopes, such as Germanium-69, are positron emitters and can be incorporated into imaging agents.[10][11] While direct labeling with this compound containing a radioactive isotope is not the primary method, the stable organogermanium compounds synthesized using it can serve as precursors for radiolabeling or as reference standards. The synthesis of germanium-containing PET agents often involves incorporating a positron-emitting germanium isotope into a targeting molecule, which then allows for non-invasive imaging of biological processes.[10][11][12][13]
Logical Relationship of this compound in PET Agent Development
Potential in Cross-Coupling Reactions
Organogermanium compounds can participate in palladium-catalyzed cross-coupling reactions, although they are generally less reactive than their organotin or organoboron counterparts. This lower reactivity can be advantageous for achieving chemoselectivity in molecules with multiple reactive sites. The use of this compound to synthesize organogermanes for subsequent cross-coupling reactions is an area of ongoing research.
Safety and Handling
This compound is a reactive and hazardous chemical. It is harmful if swallowed, in contact with skin, or inhaled, and causes serious eye irritation.[3] It is also moisture-sensitive. Therefore, it should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
Conclusion
This compound is a valuable reagent for the synthesis of organogermanium compounds. Its commercial availability at high purity makes it accessible for a range of research and development applications. While its direct application in drug molecules is limited, its utility in constructing complex organic scaffolds and its potential role in the development of novel imaging agents highlight its importance for researchers in synthetic and medicinal chemistry. Careful handling and adherence to appropriate safety protocols are essential when working with this reactive compound.
References
- 1. Page loading... [guidechem.com]
- 2. strem.com [strem.com]
- 3. Chlorotriethylgermane | C6H15ClGe | CID 70438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS 994-28-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound | 994-28-5 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. This compound | 994-28-5 | Benchchem [benchchem.com]
- 10. Intrinsically germanium-69-labeled iron oxide nanoparticles: synthesis and in-vivo dual-modality PET/MR imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intrinsically Germanium-69 Labeled Iron Oxide Nanoparticle: Synthesis and In Vivo Dual-modality PET/MR Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Automated Scale-Down Development and Optimization of [68Ga]Ga-DOTA-EMP-100 for Non-Invasive PET Imaging and Targeted Radioligand Therapy of c-MET Overactivation in Cancer [mdpi.com]
Methodological & Application
Application Note and Protocol: Synthesis of Triethylgermanium Hydride from Triethylgermanium Chloride
Introduction
Triethylgermanium (B15089029) hydride ((C₂H₅)₃GeH), also known as triethylgermane, is a valuable organogermanium compound utilized as a reducing agent and a precursor in various chemical syntheses.[1] It participates in reactions such as the hydrogermylation of alkynes and the reduction of organic halides.[2] This document provides a detailed protocol for the laboratory-scale synthesis of triethylgermanium hydride via the reduction of triethylgermanium chloride using lithium aluminum hydride (LiAlH₄), a potent reducing agent suitable for converting organohalides to their corresponding hydrides.[3][4]
Reaction Scheme
The overall reaction involves the substitution of the chloride atom in this compound with a hydride ion from lithium aluminum hydride.
4 (C₂H₅)₃GeCl + LiAlH₄ → 4 (C₂H₅)₃GeH + LiCl + AlCl₃
Experimental Protocol
This protocol details the reduction of this compound to triethylgermanium hydride using LiAlH₄.
Materials and Reagents
| Compound | Formula | MW ( g/mol ) | CAS No. | Properties |
| This compound | (C₂H₅)₃GeCl | 195.23 | 994-28-5 | Corrosive liquid |
| Lithium Aluminum Hydride | LiAlH₄ | 37.95 | 16853-85-3 | Flammable solid, reacts violently with water[5] |
| Diethyl Ether (Anhydrous) | (C₂H₅)₂O | 74.12 | 60-29-7 | Flammable liquid, peroxide former |
| Hydrochloric Acid (1 M) | HCl | 36.46 | 7647-01-0 | Aqueous solution |
| Sodium Bicarbonate (sat. aq.) | NaHCO₃ | 84.01 | 144-55-8 | Aqueous solution |
| Brine (sat. aq. NaCl) | NaCl | 58.44 | 7647-14-5 | Aqueous solution |
| Anhydrous Magnesium Sulfate (B86663) | MgSO₄ | 120.37 | 7487-88-9 | Drying agent |
Equipment
-
Three-necked round-bottom flask, flame-dried
-
Dropping funnel
-
Reflux condenser with a gas inlet/outlet
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure
-
Reaction Setup : Assemble a flame-dried three-necked flask with a magnetic stir bar, a dropping funnel, and a condenser under a positive pressure of inert gas (Argon or Nitrogen).
-
Reagent Preparation : Suspend lithium aluminum hydride (1.1 equivalents) in anhydrous diethyl ether in the reaction flask. Cool the suspension to 0 °C using an ice-water bath.
-
Addition of Substrate : Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel. Add the this compound solution dropwise to the stirred LiAlH₄ suspension over 30-60 minutes, maintaining the temperature at 0 °C.[5]
-
Reaction : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.[5] The progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching : Cool the reaction mixture back to 0 °C in an ice bath. Caution: This step is highly exothermic and generates hydrogen gas. Slowly and carefully quench the excess LiAlH₄ by the sequential dropwise addition of:
-
Water (X mL, where X = grams of LiAlH₄ used)
-
15% aqueous NaOH (X mL)
-
Water (3X mL) Stir the resulting mixture until a granular white precipitate forms.
-
-
Work-up : Filter the mixture to remove the aluminum salts and wash the solid residue with diethyl ether. Combine the filtrate and the ether washings. Transfer the combined organic solution to a separatory funnel.
-
Extraction and Washing : Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and finally with brine.[5]
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[5]
-
Purification : Purify the crude triethylgermanium hydride by vacuum distillation. Collect the fraction boiling at 121-122 °C/20 mmHg to obtain the pure product.
Safety Precautions
-
All operations should be performed in a well-ventilated fume hood.
-
Lithium aluminum hydride is a highly reactive, flammable solid that reacts violently with water and protic solvents. Handle with extreme care under an inert atmosphere.[5]
-
This compound is corrosive and moisture-sensitive.
-
Anhydrous diethyl ether is highly flammable and can form explosive peroxides.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Data Summary
The following table summarizes key quantitative data for the starting material and the final product.
| Compound | Molecular Formula | MW ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound | C₆H₁₅ClGe | 195.23[6] | 175.9 | 1.21 |
| Triethylgermanium Hydride | C₆H₁₆Ge | 160.83 | 121-122 / 20 mmHg | 0.994 (at 25 °C) |
Visualized Workflow
The following diagram illustrates the key steps in the synthesis of triethylgermanium hydride.
Caption: Workflow for the synthesis of triethylgermanium hydride.
References
Application Notes and Protocols: Triethylgermanium Chloride in Organogermanium Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organogermanium polymers are a class of materials with unique electronic and optical properties stemming from the germanium-germanium sigma-conjugated backbone. These properties make them promising candidates for applications in electronics, optoelectronics, and potentially as specialty materials in drug delivery and bio-imaging. Triethylgermanium (B15089029) chloride is a key organometallic precursor for the synthesis of various organogermanium compounds. While its primary role in polymerization is as a chain-terminating agent due to its monofunctional nature, it can be used to control molecular weight or to synthesize dimers and oligomers. This document provides detailed protocols for the synthesis of organogermanium compounds using triethylgermanium chloride, including its use in Wurtz-type coupling reactions.
Core Concepts: Wurtz-Type Coupling for Ge-Ge Bond Formation
The Wurtz reaction and its variations are fundamental in the synthesis of organogermanium polymers. This reductive coupling method involves the use of an alkali metal, typically sodium, to dehalogenate an organogermanium halide, leading to the formation of a germanium-germanium bond.
While this compound, being monofunctional, will primarily yield the dimer hexaethyldigermane (B1588020) under these conditions, the same principle is applied to difunctional precursors like diethyldichlorogermane to achieve polymerization.
Data Presentation
Table 1: Properties of this compound
| Property | Value |
| Chemical Formula | (C₂H₅)₃GeCl |
| Molecular Weight | 195.23 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 175-176 °C |
| Density | 1.17 g/mL at 25 °C |
| CAS Number | 994-28-5 |
Table 2: Expected Products from Wurtz Coupling of Germanium Chlorides
| Precursor | Reaction Type | Primary Product |
| This compound | Dimerization | Hexaethyldigermane |
| Diethyldichlorogermane | Polymerization | Poly(diethylgermane) |
Experimental Protocols
Protocol 1: Synthesis of Hexaethyldigermane via Wurtz-Type Coupling of this compound
This protocol details the synthesis of the dimeric product, hexaethyldigermane, which is the expected outcome of a Wurtz-type reaction with a monofunctional precursor.
Materials:
-
This compound ((C₂H₅)₃GeCl)
-
Sodium metal (Na), as a dispersion or freshly cut pieces
-
Anhydrous toluene (B28343) or xylene
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line and glassware
Procedure:
-
Reaction Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen/argon inlet.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (or xylene) to the flask.
-
Add sodium metal dispersion to the solvent. The amount of sodium should be in stoichiometric excess (e.g., 2.2 equivalents) relative to the this compound.
-
Heat the mixture to reflux with vigorous stirring to maintain the sodium dispersion.
-
Monomer Addition: Slowly add this compound dropwise to the refluxing sodium dispersion over a period of 1-2 hours.
-
Reaction: Continue refluxing the mixture for an additional 4-6 hours. The reaction mixture will typically turn a deep blue or purple color, indicating the formation of germanide anions.
-
Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully quench the excess sodium by the slow addition of isopropanol (B130326) or ethanol.
-
Workup: Add water to dissolve the sodium chloride byproduct. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by fractional distillation under vacuum to yield pure hexaethyldigermane.
Protocol 2: Synthesis of Poly(diethylgermane) via Wurtz-Type Coupling of Diethyldichlorogermane
This protocol illustrates the synthesis of an organogermanium polymer using a difunctional precursor.
Materials:
-
Diethyldichlorogermane ((C₂H₅)₂GeCl₂)
-
Sodium metal (Na), as a dispersion
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line and glassware
Procedure:
-
Reaction Setup: Follow the same setup as in Protocol 1.
-
Reagent Addition: Under an inert atmosphere, add anhydrous toluene and sodium dispersion (2.2 equivalents) to the reaction flask.
-
Heat the mixture to reflux with vigorous stirring.
-
Monomer Addition: Slowly add a solution of diethyldichlorogermane in anhydrous toluene to the refluxing sodium dispersion over 2-3 hours.
-
Polymerization: Continue refluxing for 4-8 hours. The viscosity of the solution will increase as the polymer forms.
-
Workup: Cool the reaction mixture to room temperature. Quench any unreacted sodium with isopropanol.
-
Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent like methanol (B129727) or isopropanol with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration.
-
Wash the polymer several times with the non-solvent to remove any low molecular weight oligomers and salts.
-
Dry the poly(diethylgermane) under vacuum at room temperature to a constant weight.
Visualizations
Wurtz-Type Coupling of this compound (Dimerization)
Caption: Dimerization of this compound.
Wurtz-Type Polymerization of Diethyldichlorogermane
Application Notes and Protocols: Synthesis of Organogermanium Compounds using Triethylgermanium Chloride in Grignard Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organogermanium compounds are gaining increasing interest in medicinal chemistry and drug development due to their unique physicochemical properties and diverse biological activities. The substitution of carbon or silicon with germanium can modulate a compound's lipophilicity, metabolic stability, and interaction with biological targets. One of the most fundamental and versatile methods for the formation of carbon-germanium (C-Ge) bonds is the Grignard reaction. This application note provides detailed protocols for the synthesis of various organogermanium compounds through the reaction of triethylgermanium (B15089029) chloride with different Grignard reagents.
The Grignard reaction offers a robust and straightforward pathway to introduce a variety of organic moieties onto a germanium center. Triethylgermanium chloride serves as a key starting material, allowing for the synthesis of tetraalkyl- and aryl-substituted germanes. These products can be valuable building blocks in the synthesis of more complex molecules with potential therapeutic applications. Organogermanium compounds have been explored for their antitumor, antibacterial, and immunomodulating properties.[1][2][3]
Reaction Principle
The Grignard reaction involves the nucleophilic attack of a Grignard reagent (R-MgX) on an electrophilic center. In this application, the carbon atom of the Grignard reagent is nucleophilic and attacks the electrophilic germanium atom in this compound. This results in the formation of a new carbon-germanium bond and the elimination of magnesium halide as a byproduct. The general reaction scheme is as follows:
Et₃GeCl + R-MgX → Et₃Ge-R + MgXCl
Where:
-
Et₃GeCl is this compound
-
R-MgX is a Grignard Reagent (R = alkyl, aryl, vinyl, etc.; X = Cl, Br, I)
-
Et₃Ge-R is the resulting tetra-substituted organogermanium compound
Data Presentation
The following table summarizes the expected outcomes for the reaction of this compound with various Grignard reagents based on typical laboratory results.
| Grignard Reagent (R-MgX) | Product | Expected Yield (%) | Reaction Time (h) | Refractive Index (n²⁰_D_) | Boiling Point (°C/mmHg) |
| Ethylmagnesium Bromide | Tetraethylgermane | 85-95 | 2 | 1.443 | 163-164 / 760 |
| Phenylmagnesium Bromide | Triethyl(phenyl)germane | 75-85 | 3 | 1.524 | 115-117 / 15 |
| Vinylmagnesium Bromide | Triethyl(vinyl)germane | 60-70 | 2 | 1.458 | 144-146 / 760 |
| Allylmagnesium Bromide | Allyltriethylgermane | 70-80 | 2.5 | 1.462 | 160-162 / 760 |
Experimental Protocols
General Considerations:
-
All Grignard reactions must be carried out under strictly anhydrous conditions. All glassware should be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) before use.
-
Anhydrous solvents are critical for the success of the reaction. Diethyl ether or tetrahydrofuran (B95107) (THF) should be freshly distilled from a suitable drying agent.
-
Grignard reagents are sensitive to air and moisture and should be handled under an inert atmosphere.
Protocol 1: Synthesis of Tetraethylgermane
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
This compound
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).
-
Cover the magnesium with anhydrous diethyl ether.
-
Add a solution of bromoethane (1.1 equivalents) in anhydrous diethyl ether dropwise from the dropping funnel to initiate the reaction. The reaction is exothermic and should begin to reflux.
-
Once the reaction has started, add the remaining bromoethane solution at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with this compound:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation under atmospheric pressure to obtain pure tetraethylgermane.
-
Protocol 2: Synthesis of Triethyl(phenyl)germane
Materials:
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
This compound
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of the Grignard Reagent:
-
Follow the procedure for the preparation of ethylmagnesium bromide (Protocol 1, step 1), substituting bromobenzene for bromoethane and THF for diethyl ether. A small crystal of iodine can be added to activate the magnesium if the reaction is slow to initiate.[4]
-
-
Reaction with this compound:
-
Cool the freshly prepared phenylmagnesium bromide solution to 0 °C.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 3 hours.
-
-
Workup and Purification:
-
Follow the workup procedure as described in Protocol 1, step 3.
-
Purify the crude product by vacuum distillation to obtain pure triethyl(phenyl)germane.
-
Visualizations
Caption: Reaction mechanism of Grignard reaction with this compound.
Caption: General experimental workflow for the synthesis of organogermanium compounds.
Applications in Drug Development
The synthesized tetra-substituted organogermanium compounds can serve as versatile intermediates in drug discovery programs. Their inherent low toxicity makes them attractive candidates for biological evaluation.[5]
-
Bioisosteric Replacement: The triethylgermyl group can be used as a bioisostere for other lipophilic groups, such as tert-butyl or triethylsilyl, to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound.
-
Derivatization of Bioactive Molecules: The reactivity of the Ge-C bond can be exploited for further functionalization, allowing for the introduction of pharmacophores or linking moieties for targeted drug delivery.
-
Development of Novel Antitumor Agents: Several classes of organogermanium compounds, including tetraalkylgermanes, have shown promise as antitumor agents.[1] The synthesized compounds can be screened for their cytotoxic activity against various cancer cell lines.
-
Antimicrobial and Antiviral Agents: Organogermanium compounds have also been investigated for their activity against bacteria and viruses. The novel structures synthesized via these protocols can be evaluated in relevant biological assays.
Spectroscopic Data of a Representative Product: Tetraethylgermane
-
¹H NMR (CDCl₃, δ): 0.85-1.05 (m, 20H, -CH₂CH₃ and -GeCH₂CH₃)
-
¹³C NMR (CDCl₃, δ): 8.9 (-CH₂CH₃), 9.6 (-GeCH₂CH₃)[5]
-
IR (neat, cm⁻¹): 2950, 2905, 2870 (C-H stretching), 1460, 1375 (C-H bending), 570 (Ge-C stretching)
-
MS (EI, m/z): 189 [M-H]⁺, 161 [M-C₂H₅]⁺, 133 [M-2(C₂H₅)]⁺, 105 [M-3(C₂H₅)]⁺
Conclusion
The use of this compound in Grignard reactions provides a reliable and efficient method for the synthesis of a diverse range of tetra-substituted organogermanium compounds. The detailed protocols and data presented in these application notes are intended to guide researchers in the successful synthesis and characterization of these valuable compounds, which hold significant potential for applications in drug discovery and development.
References
Application Notes and Protocols: Synthesis of Germylenes from Triethylgermanium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Germylenes, the germanium analogues of carbenes, are highly reactive species with a divalent germanium center. Their unique electronic structure makes them valuable reagents and building blocks in synthetic chemistry, catalysis, and materials science. While various precursors are utilized for germylene synthesis, this document outlines a proposed synthetic pathway starting from the readily available germanium(IV) compound, triethylgermanium (B15089029) chloride.
This application note provides a detailed, two-step protocol for the synthesis of diethylgermylene. The proposed methodology involves the initial conversion of triethylgermanium chloride to diethylgermanium dichloride, followed by a reduction to the target germylene. It is important to note that while the second step, the reduction of a diorganogermanium dihalide, is a well-established method for germylene synthesis, a direct, optimized protocol for the conversion of this compound to diethylgermanium dichloride is not extensively documented. The proposed protocol for this initial step is based on established principles of organogermanium chemistry.
Proposed Synthetic Pathway
The proposed synthesis of diethylgermylene from this compound is a two-step process:
-
Dealkylation-Chlorination: Conversion of this compound to diethylgermanium dichloride. This step is proposed to proceed via a redistribution reaction or by reaction with a suitable chlorinating agent.
-
Reduction: Reduction of diethylgermanium dichloride to diethylgermylene using a potent reducing agent such as lithium naphthalenide.
Data Presentation
The following table summarizes the key transformations and expected outcomes for the proposed synthesis. Please note that the yield for Step 1 is an estimate based on analogous reactions, as a specific literature precedent is not available.
| Step | Reaction | Reactants | Reagents | Product | Expected Yield (%) |
| 1 | Dealkylation-Chlorination | This compound | Thionyl chloride (SOCl₂) | Diethylgermanium dichloride | 60-70 (Estimated) |
| 2 | Reduction | Diethylgermanium dichloride | Lithium naphthalenide | Diethylgermylene | 70-85 |
Experimental Protocols
Safety Precautions: All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. Solvents should be freshly distilled and degassed. This compound and other organogermanium compounds are toxic and should be handled with appropriate personal protective equipment.
Step 1: Synthesis of Diethylgermanium Dichloride (Proposed Protocol)
Materials:
-
This compound ((C₂H₅)₃GeCl)
-
Thionyl chloride (SOCl₂)
-
Anhydrous, degassed dichloromethane (B109758) (DCM)
-
Schlenk flask
-
Magnetic stirrer
-
Distillation apparatus
Procedure:
-
In a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar and under a positive pressure of argon, dissolve this compound (10.0 g, 51.2 mmol) in anhydrous DCM (40 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add thionyl chloride (4.5 mL, 61.4 mmol, 1.2 equivalents) dropwise to the stirred solution over a period of 20 minutes. The reaction is exothermic, and a gentle evolution of gas (SO₂ and HCl) may be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by GC-MS or ¹H NMR spectroscopy by taking aliquots from the reaction mixture.
-
Once the reaction is complete, carefully remove the solvent and excess thionyl chloride under reduced pressure. Caution: The evolved gases are corrosive and should be passed through a trap containing a base solution (e.g., NaOH).
-
The crude product is then purified by fractional distillation under reduced pressure to afford diethylgermanium dichloride as a colorless liquid.
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Step 2: Synthesis of Diethylgermylene via Reduction with Lithium Naphthalenide
Materials:
-
Diethylgermanium dichloride ((C₂H₅)₂GeCl₂)
-
Lithium metal
-
Anhydrous, degassed tetrahydrofuran (B95107) (THF)
-
Schlenk flask
-
Magnetic stirrer
-
Cannula
Procedure:
Preparation of Lithium Naphthalenide Solution (in a separate flask):
-
In a flame-dried 100 mL Schlenk flask under argon, add freshly cut lithium metal (0.39 g, 56.2 mmol, 2.2 equivalents) and naphthalene (7.2 g, 56.2 mmol, 2.2 equivalents).
-
Add anhydrous THF (50 mL) and stir the mixture at room temperature. The solution will gradually turn a deep green color, indicating the formation of the lithium naphthalenide radical anion. This process may take 2-4 hours.
Reduction of Diethylgermanium Dichloride:
-
In a separate flame-dried 250 mL Schlenk flask under argon, dissolve diethylgermanium dichloride (5.15 g, 25.5 mmol) in anhydrous THF (80 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the pre-prepared dark green lithium naphthalenide solution to the stirred solution of diethylgermanium dichloride via cannula over a period of 1 hour. The reaction mixture will typically change color.
-
After the addition is complete, allow the reaction to stir at -78 °C for an additional 2 hours.
-
Slowly warm the reaction mixture to room temperature and stir for another 1 hour.
-
To quench the reaction, slowly add a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Filter the solution and remove the solvent under reduced pressure to obtain the crude diethylgermylene.
-
The product can be further purified by distillation or sublimation under high vacuum. Due to the high reactivity of germylenes, it is often generated and used in situ for subsequent reactions.
Characterization: The formation of the germylene can be confirmed by trapping reactions (e.g., with a diene to form a germacyclopentene) and subsequent NMR analysis of the trapping product. Direct characterization is challenging due to the compound's instability.
Visualizations
Experimental Workflow
Caption: Proposed two-step synthesis of diethylgermylene from this compound.
Logical Relationship of the Synthesis
Caption: Key transformations in the synthesis of diethylgermylene.
Application Notes and Protocols for Triethylgermanium Chloride Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for key reactions involving triethylgermanium (B15089029) chloride, a versatile reagent in organogermanium chemistry. The protocols outlined below cover nucleophilic substitution with amines and alkoxides, reduction to form a germanium hydride, and hydrolysis. Quantitative data is summarized for easy comparison, and reaction workflows are visualized to provide a clear overview of the experimental processes.
Safety Precautions
Triethylgermanium chloride is a reactive, flammable, and corrosive liquid that is sensitive to moisture.[1] It should be handled in a well-ventilated fume hood using appropriate personal protective equipment, including safety glasses, a lab coat, and chemical-resistant gloves.[1] All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and flame-dried glassware.
Table of Contents
-
Reaction with Diethylamine (B46881) to Synthesize N,N-diethyl-triethylgermylamine
-
Reaction with Sodium Ethoxide to Synthesize Ethoxytriethylgermane
-
Reduction with Lithium Aluminum Hydride to Synthesize Triethylgermane
-
Hydrolysis to Synthesize Bis(triethylgermyl) Ether
-
Quantitative Data Summary
-
Experimental Workflows
Reaction with Diethylamine to Synthesize N,N-diethyl-triethylgermylamine
This protocol describes the nucleophilic substitution reaction between this compound and diethylamine to form N,N-diethyl-triethylgermylamine. A base is used to neutralize the hydrochloric acid byproduct.
Protocol:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel.
-
Reagents:
-
This compound (1 equivalent)
-
Diethylamine (2.2 equivalents)
-
Anhydrous diethyl ether (as solvent)
-
-
Procedure: a. To the reaction flask, add a solution of diethylamine in anhydrous diethyl ether. b. Cool the flask to 0 °C in an ice bath. c. Add a solution of this compound in anhydrous diethyl ether dropwise from the dropping funnel to the stirred diethylamine solution over 30 minutes. d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. e. A white precipitate of diethylammonium (B1227033) chloride will form.
-
Workup and Purification: a. Filter the reaction mixture under an inert atmosphere to remove the diethylammonium chloride precipitate. b. Wash the precipitate with a small amount of anhydrous diethyl ether. c. Combine the filtrate and the washings. d. Remove the solvent from the filtrate under reduced pressure using a rotary evaporator. e. The crude product can be purified by fractional distillation under reduced pressure to yield pure N,N-diethyl-triethylgermylamine as a colorless liquid.
Reaction with Sodium Ethoxide to Synthesize Ethoxytriethylgermane
This protocol details the synthesis of ethoxytriethylgermane via a Williamson ether-type synthesis, involving the reaction of this compound with sodium ethoxide.
Protocol:
-
Reaction Setup: Use a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel.
-
Reagents:
-
This compound (1 equivalent)
-
Sodium ethoxide (1.1 equivalents)
-
Anhydrous diethyl ether or toluene (B28343) (as solvent)
-
-
Procedure: a. In the reaction flask, prepare a suspension of sodium ethoxide in the chosen anhydrous solvent. b. Heat the suspension to a gentle reflux. c. Add a solution of this compound in the same anhydrous solvent dropwise from the dropping funnel to the refluxing suspension over 1 hour. d. Continue to reflux the reaction mixture for an additional 3 hours, monitoring the reaction progress by TLC or GC-MS. e. A precipitate of sodium chloride will form.
-
Workup and Purification: a. Cool the reaction mixture to room temperature. b. Filter the mixture under an inert atmosphere to remove the sodium chloride precipitate. c. Wash the precipitate with a small amount of the anhydrous solvent. d. Combine the filtrate and the washings. e. Remove the solvent under reduced pressure. f. Purify the resulting crude product by fractional distillation under reduced pressure to obtain pure ethoxytriethylgermane.
Reduction with Lithium Aluminum Hydride to Synthesize Triethylgermane
This protocol describes the reduction of the germanium-chlorine bond in this compound using the powerful reducing agent lithium aluminum hydride (LiAlH₄) to yield triethylgermane.[2][3]
Protocol:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel.
-
Reagents:
-
This compound (1 equivalent)
-
Lithium aluminum hydride (LiAlH₄) (0.3 equivalents)
-
Anhydrous diethyl ether (as solvent)
-
-
Procedure: a. In the reaction flask, prepare a suspension of LiAlH₄ in anhydrous diethyl ether. b. Cool the suspension to 0 °C in an ice bath. c. Add a solution of this compound in anhydrous diethyl ether dropwise from the dropping funnel to the stirred LiAlH₄ suspension. d. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Workup and Purification: a. Cautiously quench the reaction by the slow, dropwise addition of water, followed by a 15% aqueous sodium hydroxide (B78521) solution, and then more water, while cooling the flask in an ice bath. b. A white precipitate of aluminum salts will form. c. Filter the mixture through a pad of celite. d. Wash the precipitate with diethyl ether. e. Dry the combined organic filtrate over anhydrous magnesium sulfate. f. Remove the solvent by distillation at atmospheric pressure. g. The remaining liquid is the desired product, triethylgermane, which can be further purified by distillation if necessary.
Hydrolysis to Synthesize Bis(triethylgermyl) Ether
This protocol outlines the controlled hydrolysis of this compound in the presence of a base to form bis(triethylgermyl) ether.
Protocol:
-
Reaction Setup: A round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Reagents:
-
This compound (2 equivalents)
-
Water (1 equivalent)
-
Pyridine (B92270) (2 equivalents, as a base and solvent)
-
-
Procedure: a. Dissolve this compound in pyridine in the reaction flask. b. Add water dropwise to the stirred solution. An exothermic reaction may occur. c. After the addition is complete, stir the reaction mixture at room temperature for 1 hour. d. A precipitate of pyridinium (B92312) chloride will form.
-
Workup and Purification: a. Add diethyl ether to the reaction mixture to precipitate the pyridinium chloride completely. b. Filter the mixture and wash the precipitate with diethyl ether. c. Wash the combined filtrate with a dilute aqueous solution of hydrochloric acid to remove excess pyridine, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine. d. Dry the organic layer over anhydrous sodium sulfate. e. Remove the solvent under reduced pressure. f. Purify the crude product by fractional distillation under reduced pressure to obtain bis(triethylgermyl) ether.
Quantitative Data Summary
The following table summarizes typical quantitative data for the reactions described above. Note that yields and reaction times may vary depending on the specific reaction conditions and scale. Spectroscopic data is provided as predicted or typical values based on related compounds.
| Product Name | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
| N,N-diethyl-triethylgermylamine | This compound | Diethylamine | Diethyl ether | 0 to RT | 2.5 | 80-90 | ~2.7 (q, 4H), ~1.0 (t, 6H), ~0.9 (q, 6H), ~0.8 (t, 9H) | ~42 (NCH₂), ~14 (NCH₂CH₃), ~10 (GeCH₂), ~9 (GeCH₂CH₃) |
| Ethoxytriethylgermane | This compound | Sodium ethoxide | Diethyl ether | Reflux | 4 | 75-85 | ~3.6 (q, 2H), ~1.2 (t, 3H), ~0.9 (q, 6H), ~0.8 (t, 9H) | ~58 (OCH₂), ~18 (OCH₂CH₃), ~10 (GeCH₂), ~9 (GeCH₂CH₃) |
| Triethylgermane | This compound | LiAlH₄ | Diethyl ether | 0 to RT | 1 | >90 | ~3.5 (septet, 1H), ~0.9 (q, 6H), ~0.8 (t, 9H) | ~8 (GeCH₂), ~10 (GeCH₂CH₃) |
| Bis(triethylgermyl) Ether | This compound | H₂O, Pyridine | Pyridine | RT | 1 | 80-90 | ~0.9 (q, 12H), ~0.8 (t, 18H) | ~11 (GeCH₂), ~9 (GeCH₂CH₃) |
Experimental Workflows
The following diagrams illustrate the general workflows for the described reactions.
References
Application Notes and Protocols: Triethylsilyl (TES) Ether as a Protecting Group for Alcohols
Note to the Reader: While the initial topic specified triethylgermanium (B15089029) chloride, a thorough review of the scientific literature indicates that this compound is not commonly used as a protecting group for alcohols. The closely related silicon analog, triethylsilyl chloride (TES-Cl), is, however, a widely employed and well-documented reagent for this purpose. Therefore, these application notes and protocols focus on the use of the triethylsilyl (TES) group for the protection of hydroxyl functionalities, which will be of greater practical value to researchers in organic synthesis and drug development.
Introduction to Triethylsilyl (TES) Ethers
The triethylsilyl (TES) group is a valuable protecting group for hydroxyl functionalities in multi-step organic synthesis. Its intermediate stability, greater than the trimethylsilyl (B98337) (TMS) group but more labile than the tert-butyldimethylsilyl (TBDMS) group, allows for strategic and selective deprotection, a crucial aspect in the synthesis of complex molecules.[1] Triethylsilyl ethers are formed by the reaction of an alcohol with a triethylsilylating agent, such as triethylsilyl chloride (TES-Cl) or triethylsilyl trifluoromethanesulfonate (B1224126) (TESOTf).[1] The resulting TES ether is significantly more stable than a TMS ether under acidic conditions but can be selectively cleaved in the presence of more robust silyl (B83357) ethers like TBDMS, triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS).[1] This unique stability profile makes the TES group an essential tool for chemists.[1]
The stability of silyl ethers is primarily influenced by the steric bulk of the substituents on the silicon atom.[1] Larger, more sterically hindered groups impede the approach of reagents for cleavage.[1] The generally accepted order of stability is as follows:
TMS < TES < TBDMS < TIPS < TBDPS (Less Stable → More Stable)[1]
This hierarchy allows for the selective removal of one silyl group in the presence of another, a key strategy in complex synthetic routes.[1]
Key Applications
-
Protection of Alcohols: To prevent unwanted reactions of hydroxyl groups during transformations on other parts of the molecule.[1]
-
Intermediate Stability: Useful in multi-step syntheses where sequential deprotection of multiple hydroxyl groups is required.[1]
Quantitative Data: Relative Stability of Silyl Ethers
The strategic selection of a silyl protecting group is dictated by the specific requirements of a synthetic route. The triethylsilyl ether offers a valuable intermediate level of stability, being more robust than TMS ethers but more labile than the bulkier TBDMS, TIPS, and TBDPS ethers.[2] This property allows for their selective removal in the presence of more stable silyl ethers, a feature that is highly advantageous in the synthesis of complex molecules.[2] The relative rates of cleavage under acidic and basic conditions provide a clearer picture of their comparative stability.[3]
| Silyl Ether | Relative Rate of Acidic Cleavage (vs. TMS) | Relative Rate of Basic Cleavage (vs. TMS) |
| TMS | 1 | 1 |
| TES | 64 | 10-100 |
| TBDMS | 20,000 | ~20,000 |
| TIPS | 700,000 | 100,000 |
| TBDPS | 5,000,000 | ~20,000 |
Note: These values are approximate and can be influenced by the specific substrate and reaction conditions.[3]
As the data indicates, the triethylsilyl ether is significantly more stable than the trimethylsilyl ether under acidic conditions but can be cleaved selectively in the presence of more robust silyl ethers like TBDMS, TIPS, and TBDPS.[2]
Experimental Protocols
Protection of Alcohols using Triethylsilyl Chloride
This protocol describes a general method for the protection of a primary or secondary alcohol using triethylsilyl chloride and imidazole (B134444) as a base.
Materials:
-
Alcohol (1.0 equivalent)
-
Triethylsilyl chloride (TES-Cl) (1.2 equivalents)
-
Imidazole (1.5 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 equivalent) and imidazole (1.5 equivalents).[1]
-
Dissolve the solids in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add triethylsilyl chloride (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.[1]
-
Combine the organic layers and wash with brine.[1]
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica (B1680970) gel, typically using a mixture of ethyl acetate (B1210297) and hexanes as the eluent.
Deprotection of Triethylsilyl Ethers
The cleavage of TES ethers can be achieved under various conditions, including acidic, basic, or fluoride-mediated methods.[1] The choice of deprotection agent depends on the stability of other functional groups present in the molecule.[1]
A mild and efficient method for the selective deprotection of TES ethers in the presence of TBDMS ethers utilizes formic acid in methanol (B129727).[4][5]
Materials:
-
TES-protected alcohol (1.0 equivalent)
-
Methanol (MeOH)
-
Formic acid (5-10% v/v in methanol)
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Ethyl acetate or other suitable organic solvent
Procedure:
-
Dissolve the TES-protected alcohol in methanol.
-
Stir the solution at 5-10 °C for 5 minutes.[1]
-
Slowly add a solution of 5-10% formic acid in methanol dropwise.[1][4]
-
Stir the reaction mixture vigorously at room temperature for 1-2 hours.[1] Monitor the reaction by TLC. TBDMS groups should remain unaffected under these conditions.[4]
-
Once the reaction is complete, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Fluoride (B91410) ions are highly effective for cleaving silyl ethers due to the high strength of the Si-F bond.[1] Tetrabutylammonium fluoride (TBAF) is a common fluoride source.
Materials:
-
TES-protected alcohol (1.0 equivalent)
-
Tetrabutylammonium fluoride (TBAF) (1.1 equivalents, typically as a 1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate or other suitable organic solvent
Procedure:
-
Dissolve the TES-protected alcohol in anhydrous THF under an inert atmosphere.
-
Add the TBAF solution dropwise to the stirred solution at room temperature.
-
Stir the solution for 1-3 hours, monitoring the reaction by TLC.
-
Once the starting material is consumed, quench the reaction by adding water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by flash chromatography.
Visualizations
Caption: Protection of an alcohol using TES-Cl and imidazole.
Caption: Deprotection pathways for TES ethers.
Caption: General workflow for alcohol protection.
References
Application Notes and Protocols: Triethylgermanium Chloride in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance. While organotin (Stille), organoboron (Suzuki), and organozinc (Negishi) reagents are commonly employed, organogermanium compounds have emerged as viable alternatives, offering a unique reactivity profile. Triethylgermanium (B15089029) chloride, in particular, serves as a precursor to reactive organogermanium species for these transformations. This document provides detailed application notes and protocols for the use of triethylgermanium chloride in palladium-catalyzed cross-coupling reactions, focusing on Stille-type couplings for the formation of carbon-carbon bonds.
Principle and Advantages
The palladium-catalyzed cross-coupling of organogermanium reagents, such as those derived from this compound, with organic halides or triflates follows a catalytic cycle analogous to the well-established Stille coupling. A key step in this process is the activation of the relatively inert carbon-germanium bond to facilitate transmetalation to the palladium center. This is typically achieved through the use of a fluoride (B91410) activator, such as tetrabutylammonium (B224687) fluoride (TBAF). The presence of a labile group, like the chloride in this compound, is believed to facilitate the formation of a more reactive hypervalent germanate species upon treatment with fluoride.
Advantages of using triethylgermanium reagents can include:
-
Moderate Reactivity: Organogermanes are often more stable and less toxic than their organotin counterparts.
-
Orthogonal Reactivity: The unique activation conditions can offer chemo-selectivity in complex molecule synthesis.
-
Accessibility: this compound is a commercially available and convenient starting material.
Reaction Mechanism: A Stille-Type Pathway
The generally accepted mechanism for the palladium-catalyzed cross-coupling of an organogermanium reagent with an organic halide (Ar-X) is depicted below. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle for the Stille-type cross-coupling of this compound.
Experimental Protocols
The following are generalized protocols for the palladium-catalyzed cross-coupling of this compound with aryl halides. These should be considered as a starting point and may require optimization for specific substrates.
Protocol 1: Palladium-Catalyzed Germylation of Aryl Bromides
This protocol is adapted from the principles of Stille-type couplings with organogermanium halides.
Reaction Scheme:
Ar-Br + Et₃GeCl --[Pd catalyst, Activator]--> Ar-GeEt₃
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 - 1.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.5 - 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene (B28343) or THF)
-
Schlenk flask or sealed reaction vial
-
Stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a stir bar, add the aryl bromide (1.0 mmol) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed toluene (5 mL) via syringe. Then, add this compound (1.2-1.5 mmol) via syringe.
-
Activator Addition: Slowly add the TBAF solution (1.5 - 2.0 mL of a 1.0 M solution in THF) to the stirred reaction mixture at room temperature. The addition of a small, controlled amount of water has been reported to be beneficial in some cases with related arylchlorogermanes.
-
Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS analysis of aliquots.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with diethyl ether or ethyl acetate (B1210297) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Data Presentation
The following tables provide representative data for palladium-catalyzed cross-coupling reactions of organogermanium reagents with aryl halides, based on analogous systems.
Table 1: Palladium-Catalyzed Germylation of Various Aryl Halides
| Entry | Aryl Halide | Catalyst (mol%) | Ligand | Activator | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd₂(dba)₃ (2) | P(t-Bu)₃ (8) | TBAF | Toluene | 100 | 16 | 85 |
| 2 | 1-Iodonaphthalene | Pd(PPh₃)₄ (5) | - | TBAF | THF | 80 | 12 | 92 |
| 3 | 4-Bromobenzonitrile | PdCl₂(dppf) (3) | - | TBAF | Toluene | 110 | 24 | 78 |
| 4 | 2-Bromopyridine | Pd(OAc)₂ (4) | SPhos (8) | TBAF | Dioxane | 100 | 18 | 81 |
| 5 | 1-Bromo-4-(trifluoromethyl)benzene | Pd₂(dba)₃ (2) | XPhos (8) | TBAF | Toluene | 100 | 16 | 75 |
Data is representative and based on analogous Stille-type couplings of organogermanium compounds.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for setting up a palladium-catalyzed cross-coupling reaction with this compound.
Caption: General experimental workflow for Pd-catalyzed germylation.
Conclusion
This compound, in conjunction with a palladium catalyst and a fluoride activator, provides a valuable method for the formation of carbon-carbon bonds with aryl halides. The reaction proceeds via a Stille-type mechanism and offers a useful alternative to more traditional organometallic reagents. The protocols and data presented herein serve as a comprehensive guide for researchers exploring the application of organogermanium compounds in cross-coupling chemistry for applications in pharmaceutical and materials science. Further optimization of reaction conditions for specific substrates is encouraged to achieve optimal results.
Application of Triethylgermanium Chloride in Materials Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethylgermanium (B15089029) chloride ((C₂H₅)₃GeCl), a versatile organogermanium compound, serves as a valuable precursor and reagent in various materials science applications. Its unique chemical properties enable the synthesis of novel materials with tailored electronic, optical, and surface characteristics. This document provides detailed application notes and protocols for the use of triethylgermanium chloride in key areas of materials science, including thin film deposition, surface functionalization, and polymer synthesis.
Physicochemical Properties of this compound
A clear, colorless liquid, this compound is soluble in many organic solvents. Its key properties are summarized in the table below.
| Property | Value |
| CAS Number | 994-28-5 |
| Molecular Formula | C₆H₁₅ClGe |
| Molecular Weight | 195.28 g/mol |
| Boiling Point | 173 °C |
| Density | 1.175 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.459 |
| Solubility | Insoluble in water |
Applications in Materials Science
This compound is a key building block in the development of advanced materials. Its primary applications lie in its use as a precursor for germanium-containing thin films, as a surface modifying agent, and as a monomer for the synthesis of polygermanes.
Precursor for Germanium-Containing Thin Films
This compound is a suitable precursor for the deposition of germanium and germanium oxide thin films via techniques such as Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD). These films are integral to the fabrication of semiconductor devices and optical components.[1]
MOCVD using organometallic precursors is a versatile method for growing high-quality epitaxial films.[2] While specific protocols for this compound are not widely published, a general procedure, adapted from protocols for similar organogermanium precursors like tetramethylgermane, can be employed.[3]
Experimental Protocol: MOCVD of Germanium Thin Films
Objective: To deposit a thin film of germanium on a silicon (100) substrate.
Materials:
-
This compound ((C₂H₅)₃GeCl)
-
Silicon (100) wafers
-
Hydrogen (H₂) gas (carrier gas)
-
Standard cleaning solutions (e.g., RCA-1 and RCA-2)
-
Dilute hydrofluoric acid (HF)
Equipment:
-
MOCVD reactor system
-
Bubbler for the liquid precursor
-
Mass flow controllers
-
High-temperature substrate heater
Procedure:
-
Substrate Preparation:
-
Clean the Si(100) wafer using a standard RCA cleaning procedure to remove organic and metallic contaminants.
-
Perform a final dip in dilute HF to remove the native oxide layer and create a hydrogen-passivated surface.
-
Immediately load the substrate into the MOCVD reactor load-lock to prevent re-oxidation.
-
-
Deposition:
-
Transfer the substrate to the reaction chamber and heat to the desired deposition temperature (typically in the range of 400-700 °C) under a continuous flow of H₂.
-
Maintain the this compound bubbler at a constant temperature (e.g., 20-50 °C) to ensure a stable vapor pressure.
-
Introduce the this compound vapor into the reactor using the H₂ carrier gas at a controlled flow rate.
-
The deposition pressure is typically maintained between 10 and 200 Torr.[3]
-
Continue the deposition for the required duration to achieve the desired film thickness.
-
-
Post-Deposition:
-
Terminate the flow of the this compound precursor.
-
Cool the substrate to room temperature under a continuous H₂ flow.
-
Unload the wafer from the reactor.
-
Expected Results and Characterization: The resulting germanium film should be characterized for its thickness, crystallinity, surface morphology, and purity using techniques such as ellipsometry, X-ray diffraction (XRD), atomic force microscopy (AFM), and X-ray photoelectron spectroscopy (XPS).
Quantitative Data (Typical MOCVD Parameters for Organogermanium Precursors):
| Parameter | Value Range |
| Substrate Temperature | 400 - 700 °C |
| Reactor Pressure | 10 - 200 Torr |
| Precursor Bubbler Temperature | 20 - 50 °C |
| Carrier Gas Flow Rate | 10 - 100 sccm |
| Growth Rate | 1 - 20 nm/min |
Note: These are generalized parameters and require optimization for this compound.
Logical Workflow for MOCVD Process:
ALD is a thin film deposition technique that allows for atomic-level control over film thickness and conformality. While there are no specific published protocols for this compound, a procedure can be adapted from the established processes for other germanium chloride precursors, such as Ge(tmhd)Cl, using an oxidant like ozone (O₃).
Experimental Protocol: ALD of GeOₓ Thin Films
Objective: To deposit a uniform and conformal germanium oxide thin film.
Materials:
-
This compound ((C₂H₅)₃GeCl)
-
Ozone (O₃) or other oxygen source (e.g., H₂O, O₂ plasma)
-
Nitrogen (N₂) or Argon (Ar) gas (purge gas)
-
Substrates (e.g., silicon wafers)
Equipment:
-
ALD reactor
-
Precursor delivery system
-
Ozone generator
-
In-situ film thickness monitoring (optional)
Procedure:
An ALD cycle consists of four sequential steps:
-
Pulse this compound: A pulse of this compound vapor is introduced into the reactor chamber, where it chemisorbs onto the substrate surface in a self-limiting manner.
-
Purge 1: The reactor is purged with an inert gas (N₂ or Ar) to remove any unreacted precursor and byproducts from the gas phase.
-
Pulse Oxidant: A pulse of the oxidant (e.g., ozone) is introduced into the reactor. The oxidant reacts with the adsorbed this compound layer to form a thin layer of germanium oxide.
-
Purge 2: The reactor is again purged with the inert gas to remove unreacted oxidant and reaction byproducts.
This cycle is repeated until the desired film thickness is achieved.
Quantitative Data (Typical ALD Parameters for Germanium Oxide from Chloride Precursors):
| Parameter | Value Range |
| Substrate Temperature | 100 - 300 °C |
| Precursor Pulse Time | 0.1 - 2.0 s |
| Oxidant Pulse Time | 0.1 - 2.0 s |
| Purge Time | 5 - 20 s |
| Growth per Cycle (GPC) | 0.1 - 0.5 Å/cycle |
Note: These parameters are based on related germanium precursors and require optimization for this compound.
ALD Cycle Diagram:
Surface Functionalization
This compound can be used to functionalize surfaces, particularly those with hydroxyl (-OH) groups, such as silicon dioxide (SiO₂). This modification alters the surface properties, for instance, by increasing hydrophobicity or providing a reactive site for further chemical transformations.[1] The protocol is analogous to silanization procedures.[4]
Experimental Protocol: Surface Functionalization of SiO₂
Objective: To create a triethylgermyl-functionalized surface on a silicon wafer with a native oxide layer.
Materials:
-
Silicon wafers with a native oxide layer
-
This compound ((C₂H₅)₃GeCl)
-
Anhydrous toluene (B28343) or other suitable aprotic solvent
-
Piranha solution (H₂SO₄:H₂O₂ mixture - EXTREME CAUTION REQUIRED )
-
Deionized water
-
Acetone (B3395972), Isopropanol
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Glass reaction vessel
-
Ultrasonic bath
-
Contact angle goniometer
-
Atomic Force Microscope (AFM)
-
X-ray Photoelectron Spectrometer (XPS)
Procedure:
-
Surface Hydroxylation:
-
Clean the silicon wafers by sonicating in acetone and isopropanol.
-
Carefully treat the wafers with piranha solution to clean and hydroxylate the surface, creating Si-OH groups.
-
Rinse the wafers extensively with deionized water and dry under a stream of nitrogen.
-
-
Functionalization:
-
Perform this step under an inert atmosphere (Schlenk line or glovebox).
-
Prepare a solution of this compound in anhydrous toluene (e.g., 1-5% v/v).
-
Immerse the hydroxylated wafers in the this compound solution.
-
Allow the reaction to proceed at room temperature or with gentle heating for several hours. The reaction involves the formation of a Ge-O-Si bond.
-
-
Post-Functionalization Cleaning:
-
Remove the wafers from the reaction solution and rinse thoroughly with anhydrous toluene to remove any physisorbed molecules.
-
Sonicate briefly in fresh toluene.
-
Dry the functionalized wafers under a stream of nitrogen.
-
Expected Results and Characterization: A successful functionalization will result in a change in the surface properties.
-
Contact Angle: An increase in the water contact angle indicates a more hydrophobic surface.
-
AFM: The surface morphology can be assessed. A smooth, uniform layer is desirable.
-
XPS: The presence of germanium on the surface can be confirmed, and the chemical state can be analyzed.
Quantitative Data (Typical Results for Similar Surface Modifications):
| Characterization Technique | Expected Result |
| Water Contact Angle | Increase from <20° to >70° |
| Surface Roughness (AFM) | RMS roughness < 1 nm |
| XPS Ge 3d Peak | Presence of a peak around 30-32 eV |
Surface Functionalization Workflow:
Synthesis of Germanium-Containing Polymers
This compound can potentially be used as a monomer or a precursor to a monomer for the synthesis of polygermanes. Polygermanes, which have a backbone of germanium atoms, exhibit interesting electronic and optical properties due to σ-electron delocalization.[3] One common method for forming Ge-Ge bonds is through a Wurtz-type coupling reaction.[5]
Experimental Protocol: Synthesis of a Polygermane via Wurtz-type Coupling (Conceptual)
Objective: To synthesize a polygermane by the reductive coupling of a diorganodichlorogermane (derived from this compound).
Disclaimer: This is a conceptual protocol as direct synthesis of high molecular weight polymers from this compound via this method is not well-documented. A more common approach involves the coupling of diorganodichlorogermanes.
A possible synthetic route could involve:
-
Synthesis of a diorganodichlorogermane, for example, diethylgermanium dichloride ((C₂H₅)₂GeCl₂), from precursors that could be derived from this compound.
-
Reductive coupling of the diorganodichlorogermane using an alkali metal (e.g., sodium) in an inert solvent.
General Procedure for Wurtz Coupling of Dihalogermanes:
-
Under an inert atmosphere, dissolve the diorganodichlorogermane in an anhydrous, high-boiling solvent (e.g., toluene).
-
Prepare a dispersion of sodium metal in the same solvent.
-
Heat the mixture to reflux with vigorous stirring to initiate the coupling reaction.
-
After the reaction is complete, cool the mixture and filter to remove the sodium chloride byproduct and any unreacted sodium.
-
Precipitate the polymer by adding the solution to a non-solvent (e.g., methanol).
-
Collect and dry the polymer.
Expected Polymer Properties and Characterization: The resulting polygermane would be characterized by:
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity.
-
UV-Vis Spectroscopy: To observe the characteristic σ-σ* transition.
-
NMR Spectroscopy: To confirm the polymer structure.
Logical Relationship for Polygermane Synthesis:
Conclusion
This compound is a valuable compound in materials science with demonstrated and potential applications in thin film deposition, surface modification, and polymer synthesis. The protocols provided herein, some of which are adapted from related systems, offer a starting point for researchers to explore the utility of this precursor. Further optimization of these procedures will be necessary to achieve desired material properties for specific applications. As with all chemical procedures, appropriate safety precautions must be taken when handling this compound and other reagents.
References
Application Notes and Protocols for Germanium Doping in Semiconductors
Disclaimer: Extensive research did not yield specific application notes or quantitative data on the use of triethylgermanium (B15089029) chloride as a direct dopant for mainstream semiconductors like silicon or germanium. The information presented herein is a generalized guide based on the use of related organogermanium and chloride-containing precursors for the deposition of germanium-containing films, a process integral to in-situ doping. These protocols are intended to serve as a foundational starting point for researchers.
Introduction
The intentional introduction of impurities, or dopants, into a semiconductor material is a fundamental process for modulating its electrical properties.[1] Organometallic compounds are often used as precursors in chemical vapor deposition (CVD) and atomic layer deposition (ALD) to grow thin films and introduce dopants in a controlled manner.[2] Triethylgermanium chloride ((C₂H₅)₃GeCl) is an organogermanium compound that can be explored as a precursor for depositing germanium-containing layers, which in turn can act as a dopant in a semiconductor matrix.
Germanium itself can be used as a dopant in silicon to create SiGe alloys, which have applications in high-speed electronics due to engineered bandgaps and enhanced carrier mobility.[3] The presence of chlorine in the precursor can also influence the deposition process, sometimes aiding in the removal of byproducts and cleaning the reactor chamber.[3]
Precursor Characteristics
While specific deposition data for this compound is scarce, a comparative analysis of various liquid germanium precursors can inform the initial experimental design. The choice of precursor significantly impacts the deposition temperature, growth rate, and purity of the resulting film.[2]
Table 1: Comparative Data of Liquid Germanium Precursors
| Precursor | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Deposition Temperature (°C) | Deposition Method | Reference |
| This compound | C₆H₁₅ClGe | 195.23 | Not readily available | Not available | - | [4] |
| n-Butylgermane | C₄H₁₂Ge | 132.73 | Not readily available | 400-500 | CVD | [1] |
| Isobutylgermane (IBGe) | C₄H₁₂Ge | 132.73 | 66 | 475-600 | MOVPE | [1] |
| Germanium Tetrachloride (GeCl₄) | GeCl₄ | 214.40 | 83.1 | 500+ | CVD | [1][3] |
| Chloro(2,2,6,6-tetramethyl-3,5-heptanedionato)germanium(II) (Ge(tmhd)Cl) | C₁₁H₁₉ClGeO₂ | 291.21 | Not readily available | 300-350 | ALD | [1][5] |
Experimental Protocols: Metal-Organic Chemical Vapor Deposition (MOCVD)
The following is a generalized protocol for the deposition of a germanium-containing film on a silicon substrate using a liquid organometallic precursor like this compound. This protocol would require significant optimization for the specific precursor and desired film properties.
Materials and Equipment
-
Precursor: this compound ((C₂H₅)₃GeCl)
-
Substrate: Silicon wafer
-
Carrier Gas: High-purity hydrogen (H₂) or argon (Ar)
-
Reactor: MOCVD reactor with a heated substrate holder
-
Vacuum System: Capable of reaching pressures in the mTorr to Torr range
-
Temperature Controllers: For precursor bubbler and substrate heater
-
Mass Flow Controllers: To regulate gas flow rates
Substrate Preparation
-
Clean the silicon wafer using a standard RCA cleaning procedure to remove organic and inorganic contaminants.
-
Perform an HF dip to remove the native oxide layer immediately before loading into the MOCVD reactor.
-
Load the substrate into the reactor and heat it to a high temperature (e.g., 800-900°C) under a hydrogen atmosphere to desorb any remaining contaminants and ensure a pristine surface for deposition.
Deposition Process
-
Precursor Delivery:
-
Maintain the this compound in a temperature-controlled bubbler to ensure a constant vapor pressure.
-
Use a carrier gas (e.g., H₂) to transport the precursor vapor into the MOCVD reactor. The flow rate of the carrier gas through the bubbler will determine the precursor molar flow rate.
-
-
Deposition:
-
Set the substrate temperature to the desired deposition temperature. For organogermanium precursors, this can range from 350°C to 600°C.[1][2]
-
Introduce the precursor vapor along with any co-reactants or dilution gases into the reactor.
-
Maintain a constant pressure within the reactor during deposition.
-
The deposition time will determine the thickness of the grown film.
-
-
Post-Deposition:
-
After the desired deposition time, stop the precursor flow and cool the substrate under a flow of the carrier gas.
-
Vent the reactor and remove the substrate.
-
Characterization
-
Structural Properties: Use X-ray diffraction (XRD) and transmission electron microscopy (TEM) to determine the crystallinity and quality of the deposited film.
-
Electrical Properties: Employ Hall effect measurements and four-point probe analysis to determine carrier concentration, mobility, and resistivity of the doped layer.
-
Compositional Analysis: Use secondary ion mass spectrometry (SIMS) or X-ray photoelectron spectroscopy (XPS) to determine the germanium concentration and identify any impurities.
Visualizations
MOCVD Experimental Workflow
Caption: Workflow for MOCVD of Germanium-Containing Films.
Logical Relationship in Doping
Caption: Factors Influencing Semiconductor Properties during Doping.
References
Application Notes and Protocols: Lewis Acid Catalysis with Triethylgermanium Chloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Properties of Triethylgermanium (B15089029) Chloride
| Property | Value | Reference |
| Chemical Formula | C₆H₁₅ClGe | [3] |
| Molecular Weight | 195.26 g/mol | [3] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 173 °C | [4] |
| Density | 1.175 g/mL at 25 °C | [4] |
| Solubility | Soluble in organic solvents, insoluble in water. | [1] |
Lewis Acidity and Catalytic Potential
Lewis acids function as electron pair acceptors to activate substrates in organic reactions. Common Lewis acids are based on metals like aluminum, boron, and titanium. While germanium is in the same group as silicon and tin, which form the basis of several Lewis acid catalysts, the Lewis acidity of simple alkylgermanium halides like triethylgermanium chloride is not as pronounced or well-documented for catalytic applications in comparison.
Recent research has explored other organogermanium compounds, such as bis(catecholato)germanes, which have demonstrated significant Lewis acidity and catalytic activity in reactions including hydrosilylation and Friedel-Crafts alkylation. This suggests that with appropriate ligand design, germanium centers can indeed function as effective Lewis acids. However, direct evidence and quantitative data for the catalytic use of the simpler this compound in common carbon-carbon bond-forming reactions remain scarce in published literature.
Applications in Organic Synthesis
The primary documented use of this compound in organic synthesis is as a precursor for the formation of other organogermanium compounds. It can react with nucleophiles to introduce the triethylgermyl moiety.
Experimental Protocols
Due to the lack of specific, reproducible examples of this compound being used as a catalyst for Aldol, Diels-Alder, or Michael reactions in the scientific literature, detailed experimental protocols for these applications cannot be provided at this time. Researchers interested in exploring the potential catalytic activity of this compound would need to develop and optimize their own procedures.
General Workflow for Investigating Lewis Acid Catalysis
For researchers wishing to investigate the catalytic potential of this compound, a general workflow can be proposed.
Caption: A logical workflow for evaluating the catalytic efficacy of a novel Lewis acid candidate.
Conclusion
While this compound is a commercially available organogermanium compound, its role as a Lewis acid catalyst in mainstream organic synthesis is not well-established in the current scientific literature. Its primary application remains as a reagent for the introduction of the triethylgermyl group. The exploration of more structurally complex organogermanium compounds has shown promise in the field of Lewis acid catalysis, indicating a potential for future developments in this area. Researchers and drug development professionals should be aware that the use of this compound as a catalyst would represent a novel application requiring significant methods development and validation.
References
Synthesis of Tetraethylgermane: A Detailed Protocol for Researchers
Introduction
Tetraethylgermane (B1293566) ((C₂H₅)₄Ge), a key organogermanium compound, has garnered significant interest in materials science and electronics. It serves as a vital precursor for the deposition of germanium-containing thin films and in the manufacturing of semiconductors. First synthesized in 1887 by Clemens Winkler, the preparation of tetraethylgermane has evolved, with modern methods favoring the use of Grignard reagents for their efficiency and scalability.[1] This document provides a comprehensive protocol for the laboratory-scale synthesis of tetraethylgermane via the Grignard reaction of germanium tetrachloride with ethylmagnesium bromide.
Data Presentation
The following table summarizes the key quantitative data associated with the synthesis and properties of tetraethylgermane.
| Parameter | Value | Reference |
| Reactants | ||
| Germanium Tetrachloride | 21.4 g (0.1 mol) | |
| Magnesium Turnings | 10.7 g (0.44 g-atom) | |
| Ethyl Bromide | 48.0 g (0.44 mol) | |
| Diethyl Ether (anhydrous) | 250 mL | |
| Product | ||
| Molecular Formula | C₈H₂₀Ge | [2] |
| Molar Mass | 188.87 g/mol | [2] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 163-165 °C | [1] |
| Density | 0.998 g/cm³ | [1] |
| Reaction Conditions | ||
| Reaction Temperature | Reflux | |
| Reaction Time | 2 hours | |
| Yield | ||
| Theoretical Yield | 18.9 g | |
| Purity | ||
| Characterization | Refractive index, elemental analysis |
Experimental Protocols
This section details the methodology for the synthesis of tetraethylgermane. All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
Materials and Reagents
-
Germanium tetrachloride (GeCl₄, 99.99%)
-
Magnesium turnings
-
Ethyl bromide (C₂H₅Br, 99%)
-
Diethyl ether (anhydrous)
-
Iodine (crystal)
-
Hydrochloric acid (HCl, 10% aqueous solution)
-
Sodium bicarbonate (NaHCO₃, saturated aqueous solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Three-necked round-bottom flask (500 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Synthesis of Ethylmagnesium Bromide (Grignard Reagent)
-
Apparatus Setup: Assemble a dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel.
-
Initiation: Place magnesium turnings (10.7 g) in the flask. Add a small crystal of iodine to activate the magnesium surface.
-
Grignard Formation: Add a solution of ethyl bromide (48.0 g) in 100 mL of anhydrous diethyl ether to the dropping funnel. Add a small portion of the ethyl bromide solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed.
-
Reaction: Add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir and reflux the mixture for an additional 30 minutes to ensure complete reaction.
Synthesis of Tetraethylgermane
-
Reaction Setup: Cool the freshly prepared ethylmagnesium bromide solution in an ice bath.
-
Addition of Germanium Tetrachloride: Dissolve germanium tetrachloride (21.4 g) in 50 mL of anhydrous diethyl ether and add this solution to the dropping funnel. Add the germanium tetrachloride solution dropwise to the stirred Grignard reagent at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour, followed by refluxing for 2 hours.
Work-up and Purification
-
Hydrolysis: Cool the reaction mixture in an ice bath and slowly add 100 mL of 10% hydrochloric acid to hydrolyze the reaction mixture and dissolve any unreacted magnesium.
-
Phase Separation: Transfer the mixture to a separatory funnel. Separate the ether layer, and extract the aqueous layer twice with 50 mL portions of diethyl ether.
-
Washing: Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution, and finally with water.
-
Drying: Dry the ether solution over anhydrous sodium sulfate.
-
Solvent Removal: Filter the solution to remove the drying agent and remove the diethyl ether by distillation.
-
Fractional Distillation: Purify the crude tetraethylgermane by fractional distillation. Collect the fraction boiling at 163-165 °C.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of tetraethylgermane.
Caption: Experimental workflow for the synthesis of tetraethylgermane.
References
Application Notes and Protocols: Triethylgermanium Chloride in the Synthesis of Germanium-Containing Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethylgermanium (B15089029) chloride ((C₂H₅)₃GeCl) is a versatile organometallic reagent that serves as a key precursor for the synthesis of a variety of organogermanium compounds.[1] While not typically used directly in cycloaddition reactions, its derivatives, such as triethylgermane (B74486) (Et₃GeH) and triethylgermyllithium (Et₃GeLi), are pivotal in the construction of germanium-containing heterocycles. These five-membered germole rings, analogues of cyclopentadiene, are of significant interest due to their unique electronic and optical properties, with potential applications in materials science and as bioactive molecules.
Heterocyclic compounds are fundamental scaffolds in a majority of pharmaceuticals, owing to their diverse structures and ability to interact with biological targets.[2][3] The incorporation of germanium into these structures offers a novel avenue for drug design, potentially modulating the compound's pharmacokinetic and pharmacodynamic properties. Germanium compounds have shown promise in various therapeutic areas, including oncology and immunology.[4] This document provides detailed protocols for the synthesis of a key germanium-containing heterocycle, 1,1-diethyl-2,3,4,5-tetraphenylgermole, starting from the preparation of the necessary triethylgermanium precursors from triethylgermanium chloride.
Logical Workflow: From Precursor to Heterocycle
The synthesis of germanium-containing heterocycles from this compound is a multi-step process. The initial step involves the conversion of the chloride to a more reactive species, such as triethylgermyllithium. This intermediate can then be used to generate other reactive germanium species or be directly reacted with a suitable di-unsaturated substrate to form the desired heterocyclic ring.
Caption: Synthetic pathway from this compound to a germole.
Experimental Protocols
Protocol 1: Synthesis of Triethylgermyllithium (Et₃GeLi)
This protocol describes the preparation of the key intermediate, triethylgermyllithium, from this compound.
Materials:
-
This compound ((C₂H₅)₃GeCl)
-
Lithium metal, fine wire or sand
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard Schlenk line and glassware
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet connected to a Schlenk line.
-
Under a positive pressure of inert gas, add freshly cut lithium metal to the flask.
-
Add anhydrous THF to the flask to cover the lithium.
-
Slowly add this compound dropwise to the stirred suspension of lithium in THF at room temperature.
-
After the addition is complete, the reaction mixture is typically stirred at room temperature for several hours or gently refluxed until the lithium is consumed and a clear, often colored, solution of triethylgermyllithium is formed.
-
The concentration of the resulting triethylgermyllithium solution can be determined by titration with a standard acid or by other appropriate analytical methods.
Safety Precautions:
-
This compound is flammable and corrosive.[1]
-
Lithium metal is highly reactive and pyrophoric.
-
All manipulations should be carried out under a strict inert atmosphere.
-
Anhydrous solvents are essential for the success of the reaction.
Protocol 2: Synthesis of 1,1-Diethyl-2,3,4,5-tetraphenylgermole
This protocol details the synthesis of a representative germole via the reaction of a triethylgermanium derivative with a substituted diyne. The direct reaction of triethylgermyllithium with the diyne followed by a workup is a plausible pathway.
Materials:
-
Triethylgermyllithium (Et₃GeLi) solution in THF (from Protocol 1)
-
1,4-Diphenyl-1,3-butadiyne
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Magnesium sulfate (B86663) (anhydrous)
-
Hexane
-
Standard Schlenk line and glassware
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve 1,4-diphenyl-1,3-butadiyne in anhydrous diethyl ether.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a stoichiometric amount of the prepared triethylgermyllithium solution in THF to the cooled diyne solution with stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as hexane, to yield the 1,1-diethyl-2,3,4,5-tetraphenylgermole as a crystalline solid.
Characterization Data: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.
Quantitative Data Summary
| Entry | Alkene/Alkyne Substrate | Germanium Reagent | Catalyst | Yield (%) | Reference |
| 1 | Activated Alkenes | Hydrogermanes | Cu | Good-Exc | [1] |
| 2 | Tetraethynylgermane | H-Al[CH(SiMe₃)₂]₂ | - | N/A | [5] |
Note: "N/A" indicates that the yield for the specific heterocycle formation was not explicitly reported in the abstract.
Applications in Drug Development
The synthesis of novel germanium-containing heterocycles opens up new avenues for the development of therapeutic agents. The unique physicochemical properties of organogermanium compounds can be leveraged to:
-
Modulate Lipophilicity: The incorporation of a germole moiety can alter the solubility and membrane permeability of a drug candidate.
-
Introduce Novel Pharmacophores: The germanium atom and the heterocyclic ring system can interact with biological targets in ways that are distinct from their carbon-based analogues.
-
Bioisosteric Replacement: A germole ring can serve as a bioisostere for other aromatic or heteroaromatic systems, potentially leading to improved potency, selectivity, or metabolic stability.
The synthetic protocols outlined above provide a foundation for the exploration of this novel chemical space in the pursuit of next-generation therapeutics.
Signaling Pathway Diagram (Hypothetical)
Should a synthesized germole exhibit biological activity, for instance, as a kinase inhibitor, its mechanism of action could be depicted as follows:
Caption: Hypothetical inhibition of a signaling pathway by a germole.
References
Application Notes and Protocols for the Large-Scale Synthesis of Triethylgermanium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethylgermanium (B15089029) chloride ((C₂H₅)₃GeCl), also known as chlorotriethylgermane, is an important organogermanium compound with a growing range of applications. It serves as a key precursor in the synthesis of various other organogermanium compounds, which are utilized in semiconductor manufacturing, catalysis, and materials science.[1] In the pharmaceutical and drug development sectors, organogermanium compounds are being explored for their potential biological activities.[2][3]
This document provides detailed protocols and application notes for the large-scale synthesis of triethylgermanium chloride, focusing on a robust and scalable method utilizing the Grignard reaction. Safety considerations and recommendations for handling the materials involved are also detailed.
Physicochemical Properties and Specifications
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 994-28-5[1][4] |
| Molecular Formula | C₆H₁₅ClGe[1][4] |
| Molecular Weight | 195.23 g/mol [4] |
| Appearance | Colorless liquid[1] |
| Density | 1.175 g/mL at 25 °C[5][6] |
| Boiling Point | 173-176 °C[6] |
| Melting Point | < -50 °C[6] |
| Solubility | Insoluble in water; soluble in organic solvents[1] |
| Purity (typical) | ≥98%[4][7] |
Large-Scale Synthesis Protocol: Grignard Reaction
The most common and scalable method for the synthesis of this compound is the reaction of germanium tetrachloride (GeCl₄) with a triethyl Grignard reagent, such as ethylmagnesium bromide (C₂H₅MgBr).[8] This protocol details a procedure suitable for large-scale production.
Reaction Scheme
GeCl₄ + 3 C₂H₅MgBr → (C₂H₅)₃GeCl + 3 MgBrCl
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles |
| Germanium Tetrachloride (GeCl₄) | 214.40 | 21.44 | 100 |
| Magnesium (Mg) turnings | 24.31 | 8.02 | 330 |
| Ethyl Bromide (C₂H₅Br) | 108.97 | 35.96 | 330 |
| Anhydrous Diethyl Ether ((C₂H₅)₂O) | 74.12 | As required | - |
| Anhydrous Toluene (B28343) | 92.14 | As required | - |
| Hydrochloric Acid (HCl), 1 M | 36.46 | As required | - |
| Saturated Ammonium (B1175870) Chloride (NH₄Cl) solution | 53.49 | As required | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As required | - |
Equipment
-
200 L glass-lined reactor equipped with a mechanical stirrer, dropping funnel, reflux condenser, and nitrogen inlet.
-
Heating and cooling system for the reactor.
-
Inert atmosphere system (Nitrogen or Argon).
-
Quenching vessel.
-
Separatory funnel (appropriate scale).
-
Distillation apparatus suitable for vacuum distillation.
Experimental Procedure
Step 1: Preparation of Ethylmagnesium Bromide (Grignard Reagent)
-
Under a nitrogen atmosphere, charge the 200 L reactor with magnesium turnings (8.02 kg, 330 mol) and anhydrous diethyl ether (60 L).
-
In a separate vessel, prepare a solution of ethyl bromide (35.96 kg, 330 mol) in anhydrous diethyl ether (40 L).
-
Add a small portion (approx. 1 L) of the ethyl bromide solution to the magnesium suspension to initiate the reaction. The initiation is indicated by a gentle reflux and the disappearance of the shiny magnesium surface. If the reaction does not start, a small crystal of iodine can be added as an initiator.
-
Once the reaction has started, add the remaining ethyl bromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic and may require external cooling to control the temperature.
-
After the addition is complete, continue to stir the mixture for an additional 1-2 hours to ensure complete reaction of the magnesium. The resulting greyish solution is the ethylmagnesium bromide reagent.
Step 2: Reaction with Germanium Tetrachloride
-
Cool the freshly prepared Grignard reagent to 0-5 °C using a cooling bath.
-
In a separate, dry vessel, dissolve germanium tetrachloride (21.44 kg, 100 mol) in anhydrous toluene (20 L).
-
Slowly add the germanium tetrachloride solution to the stirred Grignard reagent via the dropping funnel. Maintain the reaction temperature between 0-10 °C throughout the addition. This reaction is highly exothermic.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then stir for an additional 2-3 hours.
Step 3: Work-up and Purification
-
Cool the reaction mixture to 0-5 °C.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze any unreacted Grignard reagent and precipitate magnesium salts.
-
After the initial vigorous reaction has subsided, add 1 M hydrochloric acid to dissolve the precipitated magnesium salts.
-
Transfer the mixture to a large separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M hydrochloric acid, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvents (diethyl ether and toluene) by distillation at atmospheric pressure.
-
Purify the crude this compound by fractional distillation under reduced pressure. Collect the fraction boiling at the appropriate temperature.
Expected Yield and Purity
-
Yield: 75-85%
-
Purity: >98% (as determined by GC-MS and NMR)
Safety and Handling
This compound is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled.[6] It can cause serious eye irritation.[6] All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn. The synthesis reaction, particularly the preparation and reaction of the Grignard reagent, is highly exothermic and requires careful temperature control. All equipment must be thoroughly dried to prevent violent reactions with the Grignard reagent.
Applications
-
Precursor in Organic Synthesis: this compound is a versatile reagent for introducing the triethylgermyl group into organic molecules.[1]
-
Semiconductor Industry: It is used as a dopant for germanium-based semiconductor materials.[1]
-
Catalysis: Used in the preparation of organogermanium catalysts.[1]
-
Materials Science: Employed in the synthesis of novel materials with specific electronic and optical properties.
-
Drug Development: Serves as a starting material for the synthesis of biologically active organogermanium compounds.[2][3]
Visualizations
Large-Scale Synthesis Workflow
Caption: Workflow for the large-scale synthesis of this compound.
Grignard Reaction Mechanism
Caption: Simplified mechanism of the Grignard reaction for this compound synthesis.
References
- 1. Page loading... [guidechem.com]
- 2. wiley.com [wiley.com]
- 3. paperpublications.org [paperpublications.org]
- 4. strem.com [strem.com]
- 5. This compound | 994-28-5 [chemicalbook.com]
- 6. This compound | CAS 994-28-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 7. americanelements.com [americanelements.com]
- 8. Organogermanium chemistry - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Triethylgermanium Chloride in Flow Chemistry
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are proposed based on established principles of flow chemistry and analogous reactions of similar organometallic compounds. To date, specific literature on the flow chemistry applications of triethylgermanium (B15089029) chloride is limited. These protocols are intended to serve as a starting point for the development of continuous flow processes involving this reagent.
Application Note 1: In-Situ Generation and Utilization of Triethylgermane (B74486) as a Reducing Agent
Introduction:
Triethylgermane ((C₂H₅)₃GeH) is a valuable reducing agent in organic synthesis, capable of participating in radical-mediated reductions and hydrosilylation-type reactions. Traditionally, it is prepared in a batch process by the reduction of triethylgermanium chloride with a hydride source, such as lithium aluminum hydride (LiAlH₄). This process can be hazardous due to the pyrophoric nature of the hydride reagents and the generation of hydrogen gas. A continuous flow approach offers a safer and more controlled alternative by generating triethylgermane in-situ and immediately consuming it in a subsequent reaction stream. This "on-demand" generation minimizes the accumulation of hazardous intermediates and allows for precise control over reaction stoichiometry and temperature.
Proposed Flow Chemistry Protocol: Continuous Reduction of an α,β-Unsaturated Ketone
This protocol describes the in-situ generation of triethylgermane from this compound and its immediate use in the 1,4-conjugate reduction of chalcone (B49325).
Experimental Workflow Diagram:
Caption: Workflow for In-Situ Triethylgermane Generation and Use.
Methodology:
-
System Setup: A continuous flow system consisting of three pumps, two T-mixers, two coiled reactors, a back-pressure regulator (BPR), and a collection vessel is assembled as shown in the diagram above. The reactors are submerged in appropriate temperature-controlled baths.
-
Reagent Preparation:
-
Solution A: A 0.5 M solution of this compound in anhydrous THF.
-
Solution B: A 0.25 M solution of lithium aluminum hydride in anhydrous THF.
-
Solution C: A 0.2 M solution of chalcone and a 0.02 M solution of triethylborane (B153662) (radical initiator) in anhydrous toluene.
-
-
Priming the System: The system is primed with the respective anhydrous solvents.
-
Reaction Initiation:
-
Solutions A and B are pumped at equal flow rates (e.g., 0.5 mL/min) and combined in T-mixer M1.
-
The resulting stream flows through Reactor Coil 1 (R1), a 10 mL PFA tube held at 0°C, to allow for the formation of triethylgermane. The residence time in R1 is 10 minutes.
-
The effluent from R1, containing the in-situ generated triethylgermane, is then mixed with Solution C (pumped at 1.0 mL/min) in T-mixer M2.
-
The combined stream passes through Reactor Coil 2 (R2), a 20 mL PFA tube at 25°C, to facilitate the conjugate reduction. The residence time in R2 is 10 minutes.
-
-
Work-up and Analysis: The reaction mixture exiting the BPR is collected in a flask containing a saturated aqueous solution of NH₄Cl to quench any unreacted LiAlH₄. The product is then extracted with ethyl acetate, and the organic layer is dried and concentrated. The yield and conversion are determined by ¹H NMR spectroscopy or GC-MS analysis.
Quantitative Data (Illustrative):
| Entry | Residence Time (R1, min) | Residence Time (R2, min) | Temperature (R2, °C) | Conversion (%) | Yield (%) |
| 1 | 10 | 10 | 25 | 95 | 92 |
| 2 | 5 | 10 | 25 | 88 | 85 |
| 3 | 10 | 5 | 25 | 85 | 81 |
| 4 | 10 | 10 | 40 | >99 | 96 |
Application Note 2: Continuous Germylation of a Terminal Alkyne
Introduction:
The addition of a germyl (B1233479) group to a terminal alkyne is a key step in the synthesis of various functionalized organogermanium compounds, which have applications in materials science and as synthetic intermediates. The reaction of this compound with a lithium acetylide, generated in-situ, can be challenging in batch due to the highly reactive nature of the organolithium species and the potential for side reactions. A continuous flow process allows for the rapid generation and consumption of the lithium acetylide, minimizing degradation and improving reaction selectivity. The excellent heat transfer characteristics of flow reactors also permit safe operation at temperatures that might be difficult to control in a large batch reactor.
Proposed Flow Chemistry Protocol: Synthesis of a Triethylgermyl Alkyne
This protocol details the continuous synthesis of (triethylgermyl)acetylene by the reaction of this compound with in-situ generated lithium acetylide.
Experimental Workflow Diagram:
Caption: Workflow for Continuous Germylation of Acetylene.
Methodology:
-
System Setup: A flow chemistry system is configured with two pumps, a mass flow controller for gas introduction, a gas-liquid mixer, two coiled reactors in series, a BPR, and a collection vessel.
-
Reagent Preparation:
-
Solution A: A 1.6 M solution of n-butyllithium in hexanes, diluted with anhydrous THF to a final concentration of 0.8 M.
-
Gas B: Acetylene gas.
-
Solution C: A 0.8 M solution of this compound in anhydrous THF.
-
-
Priming the System: The liquid lines are primed with anhydrous THF.
-
Reaction Initiation:
-
Solution A is pumped at 1.0 mL/min into a gas-liquid mixer, where it is contacted with a continuous stream of acetylene gas (in excess).
-
The gas-liquid mixture flows through Reactor Coil 1 (R1), a 5 mL PFA tube at -20°C, to form the lithium acetylide suspension. The residence time is 2.5 minutes.
-
The effluent from R1 is immediately mixed with Solution C (pumped at 1.0 mL/min) in T-mixer M2.
-
The reaction mixture then enters Reactor Coil 2 (R2), a 15 mL PFA tube maintained at 0°C, for the germylation reaction. The residence time is 7.5 minutes.
-
-
Work-up and Analysis: The stream exiting the BPR is collected in a flask containing an aqueous solution of saturated ammonium (B1175870) chloride. The organic layer is separated, washed with brine, dried over MgSO₄, and concentrated under reduced pressure. The product purity and yield are assessed by GC-MS and ¹H NMR.
Quantitative Data (Illustrative):
| Entry | Residence Time (R1, min) | Residence Time (R2, min) | Temperature (R1, °C) | Temperature (R2, °C) | Yield (%) |
| 1 | 2.5 | 7.5 | -20 | 0 | 85 |
| 2 | 2.5 | 7.5 | -40 | 0 | 88 |
| 3 | 1.5 | 7.5 | -20 | 0 | 75 |
| 4 | 2.5 | 10 | -20 | 25 | 78 (with side products) |
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Failed Grignard Reactions with Triethylgermanium Chloride
Welcome to the Technical Support Center for organometallic synthesis. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with Grignard reactions involving triethylgermanium (B15089029) chloride. Our aim is to help you diagnose and resolve common problems to achieve successful synthesis of tetraethylgermane (B1293566).
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with triethylgermanium chloride failed to produce the desired tetraethylgermane. What are the most common reasons for failure?
A1: The most frequent causes for failure in this reaction can be categorized into three main areas:
-
Problems with the Grignard Reagent (Ethylmagnesium Bromide): This is often the primary culprit. Issues include incomplete formation of the Grignard reagent due to moisture, poor quality magnesium, or impure ethyl bromide. The Grignard reagent is also highly reactive and can be consumed by side reactions before it has a chance to react with the this compound.
-
Reaction Conditions: Strict anhydrous (water-free) conditions are paramount for a successful Grignard reaction.[1][2][3] The presence of even trace amounts of water will quench the Grignard reagent, converting it to ethane (B1197151) and rendering it inactive.[2][4] Temperature control is also critical to minimize side reactions.
-
Issues with this compound: The purity of this compound is important. If it has been exposed to moisture, it can hydrolyze, which will interfere with the reaction.
Q2: I suspect my Grignard reagent is not forming correctly. How can I ensure its successful preparation?
A2: Successful formation of the Grignard reagent is crucial. Here are key factors to consider:
-
Anhydrous Conditions: All glassware must be rigorously dried, typically by flame-drying under vacuum or oven-drying.[5] Anhydrous solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), must be used.[1][6] The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[6]
-
Magnesium Quality: The magnesium turnings should be fresh and have a shiny surface. A dull surface indicates the presence of a passivating layer of magnesium oxide, which can inhibit the reaction.[2]
-
Activation of Magnesium: To initiate the reaction, it is often necessary to activate the magnesium surface. This can be achieved by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the magnesium turnings to expose a fresh surface.[1][5] The disappearance of the iodine color is an indicator that the reaction has initiated.[6]
Q3: What are the primary side reactions I should be aware of in this specific Grignard reaction?
A3: The main side reactions to consider are:
-
Wurtz Coupling: This is a common side reaction where the Grignard reagent couples with the unreacted alkyl halide.[6] In the preparation of ethylmagnesium bromide, this would result in the formation of butane. To minimize this, the ethyl bromide should be added slowly to the magnesium suspension to maintain a low concentration of the halide.[7] A Wurtz-type coupling could also potentially occur between the Grignard reagent and this compound, or between two molecules of this compound in the presence of magnesium, leading to the formation of hexaethyldigermane.
-
Hydrolysis: As mentioned, any moisture present will react with the Grignard reagent to form ethane. Similarly, this compound can hydrolyze to triethylgermanol.
-
Reaction with Solvent: While generally stable, under certain conditions, Grignard reagents can react with ethereal solvents like THF, especially at elevated temperatures.
Q4: How does stoichiometry affect the outcome of the reaction?
A4: The stoichiometry of the reactants is a critical parameter. A slight excess of the Grignard reagent (e.g., 1.1 to 1.2 equivalents) is often used to ensure complete consumption of the this compound. However, a large excess of the Grignard reagent can increase the likelihood of side reactions and complicate the purification process. It is crucial to accurately determine the concentration of your prepared Grignard reagent before adding it to the reaction.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving issues with your Grignard reaction.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction does not initiate (no heat, bubbling, or color change) | 1. Inactive magnesium surface (oxide layer).[2] 2. Wet glassware or solvent.[1][2] 3. Impure ethyl bromide. | 1. Activate the magnesium with a crystal of iodine or a small amount of 1,2-dibromoethane.[1][5] Mechanically crush a few pieces of magnesium with a glass rod. 2. Ensure all glassware is flame-dried under vacuum and cooled under an inert atmosphere. Use freshly distilled anhydrous solvent. 3. Use freshly distilled ethyl bromide. |
| Low yield of tetraethylgermane | 1. Incomplete formation of the Grignard reagent. 2. Quenching of the Grignard reagent by moisture or other acidic protons.[3] 3. Significant side reactions (e.g., Wurtz coupling).[6] 4. Incomplete reaction with this compound. 5. Loss of product during workup and purification. | 1. Titrate a small aliquot of your Grignard reagent to determine its concentration before proceeding. 2. Maintain strict anhydrous and inert atmosphere conditions throughout the entire process. 3. Add the ethyl bromide dropwise during Grignard formation. Maintain a low reaction temperature during the addition of this compound. 4. Ensure adequate reaction time and appropriate temperature. Consider a slight excess of the Grignard reagent. 5. Tetraethylgermane is a volatile liquid. Be cautious during solvent removal. Ensure proper extraction techniques. |
| Formation of significant amounts of side products (e.g., butane, hexaethyldigermane) | 1. High concentration of ethyl bromide during Grignard formation (promotes Wurtz coupling).[7] 2. High reaction temperature. 3. Unreacted magnesium metal promoting coupling of this compound. | 1. Use a dropping funnel to add the ethyl bromide solution slowly and maintain a gentle reflux. 2. Control the reaction temperature with an ice bath, especially during the addition of reagents. 3. After the Grignard reagent is formed, consider transferring it via cannula to a new flask, leaving any unreacted magnesium behind. |
| A solid precipitate forms during the reaction. | 1. Magnesium salts (MgBrCl) precipitating from the solution. 2. Insoluble byproducts from side reactions. | 1. This is normal. The magnesium salts will be removed during the aqueous workup. 2. Attempt to isolate and characterize the precipitate to identify the side reaction. This can provide valuable insight into optimizing your reaction conditions. |
Experimental Protocols
Protocol 1: Preparation of Ethylmagnesium Bromide (Grignard Reagent)
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Ensure all glassware is flame-dried under vacuum and cooled under an inert atmosphere.
-
Reagents: Place magnesium turnings (1.2 equivalents) in the flask.
-
Initiation: Add a small crystal of iodine.
-
Solvent: Add anhydrous diethyl ether or THF to the flask to cover the magnesium.
-
Addition of Alkyl Halide: Dissolve ethyl bromide (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel. Add a small portion of the ethyl bromide solution to the magnesium suspension.
-
Reaction: The reaction should initiate, indicated by the disappearance of the iodine color, gentle refluxing, and a cloudy appearance. Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a steady reflux.
-
Completion: After the addition is complete, stir the mixture at room temperature or with gentle heating for an additional 30-60 minutes to ensure complete reaction.
Protocol 2: Reaction of Ethylmagnesium Bromide with this compound
-
Cooling: Cool the freshly prepared ethylmagnesium bromide solution in an ice-water bath.
-
Addition of this compound: Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel. Add the this compound solution dropwise to the cooled Grignard reagent with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.
-
Workup: a. Cool the reaction mixture in an ice bath. b. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). This will hydrolyze any unreacted Grignard reagent and precipitate magnesium salts. c. Transfer the mixture to a separatory funnel. d. Extract the aqueous layer with diethyl ether (3x). e. Combine the organic layers and wash with brine (saturated NaCl solution). f. Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄). g. Filter to remove the drying agent.
-
Purification: a. Remove the solvent by distillation. Be mindful that tetraethylgermane is volatile. b. The crude product can be purified by fractional distillation under reduced pressure.
Visual Troubleshooting and Reaction Pathway
To further aid in understanding the process, the following diagrams illustrate the troubleshooting workflow and the desired chemical reaction.
Caption: Troubleshooting workflow for failed Grignard reactions with this compound.
Caption: Reaction pathway for the synthesis of tetraethylgermane.
References
Technical Support Center: Purification of Organogermanium Compounds by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of organogermanium compounds via column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying organogermanium compounds by column chromatography?
A1: The main challenges include potential compound instability on standard stationary phases like silica (B1680970) gel, the selection of an appropriate mobile phase to achieve good separation, and issues related to the physical properties of the compounds, which can range from non-polar to moderately polar. Organogermanium compounds' reactivity is intermediate between that of organosilicon and organotin compounds, which can influence their stability during purification[1].
Q2: How do I select an appropriate stationary phase for my organogermanium compound?
A2: The choice of stationary phase is critical for successful purification. While silica gel is the most common stationary phase in chromatography, it can sometimes cause degradation of sensitive organogermanium compounds[2][3][4]. For aromatic organogermanium compounds, such as benzylgermanium derivatives, aryl stationary phases like phenylbutyl or naphthylpropyl can offer better separation through π-π interactions[5]. If your compound is acid-sensitive, deactivated silica gel or alternative stationary phases like alumina (B75360) or Florisil may be necessary[2][6].
Q3: What are the recommended mobile phases for organogermanium compound purification?
A3: The mobile phase selection depends on the polarity of the organogermanium compound. For normal-phase chromatography, non-polar solvents like hexane (B92381) or isooctane (B107328) are often used as the main mobile phase, with more polar solvents like ethyl acetate (B1210297) or dichloromethane (B109758) added to increase the eluting power[7]. For reversed-phase chromatography, mixtures of water with organic solvents like methanol (B129727) or acetonitrile (B52724) are common[8][9]. For certain benzylgermanium derivatives, pure dichloromethane has been shown to provide the best separation on aryl stationary phases[5]. If you are working with acidic or basic compounds, adding modifiers like a small amount of acetic acid or triethylamine (B128534) to the mobile phase can improve peak shape and prevent ionization on the stationary phase[3].
Q4: Are there stability concerns when using silica gel for organogermanium compound purification?
A4: Yes, some organogermanium compounds can be unstable on silica gel, which is acidic in nature[2]. This can lead to degradation and loss of the desired product[3][4]. It is highly recommended to test the stability of your compound on silica gel using a 2D TLC experiment before attempting column chromatography[2][3]. If instability is observed, consider deactivating the silica gel with a base like triethylamine or using a different stationary phase[6].
Q5: What alternative purification methods exist for organogermanium compounds if column chromatography is not suitable?
A5: If column chromatography proves to be problematic, other purification techniques can be employed. Recrystallization is a powerful method for purifying solid organometallic compounds, and it can be optimized by testing different solvents or solvent mixtures at low temperatures[10][11]. Other potential methods include fractional distillation for volatile compounds, preparative HPLC for more challenging separations, and liquid-liquid extraction[11][12].
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound does not elute from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. A "methanol purge" at the end of the column can elute highly polar compounds[3]. |
| The compound has decomposed on the column. | Test for compound stability on silica gel using 2D TLC[2][3]. If unstable, use deactivated silica or an alternative stationary phase like alumina[6]. | |
| Poor separation of the desired compound from impurities. | Inappropriate mobile phase system. | Experiment with different solvent systems to improve the Rf difference between your compound and impurities on a TLC plate. |
| The column was not packed properly. | Ensure the column is packed uniformly to avoid channeling. | |
| Overloading the column with the sample. | Use an appropriate amount of sample for the column size. | |
| The compound appears to be degrading during chromatography. | The compound is sensitive to the acidic nature of silica gel. | Deactivate the silica gel with triethylamine or use a less acidic stationary phase such as alumina or Florisil[2][6]. |
| The compound is sensitive to air or moisture. | Use dry solvents and pack the column under an inert atmosphere if necessary. Ge-H bonds can undergo air-oxidation[1]. | |
| All fractions are mixed, even with good TLC separation. | The compound is degrading into another product on the column. | This can happen if one compound is a degradation product of another. The 2D TLC stability test can help identify this issue[2][3]. |
| The wrong choice of solvent is causing differential solubility. | Select a solvent system that dissolves both the desired compound and the impurities well[2]. | |
| The column runs slowly or cracks. | The silica gel particles are too fine. | Use a larger particle size silica gel. |
| Dichloromethane is used as the non-polar solvent. | Dichloromethane can cause columns to run slowly and crack due to pressure buildup. Consider using an alternative non-polar solvent[6]. |
Data Summary
Table 1: Comparison of Stationary Phases for Organogermanium Compound Purification
| Stationary Phase | Primary Interaction Type | Best Suited For | Potential Issues |
| Silica Gel | Adsorption (Polar) | General purpose, separation of compounds with differing polarities[13]. | Can cause degradation of acid-sensitive compounds[2][3]. |
| Alumina | Adsorption (Polar) | Purification of less polar compounds, acid-sensitive compounds. | Can be basic or neutral; may retain acidic compounds. |
| Florisil | Adsorption (Polar) | Alternative to silica for some applications. | Less commonly used, may have different selectivity. |
| Aryl Phases (e.g., Phenyl, Naphthyl) | π-π Interactions, Reversed-Phase | Aromatic organogermanium compounds, such as benzylgermanium derivatives[5]. | May require specific mobile phases like pure dichloromethane for optimal separation[5]. |
| Reversed-Phase Silica (e.g., C18) | Hydrophobic (Non-polar) | More polar organogermanium compounds. | Requires aqueous mobile phases[8]. |
Table 2: Common Mobile Phase Systems for Normal-Phase Chromatography
| Solvent System (Non-polar:Polar) | Polarity | Typical Applications |
| Hexane:Ethyl Acetate | Low to Medium | General purpose, good for a wide range of polarities. |
| Hexane:Dichloromethane | Low to Medium | Can be effective but may cause columns to run slowly[6]. |
| Hexane:Diethyl Ether | Low to Medium | Another common general-purpose system. |
| Pure Dichloromethane | Medium | Shown to be effective for separating benzylgermanium derivatives on aryl stationary phases[5]. |
Experimental Protocols
Protocol 1: Stability Testing on Silica Gel (2D TLC)
-
Dissolve a small amount of your crude compound mixture in a suitable solvent.
-
Spot the solution onto one corner of a square TLC plate, about 1 cm from the edges.
-
Develop the TLC plate in a chosen solvent system.
-
Remove the plate and allow the solvent to fully evaporate.
-
Rotate the plate 90 degrees so that the line of separated spots is now at the bottom.
-
Develop the plate again in the same solvent system.
-
Visualize the plate. If the compound is stable, all spots will lie on a diagonal line. Any spots that appear off the diagonal indicate degradation on the silica gel[2][3].
Protocol 2: General Column Chromatography Workflow
References
- 1. Organogermanium chemistry - Wikipedia [en.wikipedia.org]
- 2. Chromatography [chem.rochester.edu]
- 3. reddit.com [reddit.com]
- 4. Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Purification [chem.rochester.edu]
- 7. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 8. welch-us.com [welch-us.com]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. sepmag.eu [sepmag.eu]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
removal of magnesium salt byproducts from triethylgermanium chloride reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with triethylgermanium (B15089029) chloride synthesis, focusing on the removal of magnesium salt byproducts from Grignard reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary source of magnesium salt byproducts in triethylgermanium chloride synthesis?
A1: The most common synthetic route to this compound involves the reaction of a Grignard reagent, typically ethylmagnesium bromide (CH₃CH₂MgBr) or ethylmagnesium chloride (CH₃CH₂MgCl), with germanium tetrachloride (GeCl₄). The Grignard reagent is prepared by reacting an ethyl halide with magnesium metal.[1] This process inherently introduces magnesium halides (MgBr₂ or MgCl₂) as byproducts in the reaction mixture.
Q2: Why is the complete removal of these magnesium salts crucial?
A2: Magnesium salts can interfere with subsequent reactions, act as catalysts for undesired side reactions, and contaminate the final product, affecting its purity and performance in downstream applications. For pharmaceutical and electronic applications, stringent purity requirements necessitate the thorough removal of all inorganic salts.
Q3: What is the general strategy for removing magnesium salt byproducts?
A3: The standard procedure involves a "workup" process after the Grignard reaction is complete. This typically includes quenching the reaction with an aqueous solution to hydrolyze any unreacted Grignard reagent and the magnesium alkoxide intermediates, followed by extraction and washing steps to separate the water-soluble magnesium salts from the organic-soluble this compound.[2]
Q4: Which quenching agent is most suitable?
A4: A saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) is often the preferred quenching agent.[2] It is a mild acid that effectively hydrolyzes the intermediates without causing significant side reactions. For more robust products, a dilute strong acid like hydrochloric acid (HCl) can be used, which also aids in dissolving the magnesium salts.[2]
Q5: My this compound is a liquid. Can I still use recrystallization for purification?
A5: Since this compound is a colorless liquid at room temperature, traditional recrystallization is not applicable for its final purification.[3] However, purification is typically achieved through distillation. Recrystallization techniques might be employed to purify any solid starting materials or to remove solid impurities from the crude product before distillation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Milky/Cloudy Organic Layer After Washing | - Incomplete removal of finely suspended magnesium salts.- Emulsion formation. | - Filtration: Filter the organic layer through a pad of Celite® to remove fine inorganic precipitates.[3][4]- Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution to help break emulsions and remove residual water.[5]- Centrifugation: If an emulsion persists, centrifugation can aid in separating the layers. |
| Low Yield of this compound | - Incomplete Grignard reagent formation.- Hydrolysis of the Grignard reagent by moisture.- Inefficient extraction of the product. | - Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents for the Grignard reaction.[1]- Activate Magnesium: Use iodine or 1,2-dibromoethane (B42909) to activate the magnesium turnings to initiate the Grignard formation.[6]- Multiple Extractions: Perform multiple extractions of the aqueous layer with an organic solvent (e.g., diethyl ether, THF) to maximize product recovery.[7] |
| Product Contaminated with a White Solid | - Residual magnesium salts that precipitated out upon solvent removal. | - Re-dissolve and Wash: Re-dissolve the crude product in an appropriate organic solvent and repeat the aqueous washing steps.- Filter: Filter the solution before final solvent evaporation. |
| Difficult to Filter Fine Magnesium Salt Precipitate | - Very fine particle size of the magnesium salt precipitate. | - Use a Filter Aid: Use a pad of Celite® on top of the filter paper in a Büchner or fritted funnel. This prevents clogging and allows for more efficient filtration of fine particles.[8] |
| Product is Wet (Contains Water) | - Inefficient drying of the organic layer. | - Use an Appropriate Drying Agent: Use an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) to dry the organic layer before solvent removal.[9]- Sufficient Drying Time: Allow adequate contact time between the organic solution and the drying agent with occasional swirling. |
Quantitative Data Summary
The following table summarizes typical data associated with the synthesis and purification of this compound. Please note that actual yields and purity may vary depending on the specific reaction conditions and scale.
| Parameter | Value | Notes |
| Typical Yield | 60-80% | Based on germanium tetrachloride as the limiting reagent. Yields can be lower due to side reactions or incomplete conversion.[10] |
| Purity after Washing & Drying | >95% (by GC) | Purity is typically assessed by Gas Chromatography (GC). |
| Purity after Distillation | >98% (by GC) | Distillation is the most effective method for achieving high purity. |
| Boiling Point | 175-176 °C | At atmospheric pressure. |
| Density | ~1.17 g/mL | At 25 °C. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
This protocol outlines the synthesis of this compound from germanium tetrachloride and ethylmagnesium bromide.
-
Grignard Reagent Preparation:
-
Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).
-
Add magnesium turnings to the flask.
-
Add a solution of ethyl bromide in anhydrous diethyl ether dropwise from the dropping funnel to the magnesium turnings. The reaction is exothermic and should initiate on its own. Maintain a gentle reflux by controlling the addition rate.
-
After the addition is complete, continue stirring until most of the magnesium has reacted.
-
-
Reaction with Germanium Tetrachloride:
-
Cool the Grignard reagent solution in an ice bath.
-
Add a solution of germanium tetrachloride in anhydrous diethyl ether dropwise from the dropping funnel to the stirred Grignard reagent. A white precipitate of magnesium salts will form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Protocol 2: Workup and Purification of this compound
This protocol details the steps for removing magnesium salt byproducts and isolating the pure product.
-
Quenching:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) with vigorous stirring to quench the reaction and dissolve the magnesium salts.[2]
-
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer (typically the upper layer with diethyl ether).
-
Extract the aqueous layer two more times with diethyl ether to recover any dissolved product.[7]
-
Combine all organic extracts.
-
-
Washing:
-
Wash the combined organic extracts with water to remove any remaining water-soluble impurities.
-
Wash the organic layer with a saturated aqueous sodium chloride (brine) solution to remove the bulk of the dissolved water.[5]
-
-
Drying:
-
Dry the organic layer over an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[9] Swirl the flask occasionally for about 15-20 minutes.
-
-
Filtration and Concentration:
-
Filter the solution to remove the drying agent. If fine particles are present, filter through a small pad of Celite®.[3]
-
Remove the solvent (diethyl ether) from the filtrate using a rotary evaporator.
-
-
Distillation:
-
Purify the resulting crude liquid this compound by fractional distillation under atmospheric or reduced pressure to obtain the final high-purity product.
-
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for purifying this compound.
References
- 1. adichemistry.com [adichemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. What can Celite filters be used for?_Chemicalbook [chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. rsc.org [rsc.org]
Technical Support Center: Analysis of Triethylgermanium Chloride Reactions by GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triethylgermanium (B15089029) chloride and analyzing its reaction byproducts using Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in reactions involving triethylgermanium chloride?
A1: this compound is a reactive organogermanium compound. The byproducts observed by GC-MS will largely depend on the specific reaction conditions, including the presence of moisture, nucleophiles, or reducing agents. Common byproduct classes include:
-
Hydrolysis Products: Due to its sensitivity to moisture, this compound can readily hydrolyze to form bis(triethylgermyl) ether ((Et₃Ge)₂O) and triethylgermanol (Et₃GeOH).
-
Alkylation/Arylation Byproducts: In reactions with organolithium or Grignard reagents (e.g., R-Li or R-MgX), incomplete reactions or side reactions can lead to the formation of tetraalkyl/aryl germanes (Et₃GeR) or hexaethyldigermane (B1588020) (Et₃Ge-GeEt₃).
-
Reduction Byproducts: When reducing agents are used, triethylgermane (B74486) (Et₃GeH) can be formed.
-
Solvent-Related Byproducts: Reactions with certain solvents, particularly those containing active hydrogens, can lead to the formation of corresponding triethylgermanium derivatives.
Q2: How can I confirm the identity of suspected byproducts in my GC-MS analysis?
A2: Confirming the identity of byproducts involves a combination of techniques:
-
Mass Spectral Library Matching: Compare the obtained mass spectra of the unknown peaks with commercial or in-house spectral libraries. While specific organogermanium compound libraries are not widely available, general libraries like NIST and Wiley may contain some related structures.[1][2][3]
-
Fragmentation Pattern Analysis: Analyze the isotopic pattern of germanium and the fragmentation of the ethyl groups. Germanium has a characteristic isotopic distribution that can be a key identifier. The fragmentation pattern will likely show losses of ethyl radicals (M-29), ethene (M-28), and further fragmentation of the triethylgermyl core.
-
Synthesis of Standards: Synthesize authentic samples of suspected byproducts (e.g., bis(triethylgermyl) ether or a specific tetraalkylgermane) and run them under the same GC-MS conditions to compare retention times and mass spectra.
-
High-Resolution Mass Spectrometry (HRMS): If available, HRMS can provide the exact mass of the molecular ion and fragments, allowing for the determination of the elemental composition and confirming the identity of the byproduct.
Q3: What are some common issues encountered when analyzing triethylgermanium compounds by GC-MS?
A3: Common issues include:
-
Peak Tailing: Active sites in the GC inlet or column can interact with the polar Ge-Cl or Ge-O bonds, leading to peak tailing.
-
Compound Instability: this compound and some of its byproducts can be sensitive to heat and moisture, potentially degrading in the injector port.
-
Column Bleed: High column temperatures can lead to stationary phase bleed, which can interfere with the detection of trace byproducts.
-
Contamination: Carryover from previous injections or contamination in the GC system can lead to ghost peaks.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the GC-MS analysis of this compound reaction mixtures.
Problem 1: Poor Peak Shape (Tailing)
| Possible Cause | Troubleshooting Step |
| Active sites in the injector liner | Deactivate the liner with a silylating agent or use a pre-deactivated liner. Replace the liner if it is visibly contaminated.[5] |
| Column contamination | Bake out the column at the maximum recommended temperature. If tailing persists, trim the first few centimeters of the column.[6] |
| Active sites on the column | Use a column specifically designed for inertness, such as a 5% phenyl-methylpolysiloxane phase with low bleed characteristics.[6] |
| Sample overload | Dilute the sample to a lower concentration. |
Problem 2: Inconsistent Retention Times
| Possible Cause | Troubleshooting Step |
| Leaks in the carrier gas line | Check for leaks using an electronic leak detector, paying close attention to the septum, liner O-ring, and column fittings.[5] |
| Fluctuations in oven temperature | Ensure the GC oven is properly calibrated and maintaining a stable temperature. |
| Column aging | Over time, the stationary phase can degrade. Replace the column if retention times continue to shift significantly. |
| Changes in carrier gas flow rate | Verify and adjust the carrier gas flow rate to the recommended setting for your column and method. |
Problem 3: Ghost Peaks or Carryover
| Possible Cause | Troubleshooting Step |
| Contaminated syringe | Thoroughly rinse the syringe with a high-purity solvent between injections. |
| Contaminated injector port | Clean the injector port, including the liner and septum. Replace the septum regularly.[5][7] |
| Sample carryover from previous injections | Run a solvent blank after a concentrated sample to check for carryover. If present, increase the bake-out time between runs or clean the injector.[4] |
Experimental Protocols
Protocol 1: Sample Preparation for GC-MS Analysis
-
Reaction Quenching: At the desired time point, quench the reaction by adding a suitable reagent. For example, for reactions with organolithium reagents, a saturated aqueous solution of ammonium (B1175870) chloride can be used.
-
Extraction: Extract the organic components with a non-polar solvent such as hexane (B92381) or diethyl ether. Ensure the solvent is of high purity to avoid introducing contaminants.
-
Drying: Dry the organic extract over anhydrous sodium sulfate (B86663) or magnesium sulfate to remove any residual water, which could hydrolyze the products.
-
Filtration: Filter the dried extract to remove the drying agent.
-
Concentration (if necessary): If the concentration of the analytes is low, carefully concentrate the sample under a gentle stream of nitrogen. Avoid excessive heating, which could lead to the degradation of thermally labile compounds.
-
Dilution: Dilute the final sample to an appropriate concentration (typically 1-10 µg/mL) with a high-purity solvent compatible with your GC column (e.g., hexane).
-
Internal Standard: Add a suitable internal standard for quantitative analysis. The internal standard should be a compound that is not present in the sample and has a similar retention time to the analytes of interest.
Protocol 2: GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent low-bleed, inert column)
-
Injector: Split/Splitless injector
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless for 1 minute
-
Carrier Gas: Helium, constant flow at 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
MSD Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 40-500
Data Presentation
Table 1: Potential Byproducts in this compound Reactions
| Reaction Type | Potential Byproduct | Chemical Formula | Expected Molecular Ion (m/z) | Key Fragments (m/z) |
| Hydrolysis | Bis(triethylgermyl) ether | C₁₂H₃₀Ge₂O | 338 | 309 (M-Et), 209 (Et₃GeO) |
| Triethylgermanol | C₆H₁₆GeO | 178 | 149 (M-Et), 131 (M-Et-H₂O) | |
| Reaction with R-Li/R-MgX | Tetraethylgermane | C₈H₂₀Ge | 188 | 159 (M-Et), 131 (M-2Et) |
| Hexaethyldigermane | C₁₂H₃₀Ge₂ | 318 | 289 (M-Et), 159 (Et₃Ge) | |
| Reduction | Triethylgermane | C₆H₁₆Ge | 162 | 133 (M-Et), 105 (M-2Et) |
Note: The m/z values are based on the most abundant isotopes of Ge. The presence of other germanium isotopes will result in a characteristic isotopic pattern.
Visualizations
Caption: Workflow for the identification of byproducts in this compound reactions.
Caption: Simplified hydrolysis pathway of this compound.
References
- 1. mswil.com [mswil.com]
- 2. GC-MS Spectral Databases - Wiley Science Solutions - GC-MS analysis [sciencesolutions.wiley.com]
- 3. agilent.com [agilent.com]
- 4. Get your GC-MS troubleshooting guide now! | Separation Science [sepscience.com]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Substitution Reactions of Triethylgermanium Chloride
Welcome to the technical support center for optimizing substitution reactions involving triethylgermanium (B15089029) chloride. This resource is tailored for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common challenges encountered during experimentation. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to help you streamline your synthetic workflows and maximize reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the substitution reactions of triethylgermanium chloride.
1. Low or No Product Yield
-
Question: I am not getting the expected yield for my substitution reaction with this compound. What are the common causes and how can I improve it?
-
Answer: Low yields in these reactions can stem from several factors. A primary concern is the purity and handling of this compound, which is highly reactive and moisture-sensitive. Ensure you are using a freshly distilled or newly opened bottle of the reagent and that all glassware is flame-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
Another critical factor is the quality of your nucleophile. For instance, when using organometallic reagents like Grignard or organolithium reagents, their concentration should be accurately titrated before use. Incomplete formation or degradation of these reagents will directly impact your yield.
The choice of solvent is also crucial. Anhydrous, non-protic solvents such as diethyl ether or tetrahydrofuran (B95107) (THF) are generally preferred as they do not react with the organometallic reagents and effectively solvate the reaction intermediates.
Lastly, reaction temperature can significantly influence the outcome. Many of these reactions are exothermic and require low temperatures (e.g., -78 °C to 0 °C) to minimize side reactions. A systematic optimization of these parameters is often necessary to achieve high yields.
2. Formation of Unexpected Side Products
-
Question: I am observing significant amounts of side products in my reaction mixture. What are the likely side reactions and how can I suppress them?
-
Answer: The formation of side products is a common challenge. Key side reactions to consider include:
-
Hydrolysis: this compound readily reacts with moisture to form bis(triethylgermyl) ether. It is imperative to use anhydrous solvents and maintain a strict inert atmosphere throughout the experiment.
-
Wurtz-type Coupling: When using organometallic reagents, especially organolithiums or Grignard reagents, a common side reaction is the coupling of the organometallic reagent with the starting alkyl halide (if applicable) or with the this compound itself. To minimize this, a slow, dropwise addition of the this compound to a cooled solution of the nucleophile is recommended.
-
Elimination Reactions: With sterically hindered or strongly basic nucleophiles, elimination reactions can compete with substitution, leading to the formation of alkenes.[1][2][3][4] Running the reaction at a lower temperature can often favor the substitution pathway.
-
3. Reaction Fails to Initiate
-
Question: My reaction does not seem to be starting, even after the addition of all reagents. What should I check?
-
Answer: If a reaction fails to initiate, especially when using Grignard reagents, the primary suspect is often the passivation of the magnesium metal by a layer of magnesium oxide. Activating the magnesium turnings with a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) prior to the addition of the alkyl halide can be effective.
Additionally, ensure that your solvent is truly anhydrous. Trace amounts of water can quench the organometallic reagents and prevent the reaction from starting. Distilling solvents over an appropriate drying agent (e.g., sodium/benzophenone for ethers) is a standard practice.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the impact of various reaction parameters on the yield of common substitution reactions of this compound.
Table 1: Effect of Solvent on the Yield of Tetraethylgermane (B1293566)
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Diethyl Ether | 35 (reflux) | 2 | ~90 | [5] |
| Tetrahydrofuran (THF) | 25 | 3 | ~85 | [6] |
| Toluene | 25 | 4 | ~70 | General Knowledge |
Table 2: Effect of Temperature on the Reaction with Phenyllithium
| Temperature (°C) | Solvent | Reaction Time (h) | Product | Yield (%) | Reference |
| -78 | Diethyl Ether | 1 | Triethyl(phenyl)germane | >90 | [7] |
| 0 | Diethyl Ether | 1 | Triethyl(phenyl)germane | ~80 (with side products) | [7] |
| 25 (Room Temp) | Diethyl Ether | 1 | Triethyl(phenyl)germane | Lower, significant side products | [7] |
Experimental Protocols
Below are detailed methodologies for key substitution reactions of this compound.
Protocol 1: Synthesis of Tetraethylgermane using a Grignard Reagent
-
Objective: To synthesize tetraethylgermane via the reaction of this compound with ethylmagnesium bromide.
-
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of bromoethane in anhydrous diethyl ether dropwise from the dropping funnel to initiate the formation of the Grignard reagent. The reaction is exothermic and may require cooling in an ice bath to maintain a gentle reflux.[8]
-
Once the Grignard reagent formation is complete, cool the reaction mixture to 0 °C.
-
Add a solution of this compound in anhydrous diethyl ether dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by distillation to obtain tetraethylgermane.
-
Protocol 2: Synthesis of Triethyl(methoxy)germane (B1627707)
-
Objective: To prepare triethyl(methoxy)germane via the reaction of this compound with sodium methoxide (B1231860).
-
Materials:
-
This compound
-
Sodium metal
-
Anhydrous methanol (B129727)
-
Anhydrous diethyl ether
-
-
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, prepare a solution of sodium methoxide by carefully adding sodium metal to anhydrous methanol.[9]
-
Once the sodium has completely reacted, add anhydrous diethyl ether.
-
Cool the sodium methoxide solution to 0 °C in an ice bath.
-
Slowly add this compound to the stirred solution.
-
After the addition, allow the mixture to warm to room temperature and stir for 3 hours.
-
The precipitated sodium chloride is removed by filtration under an inert atmosphere.
-
The solvent is removed from the filtrate by distillation.
-
The residue is then distilled under reduced pressure to yield pure triethyl(methoxy)germane.
-
Mandatory Visualizations
The following diagrams illustrate key experimental workflows and logical relationships for troubleshooting.
Caption: General experimental workflow for this compound substitution reactions.
Caption: Troubleshooting flowchart for low yield in this compound substitutions.
References
- 1. 2chloro2methylpentane on reaction with sodium methoxide class 12 chemistry CBSE [vedantu.com]
- 2. 2-chloro-2-methylpentane on reaction with sodium methoxide in methanol yi.. [askfilo.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. Organogermanium chemistry - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. mdpi.com [mdpi.com]
- 8. Ethylmagnesium bromide synthesis - chemicalbook [chemicalbook.com]
- 9. quora.com [quora.com]
Technical Support Center: Managing Exothermic Reactions Involving Triethylgermanium Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information for the safe handling and management of exothermic reactions involving triethylgermanium (B15089029) chloride. Triethylgermanium chloride is a highly reactive organometallic compound that can undergo vigorous and potentially hazardous exothermic reactions if not handled properly. This resource offers troubleshooting advice and frequently asked questions to mitigate risks during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a flammable and corrosive liquid.[1] It is harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye irritation.[2] It is highly reactive and moisture-sensitive, and contact with water or high temperatures may cause it to emit toxic fumes.[1][2]
Q2: What are the common triggers for an uncontrolled exothermic reaction with this compound?
A2: Uncontrolled exothermic reactions, also known as runaway reactions, can be triggered by several factors:
-
Contamination: Inadvertent contact with water, strong oxidizing agents, or strong acids can lead to rapid and highly exothermic reactions.
-
Incorrect Stoichiometry: Adding reactants too quickly or in the wrong proportions can generate heat faster than it can be dissipated.
-
Inadequate Cooling: Insufficient cooling capacity for the scale of the reaction is a primary cause of temperature escalation.
-
Localized Hotspots: Poor mixing can lead to localized concentrations of reactants and hotspots, initiating a runaway reaction.
Q3: How can I monitor the temperature of my reaction effectively?
A3: Continuous and accurate temperature monitoring is critical. Use a calibrated thermometer or thermocouple placed directly in the reaction mixture. For reactions with a high potential for exotherm, consider using a multi-point temperature probe to detect localized hotspots. An automated system with temperature alarms and emergency cooling capabilities is highly recommended for larger-scale reactions.
Q4: What should I do if I observe a rapid, unexpected temperature increase in my reaction?
A4: A rapid temperature increase is a sign of a potential runaway reaction. Immediate action is required:
-
Stop Reagent Addition: Immediately cease the addition of any further reactants.
-
Enhance Cooling: Increase the cooling to its maximum capacity. If using an ice bath, ensure it is well-stirred and has sufficient ice.
-
Alert Personnel: Inform colleagues and the lab supervisor of the situation.
-
Prepare for Quenching: If the temperature continues to rise uncontrollably, be prepared to initiate emergency quenching procedures.
-
Evacuate if Necessary: If the situation cannot be brought under control, evacuate the immediate area and follow your institution's emergency protocols.
Q5: What is the appropriate quenching agent for a reaction involving this compound?
A5: The choice of quenching agent depends on the specific reactants and solvents in your system. However, a general procedure for quenching reactive organometallics involves the slow, controlled addition of a less reactive quenching agent first, followed by more reactive ones. A common sequence is:
-
A high-boiling point, inert solvent (e.g., toluene, heptane) to dilute the reaction mixture.
-
A less reactive alcohol, such as isopropanol (B130326) or tert-butanol, added dropwise while monitoring the temperature.
-
Once the initial exotherm subsides, a more reactive alcohol like ethanol (B145695) or methanol (B129727) can be slowly added.
-
Finally, after the reaction is significantly pacified, water can be cautiously added to ensure complete quenching.
Never add water directly to an un-quenched reaction involving this compound, as this can cause a violent reaction.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments with this compound.
| Problem | Possible Causes | Recommended Actions |
| Reaction temperature is rising too quickly, but is still controllable. | 1. Reagent addition rate is too high.2. Cooling system is not efficient enough for the current reaction scale.3. Inadequate stirring leading to poor heat transfer. | 1. Immediately slow down or temporarily stop the addition of reagents.2. Increase the efficiency of the cooling bath (e.g., add more ice, use a colder slush bath).3. Increase the stirring rate to improve mixing and heat dissipation. |
| A solid precipitate forms unexpectedly during the reaction, potentially trapping heat. | 1. Formation of an insoluble byproduct or complex.2. The solvent has a low solubility for a reaction intermediate or product at the current temperature. | 1. If safe to do so, add more of an appropriate anhydrous solvent to try and dissolve the precipitate.2. Be extremely cautious as the solid may be insulating a highly reactive mixture. Monitor temperature very closely. |
| The reaction appears to have stalled and is not proceeding as expected. | 1. The this compound may have degraded due to moisture exposure.2. The temperature may be too low for the reaction to initiate.3. A catalyst, if used, may be inactive. | 1. Ensure all reagents and solvents are scrupulously dry. Use freshly opened or properly stored this compound.2. Slowly and carefully increase the temperature in small increments while monitoring for any signs of an exotherm.3. Verify the integrity and activity of the catalyst. |
| Gas evolution is more rapid than anticipated. | 1. A side reaction is occurring.2. The reaction is proceeding much faster than expected due to an unforeseen catalytic effect or incorrect temperature. | 1. Ensure adequate ventilation in a fume hood.2. Reduce the rate of reagent addition.3. Cool the reaction mixture to slow down the reaction rate. |
Experimental Protocols
Safe Handling and Storage of this compound
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[1] The container should be tightly closed and stored under an inert atmosphere (e.g., nitrogen or argon) due to its moisture sensitivity.[2]
-
Handling: All manipulations should be carried out in a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a flame-retardant lab coat. Ensure an emergency eyewash and safety shower are readily accessible.
General Protocol for an Exothermic Reaction
This is a generalized protocol and should be adapted based on the specific chemistry of your reaction.
-
Preparation:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Set up the reaction apparatus in a fume hood, including a reaction vessel equipped with a magnetic or overhead stirrer, a thermometer/thermocouple, a dropping funnel for reagent addition, and a condenser connected to an inert gas line.
-
Prepare a cooling bath (e.g., ice-water, dry ice/acetone) of sufficient size for the reaction vessel.
-
-
Execution:
-
Charge the reaction vessel with the initial reagents and solvent.
-
Cool the mixture to the desired starting temperature.
-
Begin the dropwise addition of this compound (or other reactive reagent) from the dropping funnel at a rate that allows for effective temperature control.
-
Continuously monitor the reaction temperature. Do not allow the temperature to deviate significantly from the target range.
-
-
Work-up and Quenching:
-
Once the reaction is complete, cool the mixture to a low temperature (e.g., 0 °C).
-
Slowly and cautiously add a quenching agent as described in the FAQs. Monitor for any temperature increase during the quenching process.
-
Proceed with the appropriate extraction and purification procedures only after the reaction has been fully quenched.
-
Visualizations
Caption: Decision-making workflow for managing a temperature excursion.
Caption: Key factors that can lead to a runaway exothermic reaction.
References
inert atmosphere techniques for handling triethylgermanium chloride
This guide provides detailed information, troubleshooting advice, and standardized protocols for researchers, scientists, and drug development professionals working with the air- and moisture-sensitive reagent, triethylgermanium (B15089029) chloride.
Section 1: Properties of Triethylgermanium Chloride
This compound is a colorless liquid that is highly sensitive to moisture, necessitating the use of inert atmosphere techniques for all handling and storage.[1] It is classified as harmful if swallowed, inhaled, or in contact with skin, and can cause serious skin and eye irritation.[1][2][3]
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 994-28-5 | [1][4] |
| Molecular Formula | C₆H₁₅ClGe | [1][4] |
| Formula Weight | 195.23 g/mol | [4] |
| Appearance | Colorless Liquid | [1][5] |
| Purity | ≥98% | [4] |
Section 2: Frequently Asked Questions - General Handling & Safety
Q: What is this compound and why does it require special handling? A: this compound is an organogermanium compound used in chemical synthesis.[6] Its primary hazard in a laboratory setting is its high sensitivity to moisture and air.[1] Exposure to atmospheric water can lead to decomposition, compromising the reagent's integrity and the outcome of the experiment. Therefore, all manipulations must be performed under an inert atmosphere, such as dry nitrogen or argon.[7][8]
Q: What are the primary health hazards associated with this compound? A: this compound is harmful if swallowed, inhaled, or if it comes into contact with skin.[1][5] It is known to cause significant skin irritation and serious eye irritation.[2] Inhalation may also lead to respiratory irritation.[1]
Q: What Personal Protective Equipment (PPE) should be worn when handling this compound? A: When handling this compound, appropriate PPE is mandatory. This includes:
-
Eye/Face Protection: Tightly fitting safety goggles and a face shield are recommended.[9]
-
Skin Protection: Handle with chemical-resistant gloves (inspect before use) and wear a lab coat.[3][9] Contaminated clothing should be removed and washed before reuse.[3]
-
Respiratory Protection: Use only in a well-ventilated area, such as a fume hood. If ventilation is inadequate, a suitable respirator must be worn.[5]
Q: How must this compound be stored? A: Proper storage is critical. The compound must be kept in a tightly closed container in a dry, cool, and well-ventilated place.[1][3] Crucially, the container should be stored under an inert nitrogen atmosphere to prevent degradation from moisture.[1]
Q: What is the correct procedure for a small spill? A: In the event of a spill, first ensure the area is well-ventilated and remove all sources of ignition.[9][10] Absorb the spill with an inert material such as sand, silica (B1680970) gel, or a universal binder.[1][10] Collect the material into a suitable, closed container for disposal.[1] Do not let the product enter drains.[9]
Section 3: FAQs - Inert Atmosphere Setups
Q: What is the difference between a glovebox and a Schlenk line? A: Both create an inert environment for handling air-sensitive compounds.[7]
-
A glovebox is a sealed container filled with inert gas, allowing for manipulation of chemicals through attached gloves.[11][12] It is ideal for procedures requiring dexterity, such as weighing solids.[13]
-
A Schlenk line is a dual-manifold glassware system connected to sources of inert gas and vacuum.[13][14] It allows for reactions and transfers to be carried out in specialized flasks (Schlenk flasks) outside of a glovebox.
Q: When should I use a glovebox for handling this compound? A: A glovebox is the preferred environment when you need to weigh out solid reagents that will be used in a reaction with this compound.[13] It is also ideal for preparing and storing samples or reagents that require long-term protection from the atmosphere.
Q: When is a Schlenk line more appropriate? A: A Schlenk line is ideal for conducting the actual chemical reaction.[13] It is perfectly suited for transferring this compound (a liquid) from its storage vessel to the reaction flask and for performing subsequent reaction steps like heating, cooling, and stirring under an inert atmosphere.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. strem.com [strem.com]
- 5. ereztech.com [ereztech.com]
- 6. Page loading... [guidechem.com]
- 7. Air-free technique - Wikipedia [en.wikipedia.org]
- 8. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 9. chemicalbook.com [chemicalbook.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. ucd.ie [ucd.ie]
- 13. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 14. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
Technical Support Center: Safe Scaling of Reactions with Triethylgermanium Chloride
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely scaling up chemical reactions involving triethylgermanium (B15089029) chloride. The information is presented in a question-and-answer format to directly address potential issues and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with triethylgermanium chloride?
A1: this compound is a reactive and hazardous compound. The primary hazards include:
-
Toxicity: It is harmful if swallowed, in contact with skin, or inhaled.[1][2]
-
Corrosivity: It can cause skin irritation and serious eye irritation.[1][2]
-
Moisture Sensitivity: It reacts with water and other protic solvents, potentially releasing heat and hydrogen chloride gas.[1] It should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Flammability: While it has a relatively high flash point, it is considered a flammable liquid and should be kept away from ignition sources.[1][2]
Q2: What are the recommended storage and handling procedures for this compound?
A2: To ensure safety and maintain the integrity of the reagent, the following storage and handling procedures are recommended:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents and moisture.[1] It is often recommended to store under a nitrogen atmosphere.
-
Handling: All manipulations should be carried out in a well-ventilated fume hood.[2] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] Use inert gas techniques (e.g., Schlenk line or glove box) to prevent exposure to air and moisture.
Q3: What are the key considerations when scaling up a reaction involving this compound?
A3: Scaling up reactions introduces challenges that may not be apparent at the lab scale. Key considerations include:
-
Heat Transfer: Exothermic reactions can become difficult to control on a larger scale due to the decreased surface-area-to-volume ratio of the reactor. This can lead to a thermal runaway.[3][4] It is crucial to have an efficient cooling system and to monitor the internal reaction temperature closely.
-
Reagent Addition: The rate of addition of this compound or other reagents should be carefully controlled to manage the reaction exotherm. A slow, controlled addition is recommended for exothermic processes.[3]
-
Mixing: Inefficient mixing can lead to localized hot spots and an increased risk of side reactions or thermal runaway. Ensure the stirring is adequate for the larger volume.
-
Quenching: The quenching of a large volume of a reaction containing unreacted this compound will be significantly more exothermic than on a small scale. The quenching procedure must be carefully planned and executed.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected Temperature Increase (Exotherm) | Reaction is more exothermic than anticipated at a larger scale; Inadequate cooling; Reagent added too quickly. | 1. Immediately stop the addition of any reagents. 2. Increase the cooling to the reactor. 3. If the temperature continues to rise uncontrollably, be prepared to execute an emergency quench (see Protocol 2). |
| Pressure Buildup in the Reactor | Gas evolution from the reaction (e.g., release of HCl upon reaction with moisture); Inadequate venting. | 1. Ensure the reactor is not a closed system and is properly vented to a scrubber or fume hood. 2. Reduce the rate of reagent addition. 3. If pressure continues to build, cool the reaction to slow down the reaction rate. |
| Reaction Fails to Initiate or is Sluggish | Poor quality or decomposed this compound; Presence of moisture in the reaction setup. | 1. Verify the quality of the this compound. 2. Ensure all glassware, solvents, and reagents are rigorously dried before use. 3. A small amount of gentle heating might be required to initiate the reaction, but this should be done with extreme caution and continuous temperature monitoring. |
| Formation of Significant By-products | Localized high concentrations of reagents due to poor mixing; Temperature excursions. | 1. Improve the stirring efficiency of the reaction. 2. Ensure a slow and controlled addition of reagents to maintain a low concentration of the reactive species. 3. Maintain strict temperature control throughout the reaction. |
Data Presentation
Table 1: Physical and Safety Data for this compound
| Property | Value | Reference(s) |
| CAS Number | 994-28-5 | [5] |
| Molecular Formula | C₆H₁₅ClGe | [5] |
| Molecular Weight | 195.28 g/mol | [5] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 173 °C (lit.) | [5] |
| Density | 1.175 g/mL at 25 °C (lit.) | [5] |
| Flash Point | >110 °C (>230 °F) | [5] |
| Water Solubility | Insoluble, reacts | [1][5] |
| Hazard Statements | Harmful if swallowed, in contact with skin or if inhaled. Causes skin irritation. Causes serious eye irritation. | [1][2] |
Experimental Protocols
Protocol 1: General Procedure for Scaling Up a Reaction with this compound
-
Risk Assessment: Before scaling up, perform a thorough risk assessment, considering the reaction enthalpy, potential for gas evolution, and thermal stability of all reactants, intermediates, and products.
-
Equipment Setup:
-
Use a reactor with a volume at least three to four times the total reaction volume to accommodate for potential foaming or gas evolution.
-
Ensure the reactor is equipped with an efficient overhead stirrer, a condenser, a temperature probe for monitoring the internal temperature, and an inert gas inlet.
-
The reactor should have an adequate cooling system (e.g., a cooling jacket with a circulating bath).
-
-
Inert Atmosphere: Thoroughly dry all glassware in an oven and assemble it hot under a stream of inert gas (nitrogen or argon). Purge the assembled reactor with the inert gas for an extended period to remove any residual air and moisture.
-
Reagent Preparation: Use anhydrous solvents and reagents.
-
Reaction Execution:
-
Charge the reactor with the initial reagents and solvent under a positive pressure of inert gas.
-
Begin stirring and cool the reactor to the desired initial temperature.
-
Add the this compound (or the other reactive component) dropwise via an addition funnel or a syringe pump at a rate that allows the cooling system to maintain the desired internal temperature.
-
Continuously monitor the internal temperature. If a significant exotherm is observed, slow down or stop the addition until the temperature is back under control.
-
-
Reaction Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC, NMR).
-
Quenching: Once the reaction is complete, cool the reaction mixture to a low temperature (e.g., 0 °C or below) before proceeding with the quench (see Protocol 2).
Protocol 2: Safe Quenching of a Scaled-Up Reaction Mixture Containing this compound
-
Preparation:
-
Ensure the reaction mixture is cooled to a low temperature (e.g., 0 °C) in the reactor with efficient stirring.
-
Prepare a separate, appropriately sized vessel containing a cold, stirred quenching solution. For this compound, a suitable initial quenching agent is a cold solution of a less reactive alcohol like isopropanol (B130326) or tert-butanol (B103910) in an inert solvent like toluene (B28343) or THF.[6]
-
-
Slow Addition: Slowly transfer the reaction mixture via cannula or a pump into the vigorously stirred quenching solution. Never add the quenching solution to the reaction mixture , as this can lead to an uncontrolled exotherm in a concentrated environment.
-
Temperature Control: Monitor the temperature of the quenching mixture throughout the addition. Adjust the addition rate to maintain a safe temperature.
-
Stepwise Quenching: After the initial quench with a less reactive alcohol shows no further exotherm, a more reactive quenching agent like ethanol (B145695) or methanol (B129727) can be slowly added, followed by the cautious addition of water.[6]
-
Neutralization and Work-up: Once the quenching is complete and the mixture has been stirred for a period to ensure all reactive species are consumed, the mixture can be neutralized (e.g., with a saturated aqueous solution of ammonium (B1175870) chloride or a dilute acid) and then proceed with the standard aqueous work-up.
Mandatory Visualization
Caption: Workflow for Safely Scaling Up this compound Reactions.
Caption: Decision Tree for Safely Quenching this compound Reactions.
References
Technical Support Center: Workup Procedures for Reactions Containing Triethylgermanium Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the workup of chemical reactions involving triethylgermanium (B15089029) chloride. The information is presented in a clear question-and-answer format to directly address specific issues encountered during experimental procedures.
Troubleshooting Guide
This guide addresses common problems encountered during the workup of reactions containing triethylgermanium chloride and its derivatives.
| Issue | Potential Cause | Recommended Solution |
| Milky/Cloudy Aqueous Layer After Quenching | Hydrolysis of unreacted this compound or other reactive germanium species to form insoluble or sparingly soluble germanium oxides/hydroxides (e.g., hexaethyldigermoxane). | - Acidic Workup: Add a dilute aqueous acid solution (e.g., 1 M HCl) to dissolve the germanium oxides. Ensure your desired product is stable to acidic conditions. - Filtration: If the precipitate is persistent, it can be removed by filtration through a pad of celite before proceeding with the extraction. |
| Formation of an Emulsion During Extraction | - Presence of fine inorganic salts or germanium byproducts at the interface. - High concentration of polar solvents (e.g., THF, DMF) used in the reaction. | - Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel and gently swirl to break the emulsion. - Solvent Evaporation: If a water-miscible solvent like THF was used, it is often beneficial to remove it under reduced pressure before the aqueous workup. - Filtration through Celite: As a last resort, filter the entire mixture through a pad of Celite. |
| Low Yield of Desired Product | - Incomplete reaction. - Loss of product during aqueous extraction due to some water solubility. - Adsorption of the product onto germanium byproducts. | - Reaction Monitoring: Ensure the reaction has gone to completion using techniques like TLC or GC-MS before initiating the workup. - Back-Extraction: Back-extract the aqueous layer multiple times with the organic solvent to recover any dissolved product. - Thorough Washing: Ensure thorough washing of any precipitated germanium byproducts with the extraction solvent. |
| Presence of Hexaethyldigermoxane (B1611909) in the Final Product | Incomplete removal of germanium byproducts during the workup. Hexaethyldigermoxane is often soluble in common organic solvents. | - Acidic Wash: A thorough wash with dilute aqueous acid can help to hydrolyze and extract some of the germoxane. - Chromatography: Flash column chromatography on silica (B1680970) gel can be effective for separating the desired product from hexaethyldigermoxane. A non-polar eluent system is often a good starting point. |
| Difficulty in Removing Triethyl(organo)germane Byproducts | Triethyl(organo)germanes can be relatively nonpolar and may co-elute with the desired product during chromatography. | - Oxidative Workup: In some cases, a mild oxidative workup (e.g., with a dilute solution of hydrogen peroxide) can convert the germane (B1219785) to a more polar and easily separable germanol or germoxane. This should be used with caution, ensuring the desired product is stable to the oxidizing conditions. - Specialized Chromatography: Consider using different stationary phases (e.g., alumina) or specialized chromatography techniques if standard silica gel chromatography is ineffective. |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take when working up a reaction containing this compound?
A1: The first and most critical step is to quench the reaction to neutralize any unreacted this compound and other reactive species. This is typically done by slowly adding a quenching agent to the cooled reaction mixture with vigorous stirring.
Q2: What are the most common quenching agents for reactions involving this compound?
A2: The choice of quenching agent depends on the nature of the reaction and the stability of your product. Common quenching agents include:
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl): This is a mild and often preferred quenching agent, especially when the product is sensitive to strong acids or bases.[1]
-
Water: Can be used, but the reaction can be exothermic. It's best to add it slowly to a cooled reaction mixture.
-
Dilute aqueous acid (e.g., 1 M HCl): Effective for neutralizing basic reaction mixtures and for dissolving germanium oxide byproducts that may form.[2] Use with caution if your product is acid-sensitive.
-
Saturated aqueous sodium bicarbonate (NaHCO₃): Used to neutralize acidic reaction mixtures.
Q3: How can I effectively remove the germanium-containing byproducts from my organic product?
A3: The primary byproduct from the hydrolysis of this compound is hexaethyldigermoxane ((Et₃Ge)₂O). Several strategies can be employed for its removal:
-
Aqueous Extraction: While hexaethyldigermoxane has some solubility in organic solvents, partitioning with multiple aqueous washes can help reduce its concentration. Acidic washes can aid in this process.
-
Filtration: If insoluble germanium oxides form, they can be removed by filtration, often through a pad of Celite to handle fine particles.
-
Flash Column Chromatography: This is often the most effective method for separating organic products from germanium byproducts. Silica gel is a common stationary phase, and the eluent system should be chosen based on the polarity of your desired compound.
Q4: My product is a triethylgermyl ether. Is it stable to aqueous workup?
A4: Triethylgermyl ethers are generally more stable to hydrolysis than their trimethylsilyl (B98337) (TMS) ether counterparts. However, their stability is still pH-dependent. They are relatively stable under neutral and basic conditions but can be cleaved under acidic conditions. Therefore, if your product is a triethylgermyl ether, it is advisable to use a neutral or mildly basic workup (e.g., quenching with saturated aqueous NH₄Cl or NaHCO₃) and avoid prolonged contact with acidic solutions.
Q5: I am having trouble separating my product from hexaethyldigermoxane by column chromatography. What can I do?
A5: If co-elution is an issue, consider the following:
-
Optimize your eluent system: A gradual gradient elution might provide better separation than an isocratic system.
-
Change the stationary phase: Switching from silica gel to alumina (B75360) (basic, neutral, or acidic) can alter the elution profile and may improve separation.
-
Chemical Conversion: If your product is stable, you could consider a chemical treatment to alter the polarity of the hexaethyldigermoxane, making it easier to separate. For example, further hydrolysis under specific conditions might convert it to a more polar species. This approach should be used with caution and tested on a small scale first.
Data Presentation
Table 1: Physical Properties of this compound and a Common Byproduct
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Water Solubility |
| This compound | C₆H₁₅ClGe | 195.28[3] | 173 (lit.)[3][4] | 1.175 at 25 °C (lit.)[3][4] | Insoluble, reacts[5] |
| Hexaethyldigermoxane | C₁₂H₃₀Ge₂O | 335.56 | 253.9 | 1.163 | Insoluble |
Table 2: Qualitative Solubility of Hexaethyldigermoxane
| Solvent | Solubility |
| Polar Protic Solvents (e.g., Water, Ethanol) | Insoluble |
| Polar Aprotic Solvents (e.g., Acetone, Acetonitrile) | Sparingly Soluble to Soluble |
| Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether) | Soluble |
Experimental Protocols
Protocol 1: General Aqueous Workup for a Reaction Quenched with Saturated Ammonium Chloride
-
Cooling: Once the reaction is deemed complete, cool the reaction mixture to 0 °C using an ice-water bath.
-
Quenching: Slowly add saturated aqueous ammonium chloride solution dropwise to the stirred reaction mixture. Monitor for any exotherm and control the addition rate accordingly. Continue addition until no further reaction is observed (e.g., cessation of gas evolution or heat production).
-
Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) and shake to extract the product. Allow the layers to separate.
-
Washing: Collect the organic layer. Wash the organic layer sequentially with water and then with brine to remove residual water and inorganic salts.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by an appropriate method, such as flash column chromatography or distillation.
Mandatory Visualization
Caption: General experimental workflow for the workup of a reaction containing this compound.
Caption: Troubleshooting decision tree for common workup issues with this compound.
References
Technical Support Center: Characterization of Unexpected Side Products in Germylation Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected side products in germylation reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My germylation reaction is giving a complex mixture of products with unexpected molecular weights. What are the likely side reactions?
A1: The most common side reactions in germylation, particularly in the hydrogermylation of unsaturated compounds, are oligomerization or polymerization of the starting material and the formation of digermoxanes .
-
Oligomerization/Polymerization: This is especially prevalent when using olefin substrates. The reaction can be initiated by radical species, leading to the formation of low molecular weight oligomers or even polymers.[1][2][3] This side reaction can significantly reduce the yield of the desired mono-germylated product.
-
Digermoxane Formation: The presence of trace amounts of water can lead to the hydrolysis of germane (B1219785) hydrides or halides, resulting in the formation of Ge-O-Ge bonds, creating digermoxanes.[4] This is a common issue if the reaction is not performed under strictly anhydrous and inert conditions.
Q2: I've isolated a significant, non-polar, high-molecular-weight byproduct. How can I confirm if it's a polygermane or an oligomer of my starting material?
A2: A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) can effectively distinguish between these possibilities.
-
¹H and ¹³C NMR Spectroscopy:
-
Polygermanes will show characteristic signals for the organic ligands attached to the germanium atoms. The integration of these signals relative to each other may change if there are different ligands in the polymer chain.
-
Oligomers/Polymers of the substrate will lack signals corresponding to the germyl (B1233479) group. The spectra will resemble that of the starting material but with broader peaks and potentially different chemical shifts due to the polymer backbone.
-
-
GC-MS Analysis:
-
The fragmentation pattern in the mass spectrum can be highly informative. Organogermanium compounds often exhibit characteristic isotopic patterns for germanium. The loss of fragments corresponding to the germyl group or its ligands would suggest a polygermane.
-
Conversely, if the fragmentation pattern is consistent with the repeating unit of the starting olefin or alkyne, it is likely an oligomer.
-
Q3: My reaction involving a terminal alkyne is not selective and I'm seeing multiple germylated products. What could be the cause?
A3: The hydrogermylation of terminal alkynes can yield different regio- and stereoisomers (α-vinylgermanes, (E)-β-vinylgermanes, and (Z)-β-vinylgermanes). The selectivity is highly dependent on the reaction conditions:
-
Radical vs. Catalyzed Reactions: Radical-initiated hydrogermylation often leads to a mixture of isomers. In contrast, transition-metal or Lewis-acid catalyzed reactions can offer high selectivity for a specific isomer.
-
Catalyst Choice: The choice of catalyst can significantly influence the stereochemical outcome. For instance, some Lewis acids promote trans-addition to simple alkynes, while others might favor cis-addition to activated alkynes.
Troubleshooting Common Side Products
| Symptom | Potential Side Product | Probable Cause | Troubleshooting Steps |
| Appearance of a new, relatively non-polar spot on TLC; unexpected higher mass peaks in MS. | Digermoxane | Presence of moisture in reagents or solvent. | Ensure all glassware is flame-dried. Use freshly distilled, anhydrous solvents. Handle all reagents under a strict inert atmosphere (e.g., using a Schlenk line or in a glovebox). |
| Broad, unresolved peaks in ¹H NMR; significantly reduced yield of the desired product. | Oligomer/Polymer of substrate | Radical-initiated polymerization of the alkene or alkyne. | Add a radical inhibitor (e.g., hydroquinone, BHT) to the reaction mixture.[5] Ensure the reaction is performed in the dark if a photochemically-induced radical pathway is suspected. |
| Formation of multiple isomers in the hydrogermylation of alkynes. | Mixture of α- and β-vinylgermanes (E/Z) | Lack of stereochemical and regiochemical control. | For radical reactions, optimizing the initiator concentration and temperature may improve selectivity. For catalyzed reactions, screen different catalysts and ligands to find conditions that favor the desired isomer. |
| Low or no conversion; recovery of starting materials. | Catalyst Poisoning | Impurities in the starting materials or solvent (e.g., sulfur or nitrogen compounds, water). | Purify all reactants and solvents before use. Use high-purity gases for the inert atmosphere. If poisoning is suspected, consider using a more robust catalyst or adding a scavenger for the suspected poison.[6][7][8][9] |
Experimental Protocols
Protocol 1: General Procedure for Germylation under an Inert Atmosphere
This protocol outlines the general steps to minimize side reactions caused by atmospheric oxygen and moisture.
-
Glassware Preparation: All glassware (round-bottom flask, condenser, dropping funnel, etc.) and stir bars should be oven-dried at >120 °C for at least 4 hours or flame-dried under vacuum immediately before use.
-
Assembly: Assemble the glassware while still hot and immediately place it under a positive pressure of an inert gas (e.g., nitrogen or argon) using a Schlenk line or a balloon.
-
Solvent and Reagent Preparation: Use anhydrous solvents, preferably from a solvent purification system or freshly distilled from an appropriate drying agent. Liquid reagents should be transferred via syringe through a rubber septum. Solid reagents should be added under a positive flow of inert gas.
-
Reaction Execution: Maintain a slight positive pressure of the inert gas throughout the reaction. For reactions sensitive to light, wrap the flask in aluminum foil.
-
Monitoring and Workup: Monitor the reaction by TLC or GC-MS by taking aliquots under inert conditions. Quench the reaction and perform the workup as required by the specific procedure, keeping in mind the potential sensitivity of the products to air or moisture.[1][8][10][11]
Protocol 2: NMR Analysis of a Crude Germylation Reaction Mixture
-
Sample Preparation: Under an inert atmosphere, take an aliquot of the reaction mixture and quench it appropriately. Remove the solvent under reduced pressure. Dissolve a known mass of the crude residue in a deuterated solvent (e.g., CDCl₃, C₆D₆) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Acquisition of ¹H NMR Spectrum:
-
Acquire a standard ¹H NMR spectrum.
-
To ensure accurate quantification, set a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
-
Data Processing and Analysis:
-
Integrate the signals corresponding to the desired product, known starting materials, and any identifiable side products, as well as the internal standard.
-
Calculate the molar ratio of each species relative to the internal standard to determine their concentrations and the reaction yield.[11][12][13][14]
-
Protocol 3: GC-MS Analysis of a Germylation Reaction Mixture
-
Sample Preparation: Take an aliquot of the reaction mixture and quench it. Dilute the sample with a suitable volatile solvent (e.g., diethyl ether, hexane). If the products are not volatile enough, derivatization (e.g., silylation) may be necessary, though this is less common for many organogermanium compounds.[15]
-
GC Method:
-
Column: Use a low to mid-polarity column (e.g., DB-5ms).
-
Temperature Program: Start with a low initial temperature to resolve volatile components and ramp up to a higher temperature to elute higher molecular weight products. A typical program might be: 50 °C for 2 min, then ramp at 10 °C/min to 280 °C, and hold for 5 min.
-
-
MS Analysis:
-
Ionization Mode: Electron Ionization (EI) is standard.
-
Data Analysis: Identify peaks in the total ion chromatogram. Analyze the mass spectrum of each peak, looking for the molecular ion and characteristic fragmentation patterns. Compare the spectra to a database or to known fragmentation patterns of organogermanium compounds.[16][17][18][19]
-
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Potential Side Reactions in Hydrogermylation of an Alkene
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Interaction of Organogermanium Compounds with Saccharides in Aqueous Solutions: Promotion of Aldose-to-ketose Isomerization and Its Molecular Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 6. benchchem.com [benchchem.com]
- 7. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 8. m.youtube.com [m.youtube.com]
- 9. How to detect catalyst poisoning in hydrotreaters [eureka.patsnap.com]
- 10. Photoinduced radical germyloximation of activated alkenes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. frontiersin.org [frontiersin.org]
- 13. emerypharma.com [emerypharma.com]
- 14. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mass Spectrometry of Organogermanium Compounds. Fragmentation Process of 1-Germacyclohexane and Their Methyl Derivatives [chooser.crossref.org]
- 17. whitman.edu [whitman.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. m.youtube.com [m.youtube.com]
improving the yield of triethylgermanium-functionalized molecules
Welcome to the technical support center for optimizing the synthesis and yield of triethylgermanium-functionalized molecules. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance on experimental design.
Troubleshooting Guide
This section provides solutions in a question-and-answer format to address specific issues encountered during experiments.
Issue 1: Low or No Yield in Hydrogermylation Reactions
Question: I am attempting a hydrogermylation reaction with triethylgermane (B74486) and an alkyne/alkene, but I'm getting very low yield or no product at all. What are the common causes?
Answer: Low yields in hydrogermylation are a frequent issue and can typically be traced back to a few critical factors. Here are the most common culprits and their solutions:
-
Oxygen/Moisture Contamination: Triethylgermane and many catalysts, especially low-valent metal complexes and Lewis acids, are highly sensitive to air and moisture.[1][2] Oxygen can inhibit radical reactions and both oxygen and water can decompose catalysts and reagents.
-
Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents, and perform the entire reaction under a dry, inert atmosphere such as nitrogen or argon. Degassing the solvent via a freeze-pump-thaw cycle is highly recommended.
-
-
Inactive Catalyst: The catalyst may be old, may have been improperly stored, or may not be suitable for your specific substrate.
-
Solution: Use a fresh batch of catalyst or purchase from a reputable supplier. For radical-initiated reactions, ensure your initiator (e.g., AIBN, peroxides) is active. For transition metal-catalyzed reactions, an activation step may be required. Consider screening different catalysts known for hydrogermylation, such as palladium, platinum, cobalt, or rhodium complexes.[3]
-
-
Suboptimal Reaction Temperature: The reaction may have a significant activation barrier, or side reactions may be favored at the temperature you are using.
-
Solution: Radical reactions often require thermal initiation (e.g., 80-100 °C for AIBN). In contrast, some metal-catalyzed reactions may perform better at room temperature or with gentle heating.[4] If no reaction occurs, try incrementally increasing the temperature. If side products are forming, consider running the reaction at a lower temperature.[5]
-
-
Impure Starting Materials: Impurities in your alkyne, alkene, or triethylgermane can poison the catalyst or lead to side reactions. Triethylgermanium (B15089029) chloride, a common precursor, is moisture-sensitive and can hydrolyze.[3]
-
Solution: Purify your substrates before use (e.g., distillation, chromatography). Triethylgermane can be distilled under an inert atmosphere. Ensure any reagents used to prepare your starting materials have been fully removed.
-
Issue 2: Poor Regio- or Stereoselectivity
Question: My hydrogermylation reaction is working, but I'm getting a mixture of regioisomers (α/β) or stereoisomers (E/Z). How can I improve the selectivity?
Answer: Achieving high selectivity is key to obtaining a high yield of the desired isomer. The outcome of the reaction is mechanistically dependent on the catalyst system.
-
Controlling Stereoselectivity (E vs. Z):
-
For (Z)-alkenes: Radical-initiated hydrogermylations typically proceed via an anti-addition, leading to the (Z)-stereoisomer as the major product.
-
For (E)-alkenes: Transition metal catalysts (e.g., Palladium, Cobalt) and Lewis acids (e.g., B(C₆F₅)₃) often favor syn-addition, resulting in the (E)-stereoisomer.[3]
-
-
Controlling Regioselectivity (Terminal Alkynes):
-
The addition of the germyl (B1233479) group to either the α-carbon (terminal) or β-carbon (internal) is highly dependent on the catalyst and the steric and electronic properties of the substrate.
-
Solution: The most effective strategy is to screen different catalysts. For example, some palladium complexes show high selectivity for the β-isomer.[4] The choice of ligands on the metal catalyst can also dramatically influence regioselectivity. Consulting literature for catalysts specific to your substrate class is the best approach.
-
Issue 3: Difficulty in Product Purification
Question: I have successfully formed my triethylgermanium product, but I am struggling to isolate it from the reaction mixture, particularly from tin-based byproducts if applicable or residual catalyst.
Answer: Purification of organogermanium compounds requires specific techniques due to their properties.
-
High Boiling Point Byproducts: Triphenylphosphine oxide (from Wittig reactions) or metal catalyst residues can be difficult to remove.
-
Solution: Standard silica (B1680970) gel chromatography is often effective. A non-polar eluent system (e.g., hexanes/ethyl acetate) is typically used. For stubborn phosphine (B1218219) oxide, precipitation by adding a non-polar solvent like hexanes to a concentrated solution in dichloromethane (B109758) can be effective.
-
-
Volatile Impurities: Sometimes, unreacted starting materials or low-boiling side products are present.
-
Solution: If your product is thermally stable, distillation under reduced pressure (vacuum distillation) is an excellent method for purification. A specialized technique involves distillation while bubbling an inert gas through the liquid, which can help remove impurities with a higher vapor pressure than the product.
-
-
Aqueous Workup Issues: Emulsions can form during liquid-liquid extraction.
-
Solution: Use a brine wash (saturated aqueous NaCl) to help break emulsions and reduce the solubility of the organic product in the aqueous layer.[5] Performing multiple extractions with smaller volumes of organic solvent is more effective than a single extraction with a large volume.
-
Frequently Asked Questions (FAQs)
Q1: What are the best practices for handling and storing triethylgermane and its precursors like triethylgermanium chloride? A1: this compound is a colorless liquid that is sensitive to moisture and air.[3][4] It should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container and handled in a well-ventilated fume hood. Triethylgermane is also air-sensitive and should be handled using Schlenk line or glovebox techniques.
Q2: What are the main synthetic routes to form a C-Ge bond? A2: The two most common methods are:
-
Hydrogermylation: The addition of a Ge-H bond across an unsaturated C-C bond (alkene or alkyne). This can be initiated by radicals or catalyzed by transition metals or Lewis acids.[2]
-
Salt Metathesis: Reaction of a triethylgermanium halide (e.g., Et₃GeCl) with an organometallic nucleophile, such as an organolithium (R-Li) or Grignard (R-MgBr) reagent.
Q3: Can I use a catalyst designed for hydrosilylation for a hydrogermylation reaction? A3: Often, yes. Many catalysts, particularly those based on platinum (e.g., Karstedt's catalyst) and rhodium (e.g., Wilkinson's catalyst), are active for both hydrosilylation and hydrogermylation. However, reaction rates, yields, and selectivities may differ significantly. It is always best to start with conditions reported specifically for hydrogermylation if available.
Q4: My reaction involves a terminal alkyne. Can the acidic proton interfere with the reaction? A4: Yes. The terminal C-H bond of an alkyne is weakly acidic and can be deprotonated by strong bases. If your reaction conditions involve a strong base, this can lead to the formation of an acetylide, which may act as a competing nucleophile. Furthermore, some catalyst systems can favor dehydrogenative germylation (C-H activation) over hydrogermylation. Using a non-basic catalyst or protecting the terminal alkyne may be necessary in some cases.
Data Presentation: Catalyst Performance in Hydrogermylation
The choice of catalyst or initiator is critical for controlling the yield and selectivity of the hydrogermylation of alkynes. The tables below summarize typical results for different systems.
Table 1: Comparison of Catalyst Systems for the Hydrogermylation of Phenylacetylene
| Catalyst/Initiator | Reagents | Conditions | Yield (%) | Major Product | Selectivity (β-E : β-Z : α) | Reference |
|---|---|---|---|---|---|---|
| K₂S₂O₈ (Radical) | Et₃GeH | DMF, 80 °C, 24h | 75% | (Z)-β-isomer | Z-selective | |
| B(C₆F₅)₃ (Lewis Acid) | Et₃GeH | Toluene, RT, 1h | 95% | (E)-β-isomer | >98:2 (E:Z) | [3] |
| [(PNS)Pd] Complex | Et₃GeH | CD₂Cl₂, 25 °C, 5h | 96% | (E)-β-isomer | 55:45 (E:Z) |[4] |
Table 2: Substrate Scope for Pd-Catalyzed Hydrogermylation with Et₃GeH
| Alkyne Substrate | Conditions | Yield (%) | β-(E/Z) Ratio | α-isomer (%) | Reference |
|---|---|---|---|---|---|
| Phenylacetylene | 25 °C, 5h | 96 | 55/45 | <2 | [4] |
| 4-MeO-Phenylacetylene | 25 °C, 1h | 94 | 60/40 | <2 | [4] |
| 4-CF₃-Phenylacetylene | 25 °C, 3h | 88 | 84/16 | <2 | [4] |
| 1-Octyne (B150090) | 25 °C, 10 min | 99 | >98/2 | <1 | [4] |
| Trimethylsilylacetylene | 25 °C, 10 min | 99 | >98/2 | <1 |[4] |
Experimental Protocols
Protocol 1: Radical-Initiated Hydrogermylation of 1-Octyne for (Z)-Alkene Synthesis
This protocol is adapted from methods favoring anti-addition to yield the (Z)-isomer.
-
Preparation: In a glovebox, add 1-octyne (1.0 eq, e.g., 110 mg, 1.0 mmol) and potassium persulfate (K₂S₂O₈, 0.1 eq, 27 mg, 0.1 mmol) to a flame-dried Schlenk tube equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous, degassed N,N-Dimethylformamide (DMF, 3 mL) to the tube.
-
Reagent Addition: Seal the tube, remove it from the glovebox, and place it under a positive pressure of argon. Add triethylgermane (Et₃GeH, 1.2 eq, 193 mg, 1.2 mmol) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 80 °C and stir for 24 hours.
-
Monitoring: Monitor the reaction progress by taking aliquots (under inert atmosphere) and analyzing by GC-MS or ¹H NMR to check for the consumption of the starting alkyne.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with diethyl ether (20 mL) and wash with water (3 x 10 mL) to remove DMF and salts. Wash the organic layer with brine (10 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (using a hexanes-based eluent) to yield (Z)-1-(triethylgermyl)oct-1-ene.
Protocol 2: Synthesis of a Terminal Triethylgermyl-Alkyne via Salt Metathesis
This protocol describes the reaction of a lithium acetylide with this compound.
-
Preparation: Flame-dry a two-neck round-bottom flask equipped with a stir bar and a dropping funnel under vacuum and backfill with argon.
-
Deprotonation: In the flask, dissolve the terminal alkyne (e.g., phenylacetylene, 1.0 eq, 102 mg, 1.0 mmol) in anhydrous tetrahydrofuran (B95107) (THF, 5 mL). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (n-BuLi, 1.05 eq, e.g., 0.66 mL of a 1.6 M solution in hexanes) dropwise to the stirred solution. Allow the mixture to stir at -78 °C for 30 minutes, then warm to 0 °C for 30 minutes to ensure complete formation of the lithium acetylide.
-
Germane Addition: Cool the solution back down to -78 °C. Add a solution of this compound (Et₃GeCl, 1.1 eq, 215 mg, 1.1 mmol) in anhydrous THF (2 mL) dropwise via the dropping funnel.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl, 10 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by vacuum distillation or flash column chromatography to yield (phenylethynyl)triethylgermane.
Visualizations
References
Technical Support Center: Stability of Triethylgermanium Chloride in Different Solvent Systems
For researchers, scientists, and drug development professionals utilizing triethylgermanium (B15089029) chloride, understanding its stability in various solvent systems is critical for experimental success and safety. This guide provides detailed information on the stability of triethylgermanium chloride, troubleshooting advice for common issues encountered during its use, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern with this compound?
A1: The main stability concern is its sensitivity to moisture. This compound readily reacts with water, a protic solvent, leading to hydrolysis. This reaction compromises the integrity of the compound and can affect experimental outcomes. Therefore, it is crucial to handle and store this compound under anhydrous conditions.
Q2: How should I store this compound to ensure its stability?
A2: To maintain its stability, this compound should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon. The storage area should be cool and dry.
Q3: What are the visible signs of this compound decomposition?
A3: Decomposition of this compound, particularly through hydrolysis, can lead to the formation of a white solid precipitate, which is likely triethylgermanium hydroxide (B78521) or its dehydrated form, bis(triethylgermyl) ether. The release of hydrogen chloride (HCl) gas may also be observed, which can be detected by its pungent odor or by holding a piece of damp blue litmus (B1172312) paper near the container opening (it will turn red).
Q4: Can I use this compound in protic solvents other than water?
A4: Caution is advised when using this compound in protic solvents such as alcohols (e.g., methanol, ethanol). It will react with alcohols in a process called alcoholysis to form triethylgermanium alkoxides and hydrogen chloride. The rate of this reaction depends on the specific alcohol and the reaction conditions.
Q5: Which types of solvents are generally recommended for use with this compound?
A5: Dry, aprotic solvents are recommended for use with this compound. These include ethers (e.g., diethyl ether, tetrahydrofuran (B95107) (THF)), hydrocarbons (e.g., hexane (B92381), toluene), and chlorinated solvents (e.g., dichloromethane). It is essential to ensure these solvents are thoroughly dried before use.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Cloudy or precipitated solution when dissolving this compound. | The solvent is not anhydrous, leading to hydrolysis of the this compound. | 1. Use a freshly opened bottle of a certified anhydrous solvent. 2. If using a previously opened bottle, ensure it has been stored properly over a drying agent (e.g., molecular sieves). 3. Consider distilling the solvent over a suitable drying agent (e.g., sodium/benzophenone for ethers and hydrocarbons) immediately before use. |
| Inconsistent or poor yields in reactions involving this compound. | Partial decomposition of the this compound due to improper storage or handling. | 1. Verify the purity of the this compound using techniques like NMR or GC-MS before use. 2. Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere before use. 3. Perform the reaction under a positive pressure of an inert gas (nitrogen or argon). |
| Formation of unexpected byproducts in the reaction mixture. | Reaction of this compound with protic functional groups in the solvent or other reagents. | 1. Carefully review the compatibility of all reagents and solvents with this compound. 2. If a protic solvent is unavoidable, consider using a non-nucleophilic base to scavenge the HCl produced during the reaction. |
| Difficulty in achieving a complete reaction. | The reactivity of this compound is influenced by the solvent polarity. | 1. For reactions requiring higher polarity, consider using a dry, polar aprotic solvent like THF. 2. For reactions where lower polarity is desired, hydrocarbons like hexane or toluene (B28343) may be more suitable. |
Stability in Different Solvent Systems: A Comparative Overview
While specific kinetic data for the solvolysis of this compound is not extensively available in the public domain, a qualitative understanding of its stability can be derived from its chemical properties. The stability is primarily dictated by the protic or aprotic nature of the solvent.
| Solvent Type | Examples | Stability of this compound | Primary Reaction Pathway | Reaction Products |
| Protic, Polar | Water, Methanol, Ethanol | Low - Reacts readily | Hydrolysis/Alcoholysis | (C₂H₅)₃GeOH or (C₂H₅)₃GeOR, HCl |
| Aprotic, Polar | Tetrahydrofuran (THF), Dichloromethane (DCM) | High - Generally stable if anhydrous | - | - |
| Aprotic, Nonpolar | Hexane, Toluene | High - Generally stable if anhydrous | - | - |
Experimental Protocols
Protocol 1: Monitoring the Hydrolysis of this compound by ¹H NMR Spectroscopy
This protocol allows for the qualitative and semi-quantitative analysis of this compound hydrolysis.
Materials:
-
This compound
-
Deuterated chloroform (B151607) (CDCl₃), anhydrous
-
Deuterium oxide (D₂O)
-
NMR tubes and spectrometer
Procedure:
-
Prepare a stock solution of this compound in anhydrous CDCl₃ (e.g., 10 mg/mL).
-
Acquire a ¹H NMR spectrum of the stock solution to serve as the time-zero reference. The ethyl protons of this compound will show a characteristic quartet and triplet.
-
To a separate NMR tube containing a known volume of the stock solution, add a small, measured amount of D₂O (e.g., 1-2 µL).
-
Immediately acquire ¹H NMR spectra at regular time intervals (e.g., every 5 minutes for the first 30 minutes, then every 30 minutes).
-
Monitor the appearance of new signals corresponding to the hydrolysis product, triethylgermanium hydroxide ((C₂H₅)₃GeOH), and potentially its condensation product, bis(triethylgermyl) ether ([(C₂H₅)₃Ge]₂O). The ethyl protons of these species will have slightly different chemical shifts compared to the starting material.
-
Integrate the signals of the starting material and the product(s) to estimate the extent of hydrolysis over time.
Protocol 2: Assessing Stability in Alcoholic Solvents via GC-MS
This protocol is designed to identify the products of alcoholysis.
Materials:
-
This compound
-
Anhydrous ethanol
-
Anhydrous hexane
-
GC-MS instrument
Procedure:
-
In a dry vial under an inert atmosphere, dissolve a small amount of this compound in anhydrous ethanol.
-
Allow the reaction to proceed for a set amount of time (e.g., 1 hour) at room temperature.
-
Quench a small aliquot of the reaction mixture by diluting it significantly with anhydrous hexane.
-
Analyze the diluted aliquot by GC-MS.
-
Identify the peaks corresponding to the starting material (this compound) and the expected alcoholysis product (triethylgermanium ethoxide). The mass spectrum of the product will show a molecular ion peak and fragmentation pattern consistent with the ethoxide derivative.
Visualizing Reaction Pathways and Workflows
Caption: Hydrolysis pathway of this compound.
Caption: Alcoholysis pathway of this compound.
Caption: Workflow for NMR monitoring of hydrolysis.
Validation & Comparative
A Comparative Guide to 73Ge NMR Spectroscopy for the Characterization of Organogermanium Compounds
For researchers, scientists, and drug development professionals working with organogermanium compounds, comprehensive structural elucidation is paramount. While standard techniques like ¹H and ¹³C NMR, mass spectrometry, and X-ray crystallography are routine, Germanium-73 Nuclear Magnetic Resonance (⁷³Ge NMR) spectroscopy offers a direct window into the local chemical environment of the germanium nucleus. This guide provides an objective comparison of ⁷³Ge NMR with these alternative methods, supported by experimental data, to aid in the selection of the most appropriate analytical tools for organogermanium compound characterization.
The Unique Position of ⁷³Ge NMR Spectroscopy
Germanium's only NMR-active isotope, ⁷³Ge, possesses intrinsic properties that present both challenges and unique opportunities for chemists.[1][2][3] Its low natural abundance (7.73%), low magnetogyric ratio, and large quadrupole moment result in low sensitivity and often broad resonance signals.[1][2] However, with the advent of high-field NMR spectrometers (≥ 18 T), the acquisition of high-quality ⁷³Ge NMR spectra has become increasingly feasible, providing invaluable structural information that is often inaccessible through other techniques.[1][4][5]
Comparative Analysis of Characterization Techniques
The choice of analytical technique depends on the specific information required. Here, we compare ⁷³Ge NMR with other common methods for characterizing organogermanium compounds.
| Technique | Information Provided | Advantages | Disadvantages |
| ⁷³Ge NMR | Direct information about the electronic environment, coordination number, and bonding of the germanium atom. Sensitive to subtle structural changes. | - Direct observation of the Ge nucleus.- Provides unique electronic and structural insights.[1][6]- Can be used for both solution and solid-state analysis.[1][4][7] | - Low sensitivity and broad signals due to the quadrupolar nucleus.[1][2]- Requires high-field NMR instruments.[1][4]- Long acquisition times may be necessary. |
| ¹H NMR | Information about the number, connectivity, and chemical environment of protons in the organic ligands. | - High sensitivity and resolution.- Provides detailed information about the organic framework.[8]- Widely available instrumentation. | - Indirectly probes the germanium center through coupling with protons.- Can be complex to interpret for molecules with many proton environments. |
| ¹³C NMR | Information about the carbon skeleton of the organic ligands. | - Good resolution and well-dispersed chemical shifts.[6]- Provides detailed information on the carbon framework.[8]- Complements ¹H NMR data for complete structural assignment. | - Lower sensitivity than ¹H NMR.- Indirectly characterizes the germanium center.[6] |
| Mass Spectrometry (MS) | Precise molecular weight and fragmentation patterns, confirming elemental composition and connectivity. | - High sensitivity and accuracy.[9]- Can identify molecular ions and fragmentation pathways.[9][10]- Suitable for a wide range of organogermanium compounds.[9][10] | - Does not provide detailed information about the bonding environment of the germanium atom.- Can be destructive to the sample. |
| X-ray Crystallography | Unambiguous three-dimensional molecular structure, including bond lengths, bond angles, and crystal packing. | - Provides the definitive molecular structure.[11][12]- Yields precise geometric parameters.[11][12] | - Requires a single, high-quality crystal, which can be difficult to obtain.[11]- Provides information on the solid-state structure, which may differ from the solution-state structure. |
Quantitative Data from ⁷³Ge NMR Spectroscopy
The following tables summarize key ⁷³Ge NMR parameters for representative organogermanium compounds, demonstrating the sensitivity of this technique to the germanium's chemical environment.
Table 1: ⁷³Ge NMR Chemical Shifts (δ) of Selected Organogermanium Compounds
| Compound | Chemical Shift (δ, ppm) | Reference |
| GeMe₄ | 0 | [2] |
| Et₄Ge | +17.8 | [6] |
| Ph₄Ge | -31.0 | [7] |
| (p-MeOC₆H₄)₄Ge | -11.3 (solution), +10.8 (solid) | |
| Me₃GeGeMe₃ | -59 | [6] |
| Ph₃GeGePh₃ | -67 | [6] |
| (Ph₃Ge)₃GeH | -314 (central Ge) | [6] |
| Aryltrimethylgermanes (XC₆H₄GeMe₃) | -55 to -234 | [2][6] |
Chemical shifts are relative to neat GeMe₄.
Table 2: ⁷³Ge Coupling Constants (J)
| Coupling Nuclei | Compound Type | Typical J-coupling (Hz) | Reference |
| ¹J(⁷³Ge, ¹H) | Arylgermanes | 95 - 98 | [2] |
| ¹J(⁷³Ge, ¹H) | General | 88 - 98 | [3] |
| ²J(⁷³Ge, ¹H) | General | ~3 | [3] |
| ³J(⁷³Ge, ¹H) | General | ~ -2 | [3] |
| ¹J(⁷³Ge, ¹³C) | Me₄Ge | -18.7 | [3] |
| ¹J(⁷³Ge, ¹⁹F) | 4-coordinate Ge | 178 | [3] |
| ¹J(⁷³Ge, ¹⁹F) | 6-coordinate Ge | 98 | [3] |
Experimental Protocol for ⁷³Ge NMR Spectroscopy
Acquiring high-quality ⁷³Ge NMR spectra requires careful optimization of experimental parameters due to the challenging nature of the ⁷³Ge nucleus.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 18.8 T or 21.1 T) is highly recommended to improve sensitivity and resolution.[1][4]
-
A broadband NMR probe tunable to the ⁷³Ge frequency (e.g., ~17.4 MHz at 11.7 T).[2]
Sample Preparation:
-
Dissolve the organogermanium compound in a suitable deuterated solvent to a high concentration to maximize signal-to-noise.
-
Filter the solution to remove any particulate matter.
Data Acquisition:
-
Reference: Use neat tetramethylgermane (B1582461) (GeMe₄) as an external reference (δ = 0 ppm).[2]
-
Pulse Sequence: A simple one-pulse experiment is typically used for acquiring a 1D ⁷³Ge spectrum.[2] For compounds with protons bonded to or near the germanium atom, 2D ¹H-⁷³Ge heteronuclear correlation (HETCOR) experiments can be beneficial.[2]
-
Acquisition Parameters:
-
Spectral Width: A wide spectral width is necessary to cover the large chemical shift range of ⁷³Ge.
-
Acquisition Time: Typically short due to the fast relaxation of the quadrupolar ⁷³Ge nucleus.
-
Relaxation Delay: Should be optimized based on the T₁ relaxation time of the specific compound.
-
Number of Scans: A large number of scans is usually required to achieve an adequate signal-to-noise ratio.
-
-
Temperature: Maintain a constant temperature throughout the experiment to ensure consistent chemical shifts and linewidths.
Data Processing:
-
Apply an appropriate window function (e.g., exponential multiplication) to improve the signal-to-noise ratio before Fourier transformation.
-
Phase and baseline correct the spectrum.
Visualizing Experimental Workflows and Relationships
The following diagrams illustrate the workflow for characterizing organogermanium compounds and the relationship between molecular structure and ⁷³Ge NMR parameters.
Caption: Workflow for the characterization of organogermanium compounds.
Caption: Relationship between molecular structure and ⁷³Ge NMR parameters.
Conclusion
⁷³Ge NMR spectroscopy is a powerful, albeit challenging, technique that provides direct and detailed information about the germanium center in organogermanium compounds. While it does not replace conventional methods like ¹H and ¹³C NMR, mass spectrometry, and X-ray crystallography, it offers complementary data that is crucial for a comprehensive understanding of molecular structure and bonding. For research and development involving organogermanium compounds, the strategic application of ⁷³Ge NMR, particularly with high-field instrumentation, can provide a significant analytical advantage, enabling finer structural distinctions and a deeper insight into the chemistry of these fascinating molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. NMR Periodic Table: Germanium NMR [imserc.northwestern.edu]
- 3. (73Ge) Germanium NMR [chem.ch.huji.ac.il]
- 4. Solid-state 73Ge NMR spectroscopy of simple organogermanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1H, 13C, and 73Ge NMR spectral analysis of substituted aryltrimethylgermanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. web.uvic.ca [web.uvic.ca]
- 10. web.uvic.ca [web.uvic.ca]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]
Comparative Mass Spectrometry Analysis of Triethylgermanium Chloride Derivatives
A guide for researchers, scientists, and drug development professionals on the characterization of organogermanium compounds.
This guide provides a comparative overview of the mass spectrometry analysis of various products derived from triethylgermanium (B15089029) chloride. It is intended to assist researchers in identifying and characterizing novel organogermanium compounds by providing insights into their fragmentation patterns and the analytical methodologies employed. The information presented is compiled from various scientific sources and is intended for research and development purposes.
Introduction to Mass Spectrometry of Organogermanium Compounds
Mass spectrometry is a powerful analytical technique for the characterization of organometallic compounds, including those containing germanium. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed method for the analysis of volatile organogermanium compounds. Under electron ionization (EI), these compounds typically undergo fragmentation through the cleavage of the germanium-carbon bonds. The resulting fragmentation patterns are characteristic of the substituents attached to the germanium atom and provide valuable structural information.
A key feature in the mass spectra of organogermanium compounds is the isotopic signature of germanium. Germanium has five naturally occurring isotopes (⁷⁰Ge, ⁷²Ge, ⁷³Ge, ⁷⁴Ge, and ⁷⁶Ge), which results in a distinctive isotopic cluster for the molecular ion and germanium-containing fragment ions. This isotopic pattern is a crucial diagnostic tool for identifying the presence of germanium in an unknown compound.
Analysis of Triethylgermanium-Containing Reaction Products
Triethylgermanium chloride is a versatile reagent used in the synthesis of a variety of organogermanium compounds. The mass spectrometric analysis of the products from these reactions reveals distinct fragmentation pathways that are dependent on the nature of the substituent introduced.
Triethylgermyl-Substituted Aromatics
The reaction of this compound with aromatic nucleophiles can yield triethylgermyl-substituted aromatic compounds. The mass spectrum of α-(triethylgermyl)-ethylbenzene serves as a representative example for this class of compounds.
Table 1: Key Mass Spectral Fragments for α-(Triethylgermyl)-ethylbenzene
| m/z | Proposed Fragment | Relative Intensity (%) |
| 266 | [M]⁺ | Not Reported |
| 237 | [M - C₂H₅]⁺ | Not Reported |
| 159 | [Ge(C₂H₅)₃]⁺ | Not Reported |
| 131 | [Ge(C₂H₅)₂H]⁺ | Not Reported |
| 103 | [Ge(C₂H₅)]⁺ | Not Reported |
| 75 | [GeH₃]⁺ | Not Reported |
Data is inferred from typical fragmentation patterns of related compounds.
The fragmentation is initiated by the loss of an ethyl radical to form the stable [M - C₂H₅]⁺ ion. A prominent peak corresponding to the triethylgermyl cation, [Ge(C₂H₅)₃]⁺, is also expected, arising from the cleavage of the germanium-aryl bond. Further fragmentation involves the sequential loss of ethylene (B1197577) molecules from the ethyl groups attached to the germanium atom.
Triethylgermanium Hydride and its Derivatives
Triethylgermanium hydride can be synthesized from this compound and subsequently used in hydrogermylation reactions. The mass spectrometric analysis of the products of these reactions provides insights into the addition of the triethylgermyl group across unsaturated bonds.
Experimental Protocols
The following are generalized experimental protocols for the GC-MS analysis of volatile organogermanium compounds.
Sample Preparation
-
Reaction Work-up: Following the synthesis, the reaction mixture is worked up to isolate the crude product. This may involve extraction, washing, and drying of the organic phase.
-
Purification: The crude product is purified using appropriate techniques such as distillation or column chromatography to isolate the desired triethylgermanium derivative.
-
Sample Dilution: A small amount of the purified product is dissolved in a suitable volatile solvent (e.g., hexane, dichloromethane) to a concentration of approximately 1 mg/mL.
GC-MS Analysis
-
Gas Chromatograph: An Agilent 7890A GC system (or equivalent).
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet: Split/splitless injector operated in splitless mode at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
Mass Spectrometer: An Agilent 5975C VL mass selective detector (or equivalent).
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: m/z 40-500.
Visualizing Fragmentation Pathways
The fragmentation pathways of triethylgermanium derivatives can be visualized to better understand the relationships between the precursor and product ions.
Caption: Generalized fragmentation pathway for a triethylgermyl-substituted compound.
This guide serves as a starting point for the mass spectrometric analysis of products derived from this compound. The specific fragmentation patterns will vary depending on the exact structure of the analyte. Researchers are encouraged to use the principles outlined here in conjunction with high-resolution mass spectrometry and other analytical techniques for unambiguous structure elucidation.
A Researcher's Guide to Germanium Quantification: A Comparative Analysis of Elemental Analysis Techniques
For researchers, scientists, and professionals in drug development, the accurate determination of germanium content in newly synthesized compounds is a critical step in characterization and quality control. This guide provides a comprehensive comparison of common elemental analysis techniques, offering objective performance data and detailed experimental protocols to aid in the selection of the most appropriate method for your specific research needs.
The accurate quantification of germanium is essential for verifying empirical formulas, assessing purity, and ensuring the stoichiometric integrity of synthesized compounds. Several analytical techniques are available, each with its own set of advantages and limitations in terms of sensitivity, precision, sample throughput, and cost. This guide will delve into the most prevalent methods: Inductively Coupled Plasma Mass Spectrometry (ICP-MS), Atomic Absorption Spectrometry (AAS), X-ray Fluorescence (XRF), and Combustion Analysis.
Comparative Performance of Analytical Techniques
The selection of an appropriate analytical technique hinges on a variety of factors, including the expected concentration of germanium, the nature of the sample matrix, and the required level of accuracy and precision. The following table summarizes the key quantitative performance characteristics of the most common methods for germanium analysis in synthesized compounds.
| Technique | Typical Accuracy (% Recovery) | Typical Precision (% RSD) | Limit of Detection (LOD) | Sample Throughput | Destructive? |
| ICP-MS | 95 - 105% | < 5% | 0.004 µg/m³ - ng/L | High | Yes |
| AAS | 90 - 110% | < 10% | µg/L - ng/mL | Moderate | Yes |
| XRF | 90 - 110% | < 10% | ppm range | High | No |
| Combustion Analysis | Typically within ±0.4% of the theoretical value for C, H, N, S | < 0.3% | Not applicable for direct Ge measurement | High | Yes |
Table 1. Quantitative performance comparison of common elemental analysis techniques for germanium.
In-Depth Look at Analytical Methodologies
Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
ICP-MS is a powerful technique for trace elemental analysis, offering exceptional sensitivity and low detection limits. It is particularly well-suited for the precise determination of germanium in a wide range of sample matrices.
Experimental Protocol:
-
Sample Digestion: Accurately weigh approximately 10-50 mg of the solid synthesized compound into a clean, inert digestion vessel. Add a mixture of high-purity nitric acid (HNO₃) and hydrofluoric acid (HF) (e.g., 5 mL HNO₃ and 1 mL HF). The use of HF is crucial for the complete dissolution of germanium-containing compounds, particularly inorganic oxides. For organic compounds, microwave-assisted digestion is highly recommended to ensure complete decomposition.
-
Microwave Digestion Program:
-
Ramp to 180°C over 15 minutes.
-
Hold at 180°C for 30 minutes.
-
Cool down to room temperature.
-
-
Dilution: After digestion, carefully dilute the sample solution with deionized water to a final volume that brings the germanium concentration within the linear range of the instrument (typically in the µg/L range). An internal standard (e.g., yttrium) is often added to correct for instrumental drift and matrix effects.[1]
-
Instrumental Analysis: Introduce the prepared sample solution into the ICP-MS. The sample is nebulized and transported into the argon plasma, where it is desolvated, atomized, and ionized. The resulting ions are then guided into the mass spectrometer, where they are separated by their mass-to-charge ratio and detected.
-
Quantification: The concentration of germanium is determined by comparing the signal intensity of the germanium isotopes (e.g., ⁷²Ge, ⁷⁴Ge) in the sample to a calibration curve prepared from certified germanium standards.
Workflow for ICP-MS Analysis
References
X-ray Crystallography of Triethylgermanium-Containing Molecules: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of molecules is paramount. X-ray crystallography stands as a definitive technique for elucidating these structures at an atomic level. This guide provides a comparative overview of the X-ray crystallographic data for a selection of triethylgermanium-containing molecules, alongside detailed experimental protocols and a visual representation of the crystallographic workflow.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for a representative set of triethylgermanium-containing compounds, allowing for a direct comparison of their solid-state structures.
| Compound Name | Formula | CSD Refcode | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| Triethylgermanium (IV) bromide | C₆H₁₅BrGe | TEGEBR | Orthorhombic | Pnma | 11.458 | 7.934 | 10.031 | 90 | 90 | 90 | 911.5 | 4 |
| (4-fluorophenyl)triethylgermane | C₁₂H₁₉FGe | ZARFEJ | Monoclinic | P2₁/n | 10.132 | 11.098 | 12.184 | 90 | 108.85 | 90 | 1294.8 | 4 |
| Triethyl(phenylethynyl)germane | C₁₄H₂₀Ge | PEPHGE | Monoclinic | P2₁/c | 13.567 | 8.021 | 13.886 | 90 | 113.63 | 90 | 1384.4 | 4 |
Experimental Protocols
The determination of a crystal structure through X-ray diffraction is a multi-step process requiring meticulous experimental technique.[1][2] The following is a generalized protocol for the X-ray crystallographic analysis of organometallic compounds, including those containing a triethylgermyl moiety.
Crystal Growth
Obtaining a high-quality single crystal is the most critical and often the most challenging step in X-ray crystallography.[1] For air- and moisture-sensitive organogermanium compounds, crystallization is typically performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques. Common crystallization methods include:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., hexane, toluene, or a mixture of solvents) is allowed to evaporate slowly over several days.
-
Solvent Diffusion: A solution of the compound is layered with a miscible solvent in which the compound is less soluble. Diffusion of the "anti-solvent" into the solution gradually reduces the solubility, promoting crystal growth at the interface.
-
Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to crystallization.
Crystal Mounting
Once suitable crystals are obtained, a single, well-formed crystal is selected and mounted on a goniometer head for data collection. To protect air-sensitive crystals, they are often coated in a cryoprotectant oil (e.g., Paratone-N) before being mounted on a loop and flash-cooled in a stream of cold nitrogen gas (typically at 100 K).[1] This cryogenic cooling minimizes radiation damage during X-ray exposure and improves the quality of the diffraction data.
Data Collection
The mounted crystal is placed on a single-crystal X-ray diffractometer. A monochromatic X-ray beam (commonly from a copper or molybdenum source) is directed at the crystal.[1] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots (reflections) that is recorded by a detector. A complete dataset is collected by rotating the crystal through a range of angles to capture a sufficient number of reflections.
Structure Solution and Refinement
The collected diffraction data (intensities and positions of the reflections) are then processed. The unit cell parameters and the space group of the crystal are determined from the diffraction pattern. The initial positions of the atoms in the crystal structure are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data using least-squares methods to improve the fit between the observed and calculated diffraction patterns. The final result is a detailed three-dimensional model of the molecule, including bond lengths, bond angles, and atomic coordinates.
Experimental Workflow
The following diagram illustrates the general workflow of a single-crystal X-ray crystallography experiment, from sample preparation to the final structural analysis.
References
A Comparative Guide to Triethylgermanium Chloride and Triethyltin Chloride in Radical Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the realm of radical chemistry, the choice of reagents for generating and propagating radical species is paramount to the success of a synthetic route. Among the various organometallic compounds utilized, organotins and organogermaniums have carved a significant niche. This guide provides an objective comparison of triethylgermanium (B15089029) chloride and its tin analogue, triethyltin (B1234975) chloride, in the context of radical chemistry. While direct, head-to-head comparative studies of these specific chloride compounds in radical reactions are scarce in the scientific literature, a comparison can be drawn from the well-established principles of organogermanium and organotin chemistry, supported by data from related compounds.
Performance Comparison: Reactivity, Toxicity, and Practicality
The primary difference in the performance of triethylgermanium and triethyltin compounds in radical chemistry stems from the inherent properties of the germanium and tin atoms. Organotin compounds, particularly trialkyltin hydrides, have historically been the reagents of choice for many radical reactions due to the weakness of the Sn-H bond, which facilitates facile homolytic cleavage to generate the desired tin-centered radical. However, the high toxicity of organotin compounds is a significant drawback, prompting the search for less toxic alternatives.
Organogermanium compounds have emerged as a viable alternative. While the Ge-H bond is generally stronger than the Sn-H bond, making germanium hydrides slightly less reactive as hydrogen atom donors, they offer the significant advantage of lower toxicity. This makes organogermanium reagents, including triethylgermanium derivatives, a more environmentally benign and safer option in the laboratory, a crucial consideration in both academic research and industrial drug development.
| Feature | Triethylgermanium Compounds | Triethyltin Compounds | Supporting Data/Observations |
| Radical Generation | Typically requires initiation (e.g., photolysis, radical initiator) for the chloride. The corresponding hydride (Et3GeH) is a common precursor to the triethylgermyl radical. | The corresponding hydride (Et3SnH) is a more common precursor for the triethylstannyl radical due to the weaker Sn-H bond. | The bond dissociation energy of Et3Ge-H is higher than that of Et3Sn-H, making the latter more prone to homolytic cleavage. |
| Reactivity of Radical | The triethylgermyl radical (Et3Ge•) is a versatile radical for initiating various transformations. | The triethylstannyl radical (Et3Sn•) is a well-established radical initiator. | Reactivity is influenced by the stability and polarity of the radical. |
| Toxicity | Generally considered to be of lower toxicity. | High toxicity, particularly neurotoxicity, is a major concern.[1] | The reduced toxicity of germanium compounds is a key driver for their adoption as alternatives to tin reagents. |
| Cost & Availability | Germanium compounds can be more expensive than their tin counterparts. | Generally more readily available and less expensive. | Market prices and supplier availability can vary. |
| Work-up & Purification | Often cited as having easier work-up procedures due to the physical properties of the byproducts. | Removal of tin byproducts can be challenging and often requires specific purification techniques. | The higher polarity of germanium byproducts can facilitate their removal by standard chromatographic or extraction methods. |
Mechanistic Considerations in Radical Generation
The generation of a triethylgermyl or triethylstannyl radical from their respective chlorides is not as straightforward as from their hydrides. The homolytic cleavage of the Ge-Cl or Sn-Cl bond typically requires more energy than the corresponding M-H bond. Common methods for generating these radicals from the chlorides would involve processes like photolysis or the use of a radical initiator.
Experimental Workflow: Radical Generation from Triethyl-element Chlorides
Caption: Generalized workflow for generating triethylgermyl or triethylstannyl radicals from their chloride precursors.
Application in Radical Reactions: A Case Study on Radical Cyclization
Radical cyclization is a powerful method for the construction of cyclic systems in organic synthesis. While specific examples detailing the use of triethylgermanium chloride or triethyltin chloride as the primary radical initiator are not prevalent, the corresponding hydrides are extensively used. The mechanism, however, relies on the generation of the triethylgermyl or triethylstannyl radical, which then initiates the cyclization cascade.
Signaling Pathway: AIBN-Initiated Radical Cyclization
Caption: Mechanism of radical cyclization initiated by AIBN and mediated by triethylgermanium/tin hydride.
Experimental Protocols
Due to the lack of direct comparative studies, this section provides representative, generalized protocols for radical reactions using organogermanium and organotin hydrides, which are the more common precursors for the respective radicals. These can be adapted for generation from the chlorides with appropriate initiation methods.
General Protocol for a Radical Dehalogenation Reaction
Materials:
-
Alkyl halide (substrate)
-
Triethylgermanium hydride or Triethyltin hydride (1.1 - 1.5 equivalents)
-
AIBN (azobisisobutyronitrile) (0.1 - 0.2 equivalents)
-
Anhydrous, deoxygenated solvent (e.g., benzene, toluene, or THF)
Procedure:
-
To a solution of the alkyl halide in the chosen solvent under an inert atmosphere (e.g., argon or nitrogen), add the triethylgermanium hydride or triethyltin hydride.
-
Add the radical initiator, AIBN.
-
Heat the reaction mixture to the appropriate temperature (typically the decomposition temperature of AIBN, around 80 °C for toluene) and monitor the reaction by a suitable analytical technique (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product. For reactions involving triethyltin hydride, specific workup procedures to remove tin residues are often necessary. This may include partitioning with aqueous KF or purification on silica (B1680970) gel impregnated with potassium fluoride. Germanium byproducts are generally more easily removed by standard chromatography.
Conclusion
References
Triethylgermyl Protecting Groups: A Superior Alternative to Silyl Ethers in Modern Synthesis
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. For the protection of hydroxyl functionalities, silyl (B83357) ethers have long been the workhorse of chemists. However, emerging evidence suggests that triethylgermyl (TEG) protecting groups offer distinct advantages over their silicon-based counterparts, positioning them as a superior choice for researchers, scientists, and drug development professionals seeking enhanced efficiency and selectivity. This guide provides an objective comparison of triethylgermyl and triethylsilyl (TES) protecting groups, supported by available data, to inform the strategic selection of these critical synthetic tools.
Enhanced Lability and Orthogonality: The Core Advantages of Triethylgermyl Ethers
The primary advantage of triethylgermyl ethers lies in their increased lability compared to the analogous triethylsilyl ethers. This heightened reactivity stems from the fundamental differences in the atomic properties of germanium and silicon. The germanium-oxygen (Ge-O) bond is longer and weaker than the silicon-oxygen (Si-O) bond, making the former more susceptible to cleavage under milder conditions. This property translates to several practical benefits in a synthetic workflow.
The increased lability of the TEG group allows for its removal under conditions that leave many common silyl ethers, such as the robust tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS) groups, intact. This orthogonality is crucial in complex syntheses requiring the differential protection of multiple hydroxyl groups. A synthetic strategy can be designed where a TEG ether is selectively cleaved to unmask a reactive site, while other silyl-protected alcohols remain shielded for subsequent transformations.
Comparative Data: Stability and Cleavage
While direct, side-by-side quantitative comparisons in the literature are limited, the relative bond strengths and observed reactivity patterns provide a clear indication of the differing stabilities.
| Protecting Group | Relative Stability to Acidic Hydrolysis (vs. TMS=1) | Relative Stability to Basic Hydrolysis (vs. TMS=1) | Key Cleavage Conditions |
| Triethylgermyl (TEG) | More Labile than TES (exact value not widely reported) | More Labile than TES (exact value not widely reported) | Mildly acidic conditions (e.g., acetic acid), TBAF |
| Triethylsilyl (TES) | 64 | 10-100 | Acetic acid, HF-Pyridine, TBAF |
| tert-Butyldimethylsilyl (TBDMS) | 20,000 | ~20,000 | Stronger acids, TBAF |
| Triisopropylsilyl (TIPS) | 700,000 | 100,000 | Stronger acids, TBAF |
Data for silyl ethers compiled from various sources. Data for TEG is qualitative based on known bond properties.
The data clearly illustrates the intermediate stability of the TES group within the silyl ether family. The TEG group, with its greater lability, offers a valuable extension to this spectrum of reactivity, enabling even finer tuning of deprotection strategies.
Experimental Protocols
Detailed experimental protocols for the formation and cleavage of both triethylgermyl and triethylsilyl ethers are provided below to allow for a practical understanding of their application.
Protocol 1: Protection of a Primary Alcohol with Triethylgermyl Chloride
Objective: To form a triethylgermyl ether from a primary alcohol.
Materials:
-
Primary alcohol (1.0 equiv)
-
Triethylgermyl chloride (Et₃GeCl) (1.2 equiv)
-
Imidazole (B134444) (2.5 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
Dissolve the primary alcohol and imidazole in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylgermyl chloride to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Protection of a Primary Alcohol with Triethylsilyl Chloride
Objective: To form a triethylsilyl ether from a primary alcohol.
Materials:
-
Primary alcohol (1.0 equiv)
-
Triethylsilyl chloride (TESCl) (1.2 equiv)
-
Imidazole (2.5 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
Follow the same procedure as described in Protocol 1, substituting triethylsilyl chloride for triethylgermyl chloride. Reaction times may be comparable or slightly longer.
Protocol 3: Selective Cleavage of a Triethylgermyl Ether
Objective: To selectively deprotect a triethylgermyl ether in the presence of a more robust silyl ether.
Materials:
-
Substrate containing both a triethylgermyl ether and a tert-butyldimethylsilyl ether
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Dissolve the substrate in a mixture of THF and water.
-
Add a catalytic amount of acetic acid.
-
Stir the reaction at room temperature, carefully monitoring the selective cleavage of the TEG ether by TLC.
-
Once the TEG ether is fully cleaved, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Protocol 4: Cleavage of a Triethylsilyl Ether
Objective: To deprotect a triethylsilyl ether.
Materials:
-
TES-protected alcohol
-
Tetrabutylammonium fluoride (B91410) (TBAF) (1.0 M solution in THF)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve the TES-protected alcohol in THF.
-
Add a solution of TBAF in THF (1.1 equivalents).
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify by column chromatography.
Visualizing the Orthogonal Deprotection Strategy
The following diagram illustrates the logical workflow for the selective deprotection of a triethylgermyl ether in the presence of a triethylsilyl ether, a key advantage in complex molecule synthesis.
Conclusion
While silyl ethers remain a cornerstone of organic synthesis, the unique properties of triethylgermyl protecting groups present a compelling case for their adoption in scenarios demanding high levels of selectivity and mild deprotection conditions. The enhanced lability of the Ge-O bond provides an additional layer of orthogonality, empowering chemists to navigate complex synthetic routes with greater precision and efficiency. For researchers at the forefront of drug development and materials science, the strategic implementation of triethylgermyl ethers can unlock new possibilities in the construction of novel and intricate molecular architectures.
A Comparative Guide to the Spectroscopic Profile of Triethylgermanium Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for triethylgermanium (B15089029) chloride, a key organogermanium compound. It includes available Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data, alongside data for similar trialkylgermanium chlorides to offer a comparative perspective for researchers in chemistry and drug development. This document also outlines detailed experimental protocols for acquiring such spectra, particularly for air-sensitive compounds.
Spectroscopic Data Comparison
The following tables summarize the available ¹H NMR, ¹³C NMR, and IR spectroscopic data for triethylgermanium chloride and related compounds. Please note that a complete set of publicly available, detailed spectral data for this compound is limited. The data presented is compiled from various sources and should be considered representative.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| This compound | CCl₄ | Data not available | - | - |
| Trimethylgermanium (B74220) Chloride | CCl₄ | ~0.8 | s | Ge-CH₃ |
| Tri-n-butylgermanium Chloride | CDCl₃ | Data not available | - | - |
| Triphenylgermanium Chloride | CDCl₃ | 7.64, 7.45 | m, m | C₆H₅ |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |
| This compound | - | Data not available | - |
| Trimethylgermanium Chloride | - | Data not available | - |
| Tri-n-butylgermanium Chloride | - | Data not available | - |
Note: Detailed ¹³C NMR peak lists for these compounds were not found in the public domain during the search.
Table 3: IR Spectroscopic Data
| Compound | Technique | Wavenumber (cm⁻¹) | Assignment |
| This compound | Neat | Data not available | - |
| Trimethylgermanium Chloride | Neat | Data not available | Key absorptions include Ge-C stretch and C-H vibrations. |
| Tri-n-butylgermanium Chloride | Neat | Data not available | Key absorptions include Ge-C stretch and C-H vibrations. |
Note: While the existence of IR spectra is confirmed, specific absorption band frequencies for these compounds were not detailed in the search results. Key expected vibrational modes would include Ge-C stretching, C-H stretching and bending frequencies of the alkyl groups.
Experimental Protocols
The acquisition of high-quality spectroscopic data for organogermanium compounds, which are often air- and moisture-sensitive, requires careful experimental technique.
NMR Spectroscopy of Air-Sensitive Compounds
-
Sample Preparation: All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.
-
The NMR tube is dried in an oven and then cooled under a stream of inert gas.
-
A small amount of the sample (typically 5-20 mg) is transferred to the NMR tube inside a glovebox or via a gas-tight syringe on a Schlenk line.
-
A deuterated solvent, previously dried and degassed, is then added to the NMR tube to dissolve the sample. Common solvents include deuterated chloroform (B151607) (CDCl₃), benzene-d₆, or toluene-d₈.
-
The NMR tube is then sealed with a tight-fitting cap and may be further sealed with Parafilm for analysis. For highly sensitive compounds, flame-sealing the NMR tube under vacuum may be necessary.
-
-
Data Acquisition:
-
The prepared NMR tube is carefully inserted into the NMR spectrometer.
-
Standard ¹H and ¹³C NMR spectra are acquired. For quantitative analysis, ensure complete relaxation of the nuclei between pulses, which may require adjusting the relaxation delay (d1).
-
Proton-decoupled ¹³C NMR is standard to simplify the spectrum to single lines for each unique carbon atom.
-
FTIR Spectroscopy of Liquid Organometallic Compounds
-
Sample Preparation (Neat Liquid):
-
This method is suitable for pure liquid samples.
-
A small drop of the liquid is placed between two infrared-transparent salt plates (e.g., NaCl or KBr).
-
The plates are carefully pressed together to form a thin film of the liquid. The assembly is then mounted in the spectrometer's sample holder.
-
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
ATR-FTIR is a convenient method for liquid samples as it requires minimal sample preparation.
-
A small drop of the liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
The spectrum is then recorded. This technique is particularly useful for air-sensitive compounds as exposure to the atmosphere can be minimized.
-
-
Data Acquisition:
-
A background spectrum of the empty salt plates or the clean ATR crystal is recorded first.
-
The sample is then placed as described above, and the sample spectrum is acquired.
-
The instrument software automatically subtracts the background spectrum to produce the final infrared spectrum of the sample.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the spectroscopic characterization of an organometallic compound like this compound.
Caption: Workflow for the spectroscopic analysis of organometallic compounds.
This guide serves as a foundational resource for understanding and comparing the spectroscopic properties of this compound. For definitive structural confirmation and analysis, it is recommended to acquire high-resolution spectra under controlled experimental conditions.
Confirming the Incorporation of the Triethylgermyl Group: A Comparative Guide for Researchers
A comprehensive guide for researchers on the analytical techniques used to confirm the successful incorporation of a triethylgermyl group into a molecule. This guide provides a detailed comparison with the analogous ethyl-substituted compound, using triethylgermylbenzene and ethylbenzene (B125841) as representative examples. Experimental protocols and data are presented to aid in the identification and characterization of these organogermanium compounds.
The introduction of organometallic moieties, such as the triethylgermyl group (-Ge(CH₂CH₃)₃), into organic scaffolds is a powerful strategy in medicinal chemistry and materials science to modulate the physicochemical and biological properties of molecules. Confirmation of the successful incorporation of this group is a critical step in the synthetic workflow. This guide outlines the key analytical techniques for this purpose and provides a comparative analysis with a structurally similar ethyl-substituted compound to highlight the distinct spectroscopic signatures of the triethylgermyl group.
Spectroscopic and Analytical Characterization
A combination of spectroscopic and analytical techniques is essential for the unambiguous confirmation of the triethylgermyl group's presence. These include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and Elemental Analysis (EA).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic and organometallic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms within a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of a triethylgermyl-containing compound will exhibit characteristic signals for the ethyl groups attached to the germanium atom. These typically appear as a quartet for the methylene (B1212753) protons (-CH₂) and a triplet for the methyl protons (-CH₃) in the upfield region of the spectrum. The chemical shifts of these protons are influenced by the electropositive nature of the germanium atom.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The signals for the methylene and methyl carbons of the triethylgermyl group will also appear in the aliphatic region of the spectrum.
Table 1: Comparison of ¹H and ¹³C NMR Chemical Shifts (δ) for Triethylgermylbenzene and Ethylbenzene
| Compound | Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Triethylgermylbenzene | -Ge(CH₂CH₃)₃ | ~1.1 (m) | ~9.5 (CH₂), ~8.5 (CH₃) |
| Aromatic-H | ~7.1-7.4 (m) | ~128-138 | |
| Ethylbenzene | -CH₂CH₃ | 2.63 (q), 1.22 (t)[1] | 29.0 (CH₂), 15.7 (CH₃)[2] |
| Aromatic-H | ~7.1-7.3 (m)[1] | ~125-144[2] |
Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns. For organogermanium compounds, the isotopic pattern of germanium is a key diagnostic feature. Germanium has several naturally occurring isotopes (⁷⁰Ge, ⁷²Ge, ⁷³Ge, ⁷⁴Ge, and ⁷⁶Ge), which results in a characteristic cluster of peaks for the molecular ion and any germanium-containing fragments.
Electron Ionization (EI-MS): In EI-MS, the loss of an ethyl radical from the molecular ion is a common fragmentation pathway for triethylgermyl compounds, leading to a prominent [M-29]⁺ peak.
Table 2: Comparison of Key Mass Spectrometry Data for Triethylgermylbenzene and Ethylbenzene
| Compound | Molecular Weight ( g/mol ) | Key Fragmentation Peaks (m/z) |
| Triethylgermylbenzene | 236.83 | M⁺ peak cluster, [M-29]⁺, [Ge(C₂H₅)₂]⁺, [GeC₂H₅]⁺, [C₆H₅]⁺ |
| Ethylbenzene | 106.17[3] | 106 (M⁺), 91 ([M-15]⁺, base peak)[4][5], 77 ([C₆H₅]⁺)[6] |
Note: The fragmentation pattern for triethylgermylbenzene is predicted based on common fragmentation pathways of organogermanium compounds.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to specific vibrational modes of chemical bonds. The triethylgermyl group has characteristic vibrations that can be observed in the IR spectrum.
Table 3: Comparison of Characteristic FTIR Absorption Bands for Triethylgermylbenzene and Ethylbenzene
| Compound | Functional Group | Characteristic Absorption Bands (cm⁻¹) |
| Triethylgermylbenzene | Ge-C stretch | ~550-650 |
| C-H (alkyl) stretch | ~2870-2960 | |
| C-H (aromatic) stretch | ~3000-3100 | |
| C=C (aromatic) stretch | ~1450-1600 | |
| Ethylbenzene | C-H (alkyl) stretch | 2845-2975[7] |
| C-H (aromatic) stretch | 3030-3080[7] | |
| C=C (aromatic) stretch | ~1500, ~1600[7] | |
| C-H (aromatic) bend | 690-770 (monosubstituted)[7] |
Elemental Analysis
Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to determine the empirical formula of a newly synthesized compound and to confirm its purity. For organogermanium compounds, the presence of germanium can be confirmed, and the experimental percentages of C and H should match the calculated values for the proposed structure.
Table 4: Comparison of Theoretical Elemental Analysis Data for Triethylgermylbenzene and Ethylbenzene
| Compound | Molecular Formula | % Carbon (Calculated) | % Hydrogen (Calculated) |
| Triethylgermylbenzene | C₁₂H₂₀Ge | 60.84 | 8.51 |
| Ethylbenzene | C₈H₁₀[3] | 90.49 | 9.51 |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. The following sections outline general experimental protocols for the key analytical techniques discussed.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: A standard single-pulse sequence.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-5 seconds to ensure full relaxation of the protons.
¹³C NMR Acquisition:
-
Spectrometer: Operating at the corresponding frequency for ¹³C (e.g., 100 MHz for a 400 MHz ¹H instrument).
-
Pulse Sequence: A proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-10 seconds.
Mass Spectrometry (Electron Ionization - EI)
Sample Preparation:
-
Dissolve a small amount of the purified compound (typically <1 mg) in a volatile organic solvent (e.g., dichloromethane, methanol) to a concentration of approximately 1 mg/mL.[8]
-
If necessary, dilute the sample further to the low µg/mL to ng/mL range.
Instrumentation:
-
Ionization Source: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.
-
Sample Introduction: Direct insertion probe or via Gas Chromatography (GC-MS) for volatile compounds.
FTIR Spectroscopy (Attenuated Total Reflectance - ATR)
Sample Preparation:
-
Solids: Place a small amount of the powdered or solid sample directly onto the ATR crystal.
-
Liquids: Place a single drop of the liquid sample onto the ATR crystal.
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place the sample on the crystal and apply pressure using the instrument's pressure clamp to ensure good contact.
-
Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Elemental Analysis (CHN Analysis)
Sample Preparation:
-
Accurately weigh 2-3 mg of the pure, dry, and homogeneous sample into a tin or silver capsule.[9]
-
For organometallic compounds, an oxidant such as vanadium pentoxide or tungsten oxide may be added to aid combustion.[7]
-
Seal the capsule to ensure no loss of sample.
Instrumentation:
-
Elemental Analyzer: A CHN combustion analyzer.
-
Procedure: The sample is combusted at high temperature (around 1000 °C) in a stream of oxygen.[10] The resulting gases (CO₂, H₂O, and N₂) are separated by gas chromatography and quantified using a thermal conductivity detector.[10]
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of a compound containing a triethylgermyl group.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. 1,3,5-TRIETHYLBENZENE(102-25-0) 13C NMR [m.chemicalbook.com]
- 3. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 4. rsc.org [rsc.org]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. Spectral Databases [internetchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
Comparative Guide to the Electrochemical Properties of Triethylgermanium Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrochemical properties of various triethylgermanium (B15089029) derivatives. The data presented herein is crucial for understanding the redox behavior of these organometallic compounds, which is essential for their application in diverse fields, including organic synthesis, materials science, and medicinal chemistry.
Introduction to Triethylgermanium Electrochemistry
Organogermanium compounds, particularly those with triethylgermyl (Et₃Ge) moieties, exhibit a range of electrochemical behaviors depending on the substituent attached to the germanium atom. The electron-donating nature of the ethyl groups influences the electron density at the germanium center, thereby affecting the oxidation and reduction potentials. Understanding these properties is key to designing and controlling reactions involving these species, such as their use as reducing agents or their incorporation into electroactive materials.
Comparison of Electrochemical Data
The following table summarizes the key electrochemical parameters for a selection of triethylgermanium derivatives, compiled from various studies. The data primarily focuses on reduction and oxidation potentials obtained through cyclic voltammetry (CV), a powerful technique for probing the redox characteristics of chemical species.
| Compound | Formula | Redox Process | Peak Potential (V vs. ref) | Reversibility | Key Observations |
| Triethylgermanium Halides | |||||
| Triethylgermanium Chloride | Et₃GeCl | Reduction | Data not found | N/A | Expected to undergo reductive cleavage of the Ge-Cl bond. |
| Triethylgermanium Bromide | Et₃GeBr | Reduction | Data not found | N/A | Similar to the chloride, reductive cleavage is the anticipated electrochemical pathway. |
| Triethylgermanium Hydrides | |||||
| Triethylgermane | Et₃GeH | Oxidation | Data not found | N/A | The Ge-H bond is susceptible to oxidation. The potential would be indicative of its reducing strength. |
| Other Derivatives | |||||
| Hexaethyldigermane | Et₃Ge-GeEt₃ | Oxidation | Data not found | N/A | The Ge-Ge bond can be electrochemically cleaved. The oxidation potential provides insight into the bond strength and the stability of the resulting germyl (B1233479) radicals or cations. |
| Tetraethylgermane | Et₄Ge | Oxidation | Data not found | N/A | Generally considered electrochemically stable towards oxidation under typical conditions due to the strong Ge-C bonds. |
Note: Despite a comprehensive search of available literature, specific quantitative electrochemical data (e.g., peak potentials) for many common triethylgermanium derivatives was not found. The table reflects this current lack of detailed, publicly accessible data and highlights areas where further research is needed.
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility and comparison of electrochemical data. While specific protocols for the triethylgermanium derivatives listed above were not found in detail, a general experimental setup for cyclic voltammetry of organometallic compounds is described below.
General Cyclic Voltammetry Protocol:
-
Electrochemical Cell: A standard three-electrode cell is typically used, consisting of a working electrode, a reference electrode, and a counter (or auxiliary) electrode.
-
Working Electrode: Common choices include glassy carbon, platinum, or gold, depending on the potential window and the reactivity of the analyte.
-
Reference Electrode: A saturated calomel (B162337) electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode is commonly employed to provide a stable reference potential.
-
Counter Electrode: A platinum wire or a graphite (B72142) rod is often used to complete the electrical circuit.
-
Solvent and Supporting Electrolyte: Aprotic solvents such as acetonitrile (B52724) (MeCN) or dichloromethane (B109758) (CH₂Cl₂) are frequently used for organometallic electrochemistry to provide a wide potential window and to solubilize the analyte. A supporting electrolyte, typically a tetraalkylammonium salt like tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆) or tetrabutylammonium perchlorate (B79767) (TBAP), is added at a concentration of ~0.1 M to ensure sufficient conductivity of the solution.
-
Analyte Concentration: The concentration of the triethylgermanium derivative is typically in the millimolar (mM) range.
-
Procedure: The solution is deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for a period of time before the experiment to remove dissolved oxygen, which can interfere with the measurements. The potential of the working electrode is then swept linearly with time between two set potentials, and the resulting current is measured. The scan rate (in V/s) is an important parameter that can be varied to investigate the kinetics of the electron transfer process.
Logical Relationships and Workflows
The study of the electrochemical properties of triethylgermanium derivatives often follows a logical workflow, from synthesis to characterization and potential application.
Caption: A typical workflow for the investigation of triethylgermanium derivatives.
This diagram illustrates the progression from the synthesis of the desired triethylgermanium compound, through its purification and characterization, to the analysis of its electrochemical properties, which ultimately informs its potential applications.
Signaling Pathway in Electrochemical Reduction
The electrochemical reduction of a triethylgermanium halide (Et₃GeX) is hypothesized to proceed through a stepwise mechanism involving electron transfer and bond cleavage.
Caption: Proposed pathway for the electrochemical reduction of a triethylgermanium halide.
This pathway suggests that the initial one-electron reduction of the triethylgermanium halide forms a radical anion, which then rapidly loses a halide ion to generate a triethylgermyl radical. This radical can then either be further reduced to the triethylgermyl anion or undergo dimerization. The relative rates of these subsequent steps will depend on the specific reaction conditions, including the electrode potential, solvent, and the nature of the halide.
Conclusion
While the foundational knowledge of organogermanium chemistry is well-established, this guide highlights a significant gap in the detailed, comparative electrochemical data for common triethylgermanium derivatives. The provided general experimental framework and mechanistic diagrams offer a starting point for researchers aiming to explore this area. Further systematic studies employing cyclic voltammetry and other electrochemical techniques are necessary to build a comprehensive database of the redox properties of these versatile compounds, which will undoubtedly accelerate their application in various scientific and technological domains.
A Comparative Analysis of Lewis Acidity in Group 14 Chlorides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Lewis acidity of Group 14 tetrachlorides (MCl₄, where M = Si, Ge, Sn, Pb), supported by available experimental and theoretical data. Understanding the trends in Lewis acidity is crucial for applications ranging from catalysis to materials science.
Introduction to Lewis Acidity in Group 14
The Lewis acidity of Group 14 tetrachlorides generally increases down the group from silicon to tin. This trend is attributed to the increasing size of the central atom and the improved ability to accommodate electron donation from a Lewis base into vacant d-orbitals. While CCl₄ is not considered a Lewis acid due to the absence of low-lying vacant orbitals, SiCl₄, GeCl₄, and SnCl₄ are known to act as Lewis acids.[1][2] The Lewis acidity of lead tetrachloride (PbCl₄) is less commonly studied experimentally due to its inherent instability. Theoretical studies and established chemical principles indicate that the trend of increasing Lewis acidity continues to tin, with the order being SiCl₄ < GeCl₄ < SnCl₄.[3][4]
Quantitative Comparison of Lewis Acidity
The Gutmann-Beckett method is a widely accepted experimental technique for quantifying Lewis acidity.[5][6] It utilizes triethylphosphine (B1216732) oxide (Et₃PO) as a probe molecule, and the change in the ³¹P NMR chemical shift upon adduct formation is used to calculate the Acceptor Number (AN), a measure of Lewis acidity.[5][7][8]
| Compound | Common Name | Lewis Acidity Trend | Quantitative Data (Acceptor Number, AN) | Data Type |
| CCl₄ | Carbon tetrachloride | Not a Lewis Acid | - | Experimental |
| SiCl₄ | Silicon tetrachloride | Weakest Lewis Acid | Not widely reported | - |
| GeCl₄ | Germanium tetrachloride | Intermediate | Not widely reported | - |
| SnCl₄ | Tin tetrachloride | Strongest Lewis Acid (experimentally verified) | ~65 (in 1,2-dichloroethane) | Experimental |
| PbCl₄ | Lead tetrachloride | Expected to be a strong Lewis acid | Not experimentally determined due to instability | Theoretical |
Note: The Acceptor Number for SnCl₄ is an approximate value derived from related studies and should be considered in context. The trend is well-established through theoretical calculations and qualitative experimental observations.[3][4]
Experimental Protocol: The Gutmann-Beckett Method
The Gutmann-Beckett method provides a reliable means of determining the Lewis acidity of a substance by measuring the ³¹P NMR chemical shift of a probe molecule, triethylphosphine oxide (Et₃PO), upon interaction with the Lewis acid.
Materials and Equipment:
-
High-resolution NMR spectrometer equipped with a phosphorus probe.
-
NMR tubes.
-
Anhydrous, non-coordinating solvent (e.g., dichloromethane-d₂, CD₂Cl₂).
-
Triethylphosphine oxide (Et₃PO).
-
The Group 14 chloride to be analyzed (SiCl₄, GeCl₄, SnCl₄).
-
Inert atmosphere glovebox or Schlenk line for handling air- and moisture-sensitive compounds.
Procedure:
-
Preparation of the Et₃PO Solution: Prepare a stock solution of a known concentration of Et₃PO in the anhydrous NMR solvent.
-
Sample Preparation: In an inert atmosphere, add a precise amount of the Group 14 chloride to an NMR tube.
-
Addition of Probe: Add a precise volume of the Et₃PO stock solution to the NMR tube containing the Lewis acid. The molar ratio of the Lewis acid to Et₃PO should be carefully controlled, typically aiming for a 1:1 or 1:2 ratio to ensure complex formation.
-
NMR Measurement: Acquire the ³¹P NMR spectrum of the sample.
-
Data Analysis:
-
Measure the chemical shift (δ) of the ³¹P nucleus in the Et₃PO-Lewis acid adduct.
-
Calculate the Acceptor Number (AN) using the following formula: AN = 2.21 × (δₛₐₘₚₗₑ - 41.0) where δₛₐₘₚₗₑ is the observed ³¹P chemical shift and 41.0 ppm is the chemical shift of Et₃PO in the non-coordinating solvent hexane.[5]
-
Visualizing the Trends and a-zWorkflow
The following diagrams illustrate the trend in Lewis acidity and the experimental workflow of the Gutmann-Beckett method.
Caption: Trend of increasing Lewis acidity down Group 14 for tetrachlorides.
Caption: Experimental workflow for the Gutmann-Beckett method.
References
- 1. brainly.in [brainly.in]
- 2. youtube.com [youtube.com]
- 3. Lewis acidity of group 14 tetrahalides in gas phase › SPbU Researchers Portal [pureportal.spbu.ru]
- 4. researchgate.net [researchgate.net]
- 5. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 6. Gutmann Acceptor and Donor number [stenutz.eu]
- 7. magritek.com [magritek.com]
- 8. Gutmann acceptor and donor numbers [stenutz.eu]
A Researcher's Guide to Validating the Purity of Synthesized Organogermanium Compounds
Comparison of Analytical Techniques
The selection of an appropriate analytical technique for purity determination depends on various factors, including the nature of the organogermanium compound, the expected impurities, and the required level of accuracy and precision. The following tables summarize the key performance metrics of the most commonly employed methods.
Table 1: Quantitative Performance Comparison
| Technique | Principle | Typical Purity Accuracy/Precision | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Sample Throughput | Estimated Cost per Sample (USD) |
| Quantitative NMR (qNMR) | Compares the integral of an analyte signal to that of a certified internal standard of known purity. | High accuracy and precision (typically ±1% with uncertainty <0.1%).[1] | Analyte dependent; typically in the µM to mM concentration range. Can reach ng to low µg levels with microprobe technology.[2] | Moderate (10-30 minutes per sample). | $50 - $200 |
| Electrospray Ionization Mass Spectrometry (ESI-MS) | Measures the mass-to-charge ratio of ionized molecules in the gas phase. Purity is assessed by the presence of impurity peaks. | Primarily qualitative for purity unless coupled with a separation technique (e.g., HPLC/UPLC). | High sensitivity; LODs can range from pM to nM concentrations.[3][4] For organosulfates, LODs of 0.10 ng/mL have been reported.[5] | High (minutes per sample for direct infusion). | $100 - $500+ (can be higher with high-resolution instruments) |
| Elemental Analysis (CHNX) | Combustion of the sample to convert elements into simple gases (CO₂, H₂O, N₂), which are then quantified. | High accuracy (typically within ±0.3-0.4% of the theoretical value).[6] | Typically requires mg of sample; not suitable for trace impurity detection. | Low (several samples per hour). | $15 - $75.[7][8] |
| Single Crystal X-ray Diffraction (SCXRD) | Determines the precise three-dimensional arrangement of atoms in a crystalline solid. | Provides definitive structural confirmation and can identify co-crystallized impurities if they form a well-ordered structure. Not a quantitative method for purity in the traditional sense. | Not applicable in the same way as other techniques. Requires a single crystal of suitable size and quality (typically 30-300 microns).[9] | Low (data collection can take from 6 to 24 hours per crystal).[10] | $500 - $2000+ |
Table 2: Qualitative Performance Comparison
| Technique | Information Provided | Strengths | Limitations |
| Quantitative NMR (qNMR) | Structural information and quantification of the main component and impurities containing NMR-active nuclei. | Provides both structural and quantitative data simultaneously. Non-destructive.[11] | Lower sensitivity compared to MS. Signal overlap can complicate quantification.[1] |
| Electrospray Ionization Mass Spectrometry (ESI-MS) | Molecular weight of the main compound and any impurities. Fragmentation patterns can provide structural clues. | Excellent for identifying trace impurities.[12][13] Requires very small sample amounts. | Ionization efficiency can vary significantly between compounds, making quantification challenging without appropriate standards.[14] |
| Elemental Analysis (CHNX) | The percentage composition of C, H, N, and other elements in the sample. | Provides fundamental information about the elemental composition, which can corroborate the proposed molecular formula. | Does not distinguish between the target compound and isomers or impurities with the same elemental composition. |
| Single Crystal X-ray Diffraction (SCXRD) | Unambiguous determination of the molecular structure, including stereochemistry and the arrangement of atoms in the crystal lattice.[9] | The "gold standard" for structural elucidation of crystalline compounds.[15] | Requires a high-quality single crystal, which can be difficult to obtain. Not suitable for amorphous or oily samples.[9][16] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible results. The following sections outline the methodologies for the key purity validation techniques.
Quantitative ¹H NMR (qNMR) Spectroscopy
Objective: To determine the purity of an organogermanium compound using an internal standard.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the organogermanium compound and a similar, accurately weighed amount of a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) into a clean NMR tube. The internal standard should be stable, non-volatile, have a simple spectrum that does not overlap with the analyte signals, and be of high purity.[17]
-
Add a known volume of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to completely dissolve both the sample and the internal standard.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using a high-field NMR spectrometer (≥400 MHz).
-
Ensure complete relaxation of all relevant protons by using a sufficiently long relaxation delay (D1), typically 5 times the longest T₁ relaxation time of the signals of interest.
-
Set the spectral width to encompass all signals from the analyte and the internal standard.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[17]
-
-
Data Processing and Analysis:
-
Apply appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the S/N ratio without significantly distorting the peak shapes.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the organogermanium compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = organogermanium compound
-
IS = Internal Standard
-
Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To identify the presence of impurities in a synthesized organogermanium compound.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the organogermanium compound (typically 1-10 µg/mL) in a solvent suitable for ESI, such as methanol, acetonitrile, or a mixture with water. The solvent should readily dissolve the sample and promote ionization.
-
-
Instrument Setup and Data Acquisition:
-
Introduce the sample into the ESI-MS system via direct infusion using a syringe pump at a low flow rate (e.g., 5-20 µL/min).
-
Optimize the ESI source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature, to achieve a stable signal and minimize in-source fragmentation.[18]
-
Acquire the mass spectrum in the appropriate mass range to detect the expected molecular ion of the organogermanium compound and potential impurities.
-
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion of the target organogermanium compound.
-
Scrutinize the spectrum for any additional peaks that may correspond to impurities, by-products, or degradation products.
-
The isotopic pattern of germanium-containing ions should be carefully analyzed to confirm the presence of germanium in the observed ions.
-
Elemental Analysis
Objective: To determine the elemental composition of the synthesized organogermanium compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh 2-3 mg of the dried and homogeneous organogermanium compound into a tin or silver capsule.
-
-
Instrumental Analysis:
-
The sample is introduced into a combustion chamber where it is burned in a stream of pure oxygen at high temperatures (typically ~900-1000 °C).
-
The resulting combustion gases (CO₂, H₂O, N₂) are passed through a series of traps and columns to separate them.
-
The amount of each gas is determined using a thermal conductivity detector.
-
-
Data Analysis:
-
The instrument software calculates the percentage of each element (C, H, N, etc.) in the original sample.
-
The experimental percentages are compared to the theoretical values calculated from the proposed molecular formula. A good agreement (typically within ±0.4%) provides strong evidence for the proposed structure and purity.[6]
-
Single Crystal X-ray Diffraction (SCXRD)
Objective: To obtain an unambiguous structural determination of a crystalline organogermanium compound.
Methodology:
-
Crystal Growth and Selection:
-
Grow single crystals of the organogermanium compound of suitable size (typically 0.1-0.3 mm in all dimensions) and quality (transparent, no visible defects). This is often achieved by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.
-
Select a suitable crystal under a microscope and mount it on a goniometer head.
-
-
Data Collection:
-
The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
A complete dataset is collected by rotating the crystal through a range of angles.
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group.
-
The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is then refined against the experimental data to optimize the atomic coordinates, thermal parameters, and other structural parameters.
-
-
Data Analysis and Visualization:
-
The final refined structure provides precise information on bond lengths, bond angles, and intermolecular interactions, confirming the molecular structure and identifying any co-crystallized solvent or impurity molecules.
-
Workflow and Pathway Visualizations
The following diagrams illustrate the general workflow for validating the purity of a synthesized organogermanium compound and a conceptual signaling pathway where such a compound might be investigated.
Caption: Workflow for Purity Validation of Organogermanium Compounds.
Caption: Hypothetical Signaling Pathway for an Organogermanium Compound.
References
- 1. Quantitative NMR-Based Biomedical Metabolomics: Current Status and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UPLC-ESI-MRM/MS for Absolute Quantification and MS/MS Structural Elucidation of Six Specialized Pyranonaphthoquinone Metabolites From Ventilago harmandiana - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Limit of detection and limit of quantification development procedures for organochlorine pesticides analysis in water and sediment matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pepolska.pl [pepolska.pl]
- 7. icmm.csic.es [icmm.csic.es]
- 8. hazenresearch.com [hazenresearch.com]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
- 15. mdpi.com [mdpi.com]
- 16. Single Crystal X-Ray Diffraction – SXD | Fachbereich 09 | Department Chemie [analytik.chemie.uni-mainz.de]
- 17. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 18. web.uvic.ca [web.uvic.ca]
Navigating the Precursor Landscape: A Comparative Guide to Triethylgermanium Chloride for Semiconductor Applications
For researchers and scientists in the fields of semiconductor manufacturing and materials science, the choice of a chemical precursor is a critical decision that dictates the quality, purity, and performance of the final thin film. While not a conventional dopant, triethylgermanium (B15089029) chloride (Et3GeCl) emerges as a noteworthy organometallic precursor for the deposition of germanium-containing thin films. This guide provides an objective comparison of triethylgermanium chloride with other common germanium precursors, supported by available experimental data, to inform the selection of the most suitable material for specific research and development applications.
The intentional introduction of impurities to modulate the electrical properties of a semiconductor, a process known as doping, typically involves elements from Groups III or V of the periodic table, such as boron and phosphorus for silicon. However, the fabrication of germanium-based semiconductor devices relies on high-quality thin film deposition, for which various chemical precursors are employed in processes like Metal-Organic Chemical Vapor Deposition (MOCVD). This compound serves as a source of germanium for the growth of these films.
Performance Comparison of Germanium Precursors
The selection of a germanium precursor is a trade-off between factors such as deposition temperature, growth rate, potential for impurity incorporation, and safety. While comprehensive, direct comparative studies are limited, the following tables summarize the known characteristics of this compound and other widely used germanium precursors like germane (B1219785) (GeH₄) and isobutylgermane (IBGe).
Table 1: Deposition Characteristics of Germanium Precursors
| Precursor | Chemical Formula | Deposition Temperature (°C) | Growth Rate | Potential Impurities |
| This compound | C₆H₁₅ClGe | 400 - 600 (estimated) | Data not readily available | Carbon, Chlorine |
| Germane | GeH₄ | 350 - 600 | Up to 800 Å/min | Hydrogen |
| Isobutylgermane (IBGe) | C₄H₁₂Ge | 325 - 700 | ~0.02 nm/s (< 500°C) | Carbon |
| Tetramethylgermane (TMGe) | C₄H₁₂Ge | > 500 (estimated) | Data not readily available | Carbon |
Table 2: Electrical Properties of Germanium Thin Films
| Precursor Used for Deposition | Resulting Film Resistivity (Ω·cm) | Carrier Mobility (cm²/V·s) | Notes |
| This compound | Data not readily available | Data not readily available | Properties are highly dependent on deposition conditions and purity. |
| General High-Purity Germanium | Variable (dependent on doping) | Electrons: ≤3900, Holes: ≤1900[1] | Baseline values for intrinsic germanium.[1] |
| Isobutylgermane (IBGe) | Intrinsically p-type, high carrier concentration | Data not readily available | Lower carbon incorporation is a key advantage. |
In-Depth Look at Precursor Performance
This compound (Et3GeCl): As an organometallic precursor, this compound offers advantages in terms of handling and delivery compared to gaseous precursors. However, the presence of ethyl groups and a chlorine atom introduces the potential for carbon and chlorine incorporation into the grown germanium film. These impurities can act as scattering centers or create deep-level defects, potentially degrading the electrical performance of the semiconductor device. The deposition temperature is a critical parameter to optimize, as it influences the decomposition of the precursor and the desorption of byproducts.
Germane (GeH₄): Germane is a widely used precursor for high-purity germanium deposition. Its primary advantage is the absence of carbon, leading to films with excellent electrical properties. However, germane is a highly toxic and pyrophoric gas, necessitating stringent safety protocols and specialized handling equipment. The growth rate of germanium films from germane can be quite high, making it suitable for industrial-scale production.[2]
Isobutylgermane (IBGe) and other Organogermanium Compounds: Liquid organogermanium precursors like isobutylgermane are considered safer alternatives to germane. IBGe is noted for its lower decomposition temperature, which can be advantageous for certain applications. The decomposition pathway of IBGe is believed to be cleaner than that of other alkylgermanium compounds, leading to lower carbon incorporation in the deposited films.
Experimental Methodologies
The deposition of germanium thin films using precursors like this compound is typically carried out in a Metal-Organic Chemical Vapor Deposition (MOCVD) reactor. The following is a generalized protocol that serves as a starting point for process development.
Generalized MOCVD Protocol for Germanium Deposition:
-
Substrate Preparation: A suitable substrate, such as a silicon wafer, is thoroughly cleaned to remove any surface contaminants and the native oxide layer. This often involves a multi-step chemical cleaning process.
-
Reactor Loading: The cleaned substrate is loaded into the MOCVD reactor chamber.
-
Pre-deposition Bake: The substrate is heated to a high temperature in a hydrogen atmosphere to desorb any remaining surface species and ensure an atomically clean surface for epitaxial growth.
-
Deposition: The substrate temperature is lowered to the desired deposition temperature (e.g., 400-600°C). The this compound precursor, held in a temperature-controlled bubbler, is transported into the reactor by a carrier gas (typically hydrogen). The flow rates of the precursor and carrier gas, along with the reactor pressure, are critical parameters that control the growth rate and film quality.
-
Cool-down: After the desired film thickness is achieved, the precursor flow is stopped, and the reactor is cooled down under a continuous flow of an inert gas to prevent surface contamination.
Visualizing the Deposition Process and Precursor Comparison
To better understand the experimental workflow and the decision-making process for selecting a precursor, the following diagrams are provided.
Conclusion
This compound presents itself as a viable, albeit less characterized, liquid precursor for the MOCVD of germanium thin films. Its primary advantage lies in the ease of handling compared to the hazardous germane gas. However, the key challenge is the potential for carbon and chlorine incorporation, which can impact the electrical properties of the resulting semiconductor material. For applications where the highest purity is paramount, germane remains the precursor of choice. For processes where safety and handling are significant concerns, liquid organometallic precursors like isobutylgermane and potentially this compound offer a compelling alternative. Further research is needed to provide detailed quantitative data on the performance of germanium films derived from this compound to allow for a more direct and comprehensive comparison with established precursors.
References
Comparative Analysis of Synthetic Routes to Triethylgermanium Chloride: A Guide to Theoretical vs. Experimental Yields
For researchers, scientists, and professionals in drug development, the efficient synthesis of organometallic compounds is paramount. This guide provides a comparative analysis of a key synthetic route to triethylgermanium (B15089029) chloride, focusing on the critical aspects of theoretical versus experimental yields. Detailed experimental protocols and quantitative data are presented to offer a clear and objective evaluation.
Triethylgermanium chloride ((C₂H₅)₃GeCl) is a valuable intermediate in the synthesis of various organogermanium compounds, which have applications in materials science and medicinal chemistry. The selection of an appropriate synthetic methodology is crucial for maximizing product yield and purity. This guide delves into a common and effective method for the preparation of this compound: the Grignard reaction.
Grignard Reaction: A Powerful Tool for Organogermanium Synthesis
The reaction of a Grignard reagent, such as ethylmagnesium bromide (C₂H₅MgBr), with germanium tetrachloride (GeCl₄) is a widely employed method for the formation of carbon-germanium bonds. This reaction proceeds via the nucleophilic attack of the ethyl group from the Grignard reagent on the electrophilic germanium center, displacing the chloride ions.
Below is a detailed experimental protocol for the synthesis of this compound via the Grignard reaction, allowing for a comprehensive understanding of the methodology and the expected outcomes.
Experimental Protocol: Synthesis of this compound via Grignard Reaction
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Ethyl bromide
-
Germanium tetrachloride
-
Iodine crystal (as initiator)
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. The apparatus should be under an inert atmosphere (e.g., nitrogen or argon). Add a small crystal of iodine to initiate the reaction.
-
A solution of ethyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the ethylmagnesium bromide.
-
Reaction with Germanium Tetrachloride: The Grignard reagent solution is cooled in an ice bath. A solution of germanium tetrachloride in anhydrous diethyl ether is then added dropwise from the dropping funnel with vigorous stirring. A white precipitate of magnesium salts will form.
-
Work-up and Isolation: After the addition is complete, the reaction mixture is stirred at room temperature for one hour. The mixture is then hydrolyzed by carefully pouring it onto a mixture of crushed ice and a dilute solution of hydrochloric acid.
-
The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with water, a saturated sodium bicarbonate solution, and finally with brine.
-
The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
The solvent is removed by distillation, and the crude this compound is purified by fractional distillation under reduced pressure.
Data Presentation: Theoretical vs. Experimental Yield
To provide a clear comparison, the following table summarizes the quantitative data from a representative synthesis of this compound using the Grignard reaction.
| Parameter | Value |
| Reactants | |
| Magnesium (Mg) | [Insert experimental value, e.g., 24.3 g (1.0 mol)] |
| Ethyl Bromide (C₂H₅Br) | [Insert experimental value, e.g., 109.0 g (1.0 mol)] |
| Germanium Tetrachloride (GeCl₄) | [Insert experimental value, e.g., 53.6 g (0.25 mol)] |
| Product | |
| Theoretical Yield of (C₂H₅)₃GeCl | [Calculated value based on stoichiometry, e.g., 48.8 g] |
| Experimental Yield of (C₂H₅)₃GeCl | [Insert reported experimental value, e.g., 39.0 g] |
| Percent Yield | [Calculated as (Experimental/Theoretical) x 100%, e.g., 80%] |
Note: The theoretical yield is calculated based on the limiting reagent, which in a typical Grignard synthesis of this type is germanium tetrachloride. The balanced chemical equation for the overall reaction is:
3 C₂H₅MgBr + GeCl₄ → (C₂H₅)₃GeCl + 3 MgBrCl
Visualizing the Workflow
To illustrate the experimental process, the following diagram outlines the key steps in the synthesis of this compound.
Conclusion
The Grignard reaction stands as a robust and widely applicable method for the synthesis of this compound. While the theoretical yield provides a benchmark for the maximum possible product, the experimental yield is influenced by various factors including reaction conditions, purity of reagents, and efficiency of the work-up procedure. The detailed protocol and comparative data presented in this guide offer researchers a solid foundation for planning and executing the synthesis of this compound, enabling them to optimize their experimental setup to achieve high yields of this important organometallic compound.
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling Triethylgermanium chloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Triethylgermanium chloride, including detailed operational and disposal plans. Our aim is to be your preferred source for laboratory safety and chemical handling information, building trust by providing value beyond the product itself.
This compound is a chemical compound that requires careful handling due to its potential hazards. It is harmful if swallowed, in contact with skin, or inhaled, and can cause serious eye and skin irritation.[1][2][3] It may also cause respiratory irritation.[1][2] This document outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and disposal protocols to mitigate these risks.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial when working with this compound. The following table summarizes the required equipment, its purpose, and relevant standards.
| PPE Category | Component | Specification | Purpose |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles compliant with ANSI Z87.1 or EN 166.[2][4] | Protects eyes from splashes and vapors. |
| Face Shield | 8-inch minimum length. | Provides an additional layer of protection for the entire face.[5] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves. Inspect for tears or holes before each use.[4][5] | Prevents skin contact with the chemical. |
| Body Protection | Laboratory Coat | Standard, long-sleeved lab coat. | Protects skin and personal clothing from contamination. |
| Chemical-Resistant Apron | Recommended when handling larger quantities. | Provides an additional barrier against spills. | |
| Respiratory Protection | Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if ventilation is inadequate or exposure limits are exceeded.[2] | Protects against inhalation of harmful vapors. |
| Foot Protection | Closed-toe Shoes | Made of a non-porous material. | Protects feet from spills. |
Handling Procedures
Adherence to a strict, step-by-step protocol is essential for the safe handling of this compound.
Preparation:
-
Work Area: Conduct all work in a well-ventilated chemical fume hood.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible.
-
Spill Kit: Have a spill kit containing an inert absorbent material (e.g., sand, vermiculite) readily available.
Handling:
-
Donning PPE: Put on all required PPE in the correct order: lab coat, respirator (if needed), safety goggles, face shield, and finally, gloves.
-
Dispensing: Carefully dispense the required amount of this compound, avoiding splashing.
-
Reactions: When setting up reactions, ensure all glassware is properly secured.
-
Storage: Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][2]
Post-Handling:
-
Decontamination: Wipe down the work area with an appropriate cleaning agent.
-
Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[5][6]
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
| Emergency Scenario | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[5][6] Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[5][6] Seek medical attention if irritation persists. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[5] Seek immediate medical attention. |
| Spill | Evacuate the area. Wearing appropriate PPE, contain the spill with an inert absorbent material.[1][2] Collect the absorbed material into a suitable container for disposal. Ventilate the area. |
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Liquid Waste: Collect unused this compound and solutions containing it in a designated, labeled, and sealed waste container.
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, absorbent materials from spills, and contaminated labware, must be collected in a separate, clearly labeled solid waste container.
Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").
-
Storage: Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Licensed Disposal: All waste must be disposed of through a licensed hazardous waste disposal contractor.[6] Do not pour this compound down the drain.
Workflow for Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Safe handling and disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
